molecular formula C9H8Cl2S B1586285 2,2-Dichlorocyclopropyl Phenyl Sulfide CAS No. 63289-85-0

2,2-Dichlorocyclopropyl Phenyl Sulfide

Cat. No.: B1586285
CAS No.: 63289-85-0
M. Wt: 219.13 g/mol
InChI Key: DIHSMJVOQUSOTO-UHFFFAOYSA-N
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Description

2,2-Dichlorocyclopropyl Phenyl Sulfide is a useful research compound. Its molecular formula is C9H8Cl2S and its molecular weight is 219.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-dichlorocyclopropyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHSMJVOQUSOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369783
Record name [(2,2-Dichlorocyclopropyl)sulfanyl]benzene
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Molecular Weight

219.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63289-85-0
Record name [(2,2-Dichlorocyclopropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,2-Dichlorocyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2,2-dichlorocyclopropyl phenyl sulfide (CAS No. 63289-85-0), a valuable chemical intermediate in the development of agrochemicals and pharmaceuticals.[1] The core of this document focuses on the prevalent and efficient method of dichlorocyclopropanation of phenyl vinyl sulfide via phase-transfer catalysis (PTC). We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful, high-yield synthesis. This paper is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, actionable insights into the preparation of this versatile dichlorocyclopropyl scaffold.

Introduction: The Strategic Value of the Dichlorocyclopropyl Moiety

The 2,2-dichlorocyclopropyl group is a privileged structural motif in modern organic synthesis. Its inherent ring strain and the presence of reactive chlorine atoms make it a versatile precursor for a variety of subsequent chemical transformations, including ring-opening reactions and further functionalization.[1] this compound, with the empirical formula C₉H₈Cl₂S, combines this reactive cyclopropane ring with a phenylthio group, which can be further modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, thereby expanding its synthetic utility.[2]

The principal and most direct route to this molecule is the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to the alkene functionality of phenyl vinyl sulfide. The success of this synthesis hinges on the efficient and controlled in situ generation of the highly reactive dichlorocarbene intermediate.

The Core Reaction: Dichlorocarbene Addition to Phenyl Vinyl Sulfide

The fundamental transformation is the reaction between phenyl vinyl sulfide, an electron-rich alkene, and dichlorocarbene, a transient electrophilic species.[3] The carbene adds across the double bond in a concerted fashion, leading to the stereospecific formation of the cyclopropane ring.[4]

The key to a practical synthesis lies in the method chosen to generate the dichlorocarbene. While several methods exist, the generation from chloroform using a strong base under phase-transfer catalysis is the most common, cost-effective, and scalable approach.[5][6]

Mechanistic Deep Dive: Dichlorocarbene Generation via Phase-Transfer Catalysis

The generation of dichlorocarbene from chloroform (CHCl₃) and aqueous sodium hydroxide (NaOH) is a classic example of the power of phase-transfer catalysis (PTC).[5] This method, often referred to as the Makosza method, elegantly solves the challenge of bringing two immiscible reactants—hydrophilic hydroxide ions and lipophilic chloroform—together to react.[5]

The process unfolds in a biphasic system:

  • Phase Separation : The reaction mixture consists of an aqueous phase (concentrated NaOH) and an organic phase containing the substrate (phenyl vinyl sulfide), the carbene precursor (chloroform), and a suitable organic solvent.

  • The Role of the Catalyst : A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), is introduced.[7] The lipophilic cation of the catalyst pairs with a hydroxide anion (OH⁻), shuttling it from the aqueous phase into the organic phase.[5]

  • Deprotonation : Once in the organic phase, the hydroxide ion is a potent, un-solvated base. It abstracts a proton from chloroform to generate the trichloromethyl anion (CCl₃⁻).[4]

  • Alpha-Elimination : The trichloromethyl anion is unstable and rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to yield the neutral, highly reactive dichlorocarbene (:CCl₂).[4][6]

  • Cycloaddition : The newly formed dichlorocarbene is immediately trapped by the phenyl vinyl sulfide present in high concentration in the organic phase, forming the desired this compound product.

This catalytic cycle continuously regenerates, requiring only a small amount of the phase-transfer catalyst to facilitate the reaction.

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}

Diagram 1: PTC-mediated generation of dichlorocarbene and cycloaddition.

Alternative Dichlorocarbene Sources

For substrates sensitive to strongly basic conditions, other methods for generating dichlorocarbene exist, although they are often more expensive or hazardous:

  • Phenyl(trichloromethyl)mercury : Decomposes thermally to give :CCl₂. It is highly efficient but also highly toxic.[8]

  • Sodium Trichloroacetate : Thermal decarboxylation in an aprotic solvent provides :CCl₂ under neutral conditions.[9]

  • Carbon Tetrachloride and Magnesium : Dechlorination using ultrasound offers a route under neutral conditions but involves the hazardous carbon tetrachloride.[9]

For the synthesis of this compound, the PTC method remains the most practical and widely applied choice.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

CAUTION: This reaction involves hazardous materials. Chloroform is a suspected carcinogen, and concentrated sodium hydroxide is extremely corrosive. All operations must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials & Equipment
  • Reagents : Phenyl vinyl sulfide, Chloroform (CHCl₃), Sodium hydroxide (NaOH), Benzyltriethylammonium chloride (TEBA), Dichloromethane (DCM), Deionized water, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment : 500 mL three-necked round-bottom flask, overhead mechanical stirrer, reflux condenser, 125 mL addition funnel, thermometer, and an ice-water bath.

Step-by-Step Procedure
  • Reaction Setup : Equip the three-necked flask with the mechanical stirrer, reflux condenser, and addition funnel. Charge the flask with phenyl vinyl sulfide (e.g., 27.2 g, 0.2 mol), chloroform (e.g., 47.8 g, 0.4 mol), and TEBA (e.g., 0.9 g, 0.004 mol).

  • Cooling : Begin stirring the mixture and cool the flask to 0-5 °C using the ice-water bath.

  • Base Addition : Prepare a 50% (w/w) aqueous solution of sodium hydroxide (e.g., 80 g NaOH in 80 mL water). Caution: The dissolution is highly exothermic. Allow the solution to cool before use. Slowly add the NaOH solution to the reaction flask via the addition funnel over 1.5-2 hours. Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C.[5]

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for an additional 4-6 hours.

  • Work-up : Once the reaction is complete, cautiously add 100 mL of cold deionized water to the flask. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous phase twice with 50 mL portions of dichloromethane.

  • Washing and Drying : Combine all organic layers and wash them sequentially with 100 mL of water and 100 mL of brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Solvent Removal : Filter off the drying agent and remove the solvent (DCM and excess chloroform) using a rotary evaporator.

  • Purification : The crude product is a dark oil. Purify it by high-vacuum distillation to obtain this compound as a clear, slightly yellow liquid.[7]

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}

Diagram 2: Step-by-step experimental workflow for the synthesis.

Data Summary and Characterization

The efficiency of the synthesis can be evaluated based on yield and purity. The following table provides representative data for the described protocol.

ParameterValue/ConditionRationale
Substrate Phenyl Vinyl SulfideThe alkene for cyclopropanation.
Carbene Source Chloroform (2 eq.)Inexpensive and effective precursor. An excess ensures complete reaction.
Base 50% aq. NaOHStrong base for deprotonation; high concentration minimizes water volume.
Catalyst TEBA (2 mol%)Efficiently transports hydroxide ions into the organic phase.
Temperature 0-10 °C (addition), RT (reaction)Controls the exothermic reaction during base addition and allows for completion.
Typical Yield 75-85%Reflects a robust and optimized procedure.
Purity (Post-distillation) >98%Achievable with careful high-vacuum distillation.

Product Characterization : The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C) : Will show characteristic peaks for the cyclopropyl protons and the phenyl group.

  • Mass Spectrometry : Will confirm the molecular weight (219.13 g/mol ) and show the characteristic isotopic pattern for two chlorine atoms.

  • Infrared (IR) Spectroscopy : Will show vibrations corresponding to the C-Cl, C-S, and aromatic C-H bonds.

Conclusion

The synthesis of this compound is most effectively achieved through the dichlorocyclopropanation of phenyl vinyl sulfide. The use of phase-transfer catalysis to generate dichlorocarbene from chloroform and sodium hydroxide stands out as a superior method due to its operational simplicity, scalability, high yields, and reliance on inexpensive, readily available reagents. This guide provides the fundamental mechanistic understanding and a robust, practical protocol to empower researchers and development professionals in leveraging this valuable synthetic intermediate for their applications in medicinal chemistry and materials science.

References

  • Dichlorocarbene - Wikipedia. [Link]

  • Question: What is a source of dichlorocarbene? - Filo. [Link]

  • 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis - Chemistry LibreTexts. [Link]

  • This compound - MySkinRecipes. [Link]

  • phenyl vinyl sulfide - Organic Syntheses Procedure. [Link]

  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis. [Link]

  • phenyl vinyl sulfone and sulfoxide - Organic Syntheses Procedure. [Link]

  • Benzene, 2,2-dichlorocyclopropyl- - the NIST WebBook. [Link]

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An In-Depth Technical Guide to the Mechanism of Dichlorocarbene Addition to Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the reaction between dichlorocarbene and phenyl sulfide (thioanisole), a cornerstone reaction for the formation of sulfur ylides. We will dissect the mechanistic intricacies, from the essential generation of the carbene intermediate to its subsequent interaction with the sulfide, and detail the experimental considerations necessary for successful synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this chemical transformation.

Introduction: The Intersection of Carbenes and Sulfides

Dichlorocarbene (:CCl₂) is a highly reactive and transient intermediate with a divalent carbon atom that has only six valence electrons.[1] Its electron-deficient nature makes it a potent electrophile, readily reacting with a variety of nucleophiles. Phenyl sulfide, with its electron-rich sulfur atom, serves as an excellent nucleophilic partner.

The addition of dichlorocarbene to phenyl sulfide is not a simple insertion or cycloaddition, as is common with alkenes.[1] Instead, it proceeds via an electrophilic attack on the sulfur atom to form a highly reactive, non-isolable sulfonium ylide.[2][3] Understanding this mechanism is critical for harnessing the synthetic potential of the resulting ylide, which can serve as a precursor for various molecular rearrangements and complex molecule synthesis.[4][5]

Part 1: The Prerequisite—Efficient Generation of Dichlorocarbene

The success of the addition reaction is fundamentally dependent on the effective in situ generation of dichlorocarbene. The choice of method dictates the reaction conditions, scalability, and compatibility with various functional groups.

Alpha-Elimination from Chloroform via Phase-Transfer Catalysis (PTC)

The most common and practical method for generating dichlorocarbene involves the α-elimination of HCl from chloroform using a strong base.[1] When conducted in a biphasic system (e.g., aqueous NaOH and an organic solvent like dichloromethane), a phase-transfer catalyst is essential to facilitate the reaction.

Causality of Component Selection:

  • Chloroform (CHCl₃): Serves as the inexpensive and readily available carbene precursor.

  • 50% Aqueous Sodium Hydroxide (NaOH): A strong, cost-effective base that deprotonates the chloroform at the interface of the two phases.

  • Phase-Transfer Catalyst (e.g., Benzyltriethylammonium Chloride): This is the key to the process. The quaternary ammonium cation forms a lipophilic ion pair with the hydroxide anion (OH⁻), shuttling it from the aqueous phase into the organic phase where it can react with the chloroform.[6] Without the catalyst, the reaction rate is negligible as the reactants are segregated in their respective phases.

The mechanism involves two primary steps in the organic phase:

  • Deprotonation: The transported hydroxide ion removes a proton from chloroform, forming the trichloromethanide anion (:CCl₃⁻).

  • Alpha-Elimination: The unstable trichloromethanide anion spontaneously expels a chloride ion (Cl⁻) to yield dichlorocarbene (:CCl₂).

The catalytic cycle ensures a continuous, controlled generation of dichlorocarbene directly in the organic phase where the phenyl sulfide substrate resides.

PTC_Carbene_Generation PTC Cycle for Dichlorocarbene Generation cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_OH Na⁺ OH⁻ Q_OH Q⁺OH⁻ (Active Form) Na_OH->Q_OH Interface Ion Exchange CHCl3 CHCl₃ CCl3_anion ⁻:CCl₃ CHCl3->CCl3_anion + Q⁺OH⁻ - H₂O - Q⁺Cl⁻ Carbene :CCl₂ CCl3_anion->Carbene α-Elimination (-Cl⁻) NaCl NaCl H2O H₂O Q_X Q⁺X⁻ (Catalyst) Q_X->Na_OH Q_OH->CHCl3 Deprotonation

Figure 1: Phase-Transfer Catalysis (PTC) workflow for generating dichlorocarbene.
Alternative Generation Methods

While PTC is the most common, other methods offer advantages in specific contexts, such as requiring anhydrous or neutral conditions.

MethodReagentsConditionsAdvantages/Disadvantages
Alkoxide Base Chloroform, Potassium tert-butoxideAnhydrous THF or other ether, low temp.Homogeneous, fast. Requires strictly anhydrous conditions.
Seyferth Reagent Phenyl(trichloromethyl)mercuryThermal decomposition (e.g., refluxing benzene)Generates neutral, anhydrous carbene. Stoichiometric, toxic mercury reagent.
Trichloroacetate Ester Ethyl trichloroacetate, Sodium methoxideAnhydrous ether, low temp.Good yields, avoids very strong bases.[7][8]
Ultrasonic Irradiation Carbon tetrachloride, MagnesiumAnhydrous Ether/THF, Room Temp.Base-free, neutral conditions.[9][10] Tolerant of esters/carbonyls.

Part 2: The Core Mechanism—Nucleophilic Attack and Ylide Formation

The central event of the reaction is the interaction between the generated dichlorocarbene and the phenyl sulfide.

  • Electrophilic Attack on Sulfur: Dichlorocarbene, being electron-deficient, acts as a potent electrophile. The sulfur atom of phenyl sulfide possesses lone pairs of electrons, rendering it nucleophilic. The reaction is initiated by the attack of the sulfur lone pair onto the vacant p-orbital of the singlet dichlorocarbene.

  • Formation of a Sulfonium Ylide: This nucleophilic attack results in the formation of a covalent bond between sulfur and the carbene carbon. The product is a sulfonium ylide: a neutral, dipolar molecule with a positive charge on the sulfur atom and a negative charge on the dichloromethyl carbon.[2][11] This ylide intermediate is highly reactive and generally not isolated.[2]

The stability of sulfur ylides is significantly lower than their phosphorus counterparts (Wittig reagents), and the presence of two electron-withdrawing chlorine atoms further destabilizes this specific intermediate.[2]

Figure 2: Formation of the sulfonium ylide intermediate.
The Fate of the Ylide Intermediate

Sulfur ylides are synthetically valuable because of their propensity to undergo rearrangement reactions. While the primary addition product is the ylide, its high reactivity means it will typically engage in subsequent transformations, such as the Stevens or Sommelet-Hauser rearrangements, depending on the substrate's structure.[4][12] For the specific ylide derived from phenyl sulfide and dichlorocarbene, further reaction pathways are possible, though less documented than for allylic or benzylic sulfides. The key takeaway for the synthetic chemist is the successful formation of this versatile intermediate.

Part 3: Experimental Protocol—A Self-Validating System

This section provides a trusted, field-proven protocol for the addition of dichlorocarbene to thioanisole (methyl phenyl sulfide), a close analog of phenyl sulfide, using phase-transfer catalysis. The principles are directly applicable to phenyl sulfide.

Objective: To synthesize dichloromethyl phenyl sulfide via the PTC-mediated addition of dichlorocarbene to thioanisole.

Materials & Reagents:

  • Thioanisole (1.0 eq)

  • Chloroform (3.0 eq, serves as reagent and solvent)

  • Dichloromethane (optional, as co-solvent)

  • 50% (w/w) Aqueous Sodium Hydroxide (5.0 eq)

  • Benzyltriethylammonium chloride (PTC, 0.02 eq)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Three-necked round-bottom flask

  • Mechanical stirrer (essential for creating a fine emulsion and maximizing interfacial area)

  • Reflux condenser

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

Step-by-Step Methodology:
  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, combine thioanisole (e.g., 12.4 g, 0.1 mol), chloroform (35.8 g, 0.3 mol), and benzyltriethylammonium chloride (0.46 g, 0.002 mol). If needed, add dichloromethane (50 mL) to ensure fluidity.

    • Expertise Note: Using chloroform as both reagent and solvent simplifies the setup. A 3-fold excess ensures the sulfide is fully consumed. Vigorous mechanical stirring is non-negotiable; it creates the emulsion necessary for efficient phase transfer, and the reaction rate is often dependent on stirring speed.

  • Initiation: Cool the organic mixture to 0-5 °C using an ice-water bath.

    • Causality: The reaction is highly exothermic. Initial cooling is a critical safety and control measure to prevent a runaway reaction and minimize side-product formation.

  • Base Addition: With vigorous stirring, add the 50% NaOH solution (e.g., 40 mL, containing 0.5 mol NaOH) dropwise via the addition funnel over 60-90 minutes. Carefully monitor the internal temperature, ensuring it does not rise above 15 °C.[8]

    • Trustworthiness: Slow, controlled addition of the base is the key to maintaining a steady, manageable rate of dichlorocarbene generation. A rapid addition can lead to an uncontrolled exotherm.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 3-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting thioanisole.

  • Workup and Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of cold water to quench the reaction and dissolve the precipitated sodium chloride.

    • Expertise Note: The quench must be done cautiously as the mixture is still strongly basic.

  • Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL) to recover any dissolved product.

  • Purification: Combine all organic layers. Wash sequentially with water (1 x 100 mL) and then brine (1 x 100 mL) to remove residual base and salts. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude residue, dichloromethyl phenyl sulfide, can be purified further by vacuum distillation or column chromatography if necessary.

References

  • Title: Mechanistic hypothesis of rearrangement reactions of sulfur ylides. Source: ResearchGate URL: [Link]

  • Title: Ylide formation and rearrangement in the reaction of carbene with divalent sulfur compounds Source: Accounts of Chemical Research URL: [Link]

  • Title: Recent Perspectives on Rearrangement Reactions of Ylides via Carbene Transfer Reactions Source: RWTH Publications URL: [Link]

  • Title: Dichlorocarbene - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Recent Developments in Stereoselective Reactions of Sulfonium Ylides Source: MDPI URL: [Link]

  • Title: Control reaction for the generation of dichlorocarbene (A). Method for... Source: ResearchGate URL: [Link]

  • Title: 2-oxa-7,7-dichloronorcarane Source: Organic Syntheses URL: [Link]

  • Title: Dichlorocarbene – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: tert-BUTYL ISOCYANIDE Source: Organic Syntheses URL: [Link]

  • Title: New multi-site phase transfer catalyst for the addition of dichlorocarbene to olefins Source: Indian Journal of Chemistry URL: [Link]

  • Title: A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines Source: Saudi Pharmaceutical Journal (via NIH) URL: [Link]

  • Title: What is the correct reaction mechanism for the following Source: Chemistry Stack Exchange URL: [Link]

  • Title: A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation Source: Molecules (via NIH) URL: [Link]

Sources

Physical and chemical properties of 2,2-Dichlorocyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2-Dichlorocyclopropyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 63289-85-0) is a specialized synthetic intermediate characterized by a unique combination of three key functional moieties: a strained, reactive dichlorocyclopropane ring, a versatile thioether linkage, and an aromatic phenyl group. This structure makes it a valuable building block in medicinal chemistry and materials science. The inherent reactivity of the dichlorocyclopropane group allows for a variety of ring-opening and rearrangement reactions, while the sulfur atom can be readily oxidized to access sulfoxide and sulfone derivatives, significantly expanding its synthetic utility. Its structural similarity to intermediates used in the synthesis of established pharmaceuticals, such as the lipid-lowering agent ciprofibrate, underscores its potential as a scaffold for the development of novel bioactive compounds. This guide provides a comprehensive overview of its physicochemical properties, a robust synthesis protocol, an analysis of its chemical reactivity, and its applications in the field of drug discovery.

Physicochemical and Structural Properties

The core identity and physical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

Key Identifiers and Properties
PropertyValueSource(s)
CAS Number 63289-85-0
Molecular Formula C₉H₈Cl₂S
Molecular Weight 219.13 g/mol
Synonyms [(2,2-Dichlorocyclopropyl)sulfanyl]benzene
Density 1.30 g/mL[1]
Boiling Point 100 °C[1]
Refractive Index 1.589 - 1.591[1]
Storage Temperature 0-6 °C[1]
SMILES S(C1C(C1(Cl)Cl))c2ccccc2
Molecular Structure

The structure combines the rigidity of the cyclopropane ring with the planarity of the phenyl group, linked by a flexible thioether bridge. The geminal dichlorides significantly influence the electronic nature and reactivity of the cyclopropane ring.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, its key spectroscopic features can be reliably predicted based on analysis of its functional groups and data from close structural analogs such as (2,2-Dichlorocyclopropyl)benzene.[2][3][4]

  • ¹H NMR: The spectrum is expected to show distinct regions. The aromatic protons on the phenyl ring would appear as a multiplet in the δ 7.0-7.5 ppm range. The cyclopropyl protons would be located upfield, typically between δ 1.5 and 3.0 ppm, showing complex splitting patterns (diastereotopic protons) due to their rigid arrangement and coupling to each other.

  • ¹³C NMR: Aromatic carbons are expected between δ 125-140 ppm. The carbon bearing the two chlorine atoms (CCl₂) would be significantly shifted downfield, likely appearing in the δ 60-70 ppm range. The other two cyclopropyl carbons (CH₂) and (CHS) would be found further upfield.

  • Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for the aromatic ring (~3050-3100 cm⁻¹) and the cyclopropane ring (~3000-3080 cm⁻¹). Strong C-Cl stretching bands are expected in the fingerprint region, typically below 800 cm⁻¹. Aromatic C=C stretching vibrations would appear around 1450-1600 cm⁻¹.

Synthesis Methodology

The most logical and field-proven approach to synthesizing this compound is a two-step process: first, the preparation of the precursor Phenyl Vinyl Sulfide, followed by the dichlorocyclopropanation of its alkene moiety.

Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dichlorocyclopropanation Thiophenol Thiophenol + 1,2-Dibromoethane PVS Phenyl Vinyl Sulfide Thiophenol->PVS Elimination Base Base (e.g., NaOEt) Product 2,2-Dichlorocyclopropyl Phenyl Sulfide PVS->Product [2+1] Cycloaddition Chloroform Chloroform (CHCl₃) Carbene :CCl₂ (Dichlorocarbene) Chloroform->Carbene α-elimination StrongBase Strong Base (e.g., 50% NaOH) PTC Phase Transfer Catalyst (e.g., TEBAC) G Start 2,2-Dichlorocyclopropyl Phenyl Sulfide Sulfoxide Phenyl Sulfoxide Derivative Start->Sulfoxide Oxidation [H₂O₂, m-CPBA] RingOpened Ring-Opened Products (e.g., Dienoates) Start->RingOpened Thermal/Acidic Rearrangement SubstitutedAryl Aryl-Substituted Products (e.g., Friedel-Crafts) Start->SubstitutedAryl Electrophilic Aromatic Substitution Sulfone Phenyl Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Key reaction pathways for this compound.

Oxidation of the Thioether Linkage

The sulfur atom is in its lowest oxidation state (II) and can be readily oxidized to sulfoxide (IV) and further to sulfone (VI). This transformation is fundamental in drug development for modulating properties like polarity, solubility, and hydrogen bonding capacity.

Protocol: Selective Oxidation to Sulfoxide This protocol is based on well-established methods for the selective oxidation of sulfides. [5][6]1. Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid at 0 °C. [7][6]2. Oxidant Addition: Slowly add a solution of one equivalent of an oxidant like 30% hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). [7][6]Maintaining a 1:1 stoichiometry and low temperature is critical to prevent over-oxidation to the sulfone. 3. Monitoring: Monitor the reaction by TLC. The sulfoxide product will be more polar than the starting sulfide. 4. Workup: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium sulfite if using a peracid) and neutralize with sodium bicarbonate solution. Extract the product with an organic solvent, dry, and concentrate to yield the crude sulfoxide, which can be purified by column chromatography.

Reactivity of the Dichlorocyclopropane Ring

Gem-dihalocyclopropanes are valuable synthetic intermediates due to the high ring strain and the presence of the halogen atoms. [8]They can undergo a variety of transformations:

  • Reductive Dehalogenation: Treatment with reducing agents can yield the corresponding monochloro- or non-halogenated cyclopropane.

  • Ring-Opening Reactions: Under thermal or acidic conditions, the strained ring can open to form substituted allyl cations or other rearranged structures, providing access to acyclic or larger ring systems. [9]This is a powerful method for increasing molecular complexity.

Reactions of the Phenyl Group

The phenyl ring can undergo electrophilic aromatic substitution. The sulfide group is an ortho-, para-directing activator. However, the reaction conditions must be chosen carefully to avoid side reactions involving the other sensitive functional groups.

Application in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for building novel chemical entities.

  • Bioisostere for Phenyl Groups: The cyclopropane ring is often used in medicinal chemistry as a rigid, three-dimensional bioisostere for a phenyl ring or a double bond. Its conformational rigidity can lock a molecule into a bioactive conformation, improving binding affinity to biological targets. [10]* Intermediate for Established Drug Scaffolds: The dichlorocyclopropyl phenyl moiety is a key structural feature of intermediates used to synthesize ciprofibrate, a lipid-lowering drug. [11]While the title compound is the sulfide analog, its synthesis and reactivity profile demonstrate its immediate applicability for creating libraries of related compounds for structure-activity relationship (SAR) studies.

  • Access to Sulfur-Containing Pharmacophores: Sulfur is a key element in a vast number of FDA-approved drugs. The ability to easily access the sulfide, sulfoxide, and sulfone derivatives of this scaffold allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

Safety and Handling

Based on data for analogous compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Hazards: Assumed to be a combustible liquid. May cause skin, eye, and respiratory irritation. [12]* Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Storage: Store in a cool, dry place away from oxidizing agents, as recommended for combustible liquids (Storage Class 10).

References

  • Organic Syntheses Procedure, Phenyl Vinyl Sulfide. Organic Syntheses. Available at: [Link]

  • Organic Syntheses Procedure, Phenyl Vinyl Sulfone and Sulfoxide. Organic Syntheses. Available at: [Link]

  • Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Organic Chemistry | OpenStax. Available at: [Link]

  • A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. MDPI. Available at: [Link]

  • Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Synthesis method of ciprofibrate. Google Patents.
  • gem-Dichloro(alkyl)cyclopropanes in Reactions with NOCl·2SO₃: Synthesis of Alkyl-5-chloroisoxazoles. ResearchGate. Available at: [Link]

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  • (Placeholder - No direct URL available
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  • (2,2-Dichlorocyclopropyl)benzene. SpectraBase. Available at: [Link]

  • Benzene, 2,2-dichlorocyclopropyl-. NIST WebBook. Available at: [Link]

  • Organic Syntheses Procedure, Disulfide, diphenyl. Organic Syntheses. Available at: [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC. Available at: [Link]

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  • 2,2-Dichlorocyclopropylbenzene. PubChem. Available at: [Link]

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An In-depth Technical Guide to 2,2-Dichlorocyclopropyl Phenyl Sulfide (CAS 63289-85-0): Properties and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichlorocyclopropyl phenyl sulfide, identified by the CAS number 63289-85-0, is a specialty chemical intermediate with growing significance in the fields of agrochemical and pharmaceutical development. Its unique structural motif, featuring a strained dichlorocyclopropyl ring attached to a phenylthio group, imparts valuable reactivity for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the known properties of this compound and a detailed exploration of its synthesis, offering insights into the chemical principles and experimental methodologies involved.

Physicochemical Properties

The available data for this compound provides a foundational understanding of its physical characteristics. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 63289-85-0[1]
Molecular Formula C₉H₈Cl₂S[2]
Molecular Weight 219.13 g/mol [1]
Boiling Point 100 °C[3]
Density 1.30 g/mL[3]
Refractive Index 1.589-1.591[3]

Storage: It is recommended to store this compound at 0-6°C[3].

Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclopropyl protons and signals in the aromatic region (approximately 7.0-7.5 ppm) for the phenyl group.

  • ¹³C NMR: The carbon NMR spectrum should reveal signals for the dichlorinated carbon of the cyclopropyl ring, the other two cyclopropyl carbons, and the carbons of the phenyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic peaks for C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and C-Cl stretching vibrations. The NIST WebBook provides IR spectral data for (2,2-dichlorocyclopropyl)benzene, which can serve as a useful reference[4][5][6][7].

  • Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M+) and isotopic peaks characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine and cleavage of the cyclopropyl ring. The NIST WebBook also contains mass spectrometry data for (2,2-dichlorocyclopropyl)benzene[4][5][6][7].

Synthesis of this compound

The most plausible and chemically sound method for the synthesis of this compound is through the addition of dichlorocarbene (:CCl₂) to the double bond of phenyl vinyl sulfide. This reaction is a classic example of a carbene cycloaddition.

Overall Synthetic Pathway

Synthesis_Pathway Thiophenol Thiophenol PhenylVinylSulfide Phenyl Vinyl Sulfide Thiophenol->PhenylVinylSulfide Nucleophilic Substitution Base Base (e.g., NaH, Et3N) VinylBromide Vinyl Bromide Target This compound PhenylVinylSulfide->Target [1+2] Cycloaddition Dichlorocarbene :CCl₂ (from CHCl₃ + base) Logical_Framework cluster_precursor Precursor Synthesis cluster_cycloaddition Dichlorocyclopropanation Thiophenol Thiophenol -SH group is nucleophilic after deprotonation PhenylVinylSulfide Phenyl Vinyl Sulfide Alkene for cycloaddition Thiophenol->PhenylVinylSulfide Base Base (e.g., NaH) Deprotonates thiophenol Base->PhenylVinylSulfide VinylHalide Vinyl Halide Electrophilic double bond VinylHalide->PhenylVinylSulfide Target This compound Final Product PhenylVinylSulfide->Target Chloroform Chloroform (CHCl₃) Dichlorocarbene precursor Chloroform->Target StrongBase Strong Base (e.g., NaOH) Generates :CCl₂ StrongBase->Target PTC Phase-Transfer Catalyst Facilitates reaction between phases PTC->Target

Caption: Logical relationships in the synthesis of this compound.

Applications and Future Outlook

This compound serves as a valuable building block in organic synthesis. The strained cyclopropyl ring can undergo ring-opening reactions, and the chlorine atoms can be substituted, providing pathways to a variety of functionalized molecules. Its primary utility lies in its role as an intermediate in the synthesis of certain agrochemicals and pharmaceuticals, particularly in the development of novel sulfur-containing bioactive compounds. The continued exploration of the reactivity of this and related compounds will likely lead to new synthetic methodologies and the discovery of new molecules with important biological activities.

References

  • Organic Syntheses, Procedure. Available at: [Link]

  • Google Patents, CN105152925A - Synthesis method of ciprofibrate.
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  • PubChem, Cyclopropyl phenyl sulfide. Available at: [Link]

  • MDPI, Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. Available at: [Link]

  • NIST WebBook, Benzene, 2,2-dichlorocyclopropyl-. Available at: [Link]

  • SpectraBase, (2,2-Dichlorocyclopropyl)benzene. Available at: [Link]

  • PubChem, 2,2-Dichlorocyclopropylbenzene. Available at: [Link]

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  • The Royal Society of Chemistry, Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Available at: [Link]

  • The Royal Society of Chemistry, Electronic Supplementary Information. Available at: [Link]

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  • NIST WebBook, Benzene, 2,2-dichlorocyclopropyl-. Available at: [Link]

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Whitepaper: The Stereochemistry of 2,2-Dichlorocyclopropyl Phenyl Sulfide Formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

The synthesis of 2,2-dichlorocyclopropyl phenyl sulfide via the addition of dichlorocarbene to phenyl vinyl sulfide is a cornerstone reaction in the synthesis of complex molecules, serving as an intermediate in agrochemicals and pharmaceuticals.[1][2][3] The high ring strain and reactive chlorine atoms make the cyclopropyl motif a versatile building block for further chemical transformations.[4] This guide provides a detailed examination of the stereochemical course of this reaction. We will dissect the mechanism of dichlorocarbene generation, analyze the concerted nature of the cycloaddition, and present a validated experimental protocol. The central thesis is that the reaction proceeds through a stereospecific syn-addition, where the geometry of the starting alkene is directly translated into the stereochemistry of the cyclopropane product.[5][6]

Introduction to Dichlorocyclopropanation

Cyclopropane rings are a common structural motif in numerous biologically active compounds, including pyrethroid insecticides and quinolone antibiotics.[7] Their inherent ring strain makes them valuable synthetic intermediates.[4] Among the methods for their synthesis, the addition of a carbene to an alkene is one of the most efficient.[6]

Dichlorocarbene (:CCl₂), a highly reactive and electrophilic intermediate, readily reacts with carbon-carbon double bonds to form 1,1-dichlorocyclopropanes.[5][6][8] This guide focuses specifically on the reaction between dichlorocarbene and phenyl vinyl sulfide, yielding this compound. Understanding the stereochemical outcome of this transformation is critical for controlling the three-dimensional structure of downstream products in a synthetic sequence.

The Reaction Mechanism: A Stepwise Analysis

The formation of this compound is a two-part process: the in situ generation of dichlorocarbene, followed by its cycloaddition to the alkene.

Generation of Dichlorocarbene: The α-Elimination Pathway

Dichlorocarbene is too reactive to be isolated and is therefore generated in situ.[6] The most common method involves the treatment of chloroform (CHCl₃) with a strong base, such as sodium or potassium hydroxide, often in a two-phase system facilitated by a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride (TEBA).[2][3][5]

The mechanism proceeds via an α-elimination :

  • Deprotonation: The hydroxide ion, a strong base, abstracts the acidic proton from chloroform, generating a trichloromethanide anion (:CCl₃⁻).[4][6][8]

  • α-Elimination: The unstable trichloromethanide anion spontaneously expels a chloride ion (Cl⁻). Both the proton and the leaving group are lost from the same carbon atom, hence the term α-elimination.[5][8] This step yields the neutral, electron-deficient singlet dichlorocarbene (:CCl₂).[5]

The carbon atom in singlet dichlorocarbene is sp²-hybridized, with a vacant p-orbital and a lone pair of electrons in an sp² orbital.[6] This electronic structure makes it a potent electrophile, ready to react with a nucleophilic alkene.[6][8][9]

G cluster_0 Carbene Generation CHCl3 CHCl₃ CCl3- ⁻:CCl₃ CHCl3->CCl3-  Deprotonation OH- OH⁻ Cl- Cl⁻ :CCl2 :CCl₂ (Dichlorocarbene)

Caption: Dichlorocarbene generation via α-elimination.

The Cycloaddition Step: A Concerted and Stereospecific Process

Once formed, the electrophilic dichlorocarbene is attacked by the nucleophilic π-bond of the alkene (phenyl vinyl sulfide). The reaction is a concerted [1+2] cycloaddition, meaning that both new carbon-carbon bonds form in a single step without a discrete intermediate.[10][5]

This concerted mechanism has a critical stereochemical consequence: the reaction is stereospecific .[6][7] The spatial arrangement of the substituents on the alkene is preserved in the cyclopropane product. The addition occurs in a syn fashion, where the carbene adds to one face of the double bond.[5][7]

G cluster_1 Cycloaddition Mechanism Alkene Phenyl Vinyl Sulfide TS [Transition State] Alkene->TS Carbene :CCl₂ Carbene->TS Product 2,2-Dichlorocyclopropyl Phenyl Sulfide TS->Product Concerted [1+2] Cycloaddition

Caption: Concerted cycloaddition of dichlorocarbene.

Stereochemical Principles and Outcomes

For the reaction of dichlorocarbene with phenyl vinyl sulfide, the key stereochemical principle is stereospecificity. Phenyl vinyl sulfide is a planar molecule, and the carbene can approach the double bond from either the top face or the bottom face with equal probability.

Since phenyl vinyl sulfide (Ph-S-CH=CH₂) is an achiral starting material and the reagent (:CCl₂) is also achiral, the resulting product, this compound, is formed as a racemic mixture. The two enantiomers are generated in equal amounts from the carbene attacking opposite faces of the alkene.

While the reaction itself is not enantioselective without a chiral influence, the relative stereochemistry is fixed. The two protons and the phenylthio group on the cyclopropane ring will have a defined spatial relationship. If a substituted vinyl sulfide were used (e.g., a cis or trans β-substituted variant), the product would retain that geometry. For example:

  • Reaction with a cis-alkene yields a cis-disubstituted cyclopropane.[5][9]

  • Reaction with a trans-alkene yields a trans-disubstituted cyclopropane.[5][9]

Achieving diastereoselectivity or enantioselectivity in dichlorocyclopropanation requires the introduction of a chiral element. This can be accomplished through several advanced strategies not covered by the basic mechanism:

  • Substrate Control: Using a chiral substrate where a resident stereocenter directs the approach of the carbene to one face of the alkene.[11][12]

  • Catalyst Control: Employing a chiral phase-transfer catalyst or a chiral transition metal complex to mediate the carbene transfer, creating a chiral environment that favors the formation of one enantiomer over the other.[13][14][15]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the dichlorocyclopropanation of alkenes using phase-transfer catalysis.[2][3]

Materials and Reagents
Reagent/MaterialQuantityMoles (approx.)Notes
Phenyl vinyl sulfide13.6 g (12.5 mL)0.10Starting alkene[16]
Chloroform (CHCl₃)24.0 g (16.2 mL)0.20Carbene source
Sodium Hydroxide (NaOH)16.0 g0.40Base
Water (H₂O)16 mL-To prepare 50% w/w NaOH solution
Benzyltriethylammonium Cl (TEBA)0.45 g0.002Phase-Transfer Catalyst
Dichloromethane (CH₂Cl₂)50 mL-Organic solvent
Water (for workup)100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)5 g-Drying agent
Step-by-Step Procedure
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenyl vinyl sulfide (13.6 g), chloroform (24.0 g), dichloromethane (50 mL), and TEBA (0.45 g).[3]

  • Base Preparation: In a separate beaker, carefully dissolve sodium hydroxide (16.0 g) in water (16 mL) to prepare a 50% (w/w) solution. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.

  • Reaction: Begin vigorous stirring of the organic mixture. Slowly add the 50% NaOH solution dropwise via the dropping funnel over 30-45 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate or using a water bath.

  • Reaction Completion: After the addition is complete, continue to stir the mixture vigorously at reflux for an additional 4-6 hours. Monitor the reaction progress by TLC or GC analysis.[3]

  • Workup: Cool the reaction mixture to room temperature. Add 50 mL of water and continue stirring for 10 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing & Drying: Combine all organic layers and wash with water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

Purification and Characterization

The crude product is a yellow to brown oil. Purification is achieved by vacuum distillation to yield this compound as a colorless liquid.[3]

  • Expected Yield: 75-85%

  • CAS Number: 63289-85-0

  • Molecular Formula: C₉H₈Cl₂S

  • Molecular Weight: 219.13 g/mol

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Data Summary

ParameterValue / DescriptionSource(s)
Reaction Type Dichlorocarbene addition / [1+2] Cycloaddition[5]
Key Intermediate Singlet Dichlorocarbene (:CCl₂)[5]
Stereochemistry Stereospecific, syn-addition. Produces a racemic mixture.[10][5][7]
Starting Materials Phenyl vinyl sulfide, Chloroform, Sodium Hydroxide[3][16]
Catalyst Phase-Transfer Catalyst (e.g., TEBA)[2][3]
Typical Yield >80% (for similar substrates)[3]
Product CAS 63289-85-0

Conclusion

The formation of this compound is a robust and high-yielding reaction that proceeds through a well-understood mechanism. The key stereochemical feature is the stereospecificity of the concerted cycloaddition of dichlorocarbene to the alkene. The geometry of the starting phenyl vinyl sulfide is directly retained in the final cyclopropane product, although the achiral nature of the reactants leads to a racemic mixture. For drug development and advanced materials science, the introduction of chirality via substrate or catalyst control represents the next frontier, allowing for the selective synthesis of specific stereoisomers. This guide provides the foundational mechanistic understanding and a practical experimental framework essential for researchers in the field.

References

  • Fiveable. (n.d.). Dichlorocarbene Definition. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1684.
  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Addition to Alkenes EA9. Cyclopropanation. Retrieved from [Link]

  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. Retrieved from [Link]

  • OpenStax. (2023, September 20). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition state model for the reaction stereochemical control. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Autechaux, S. (n.d.). Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene. Retrieved from [Link]

  • National Institutes of Health. (2025, April 11). Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover. Retrieved from [Link]

  • Nature. (2025, May 16). Organocatalytic regio- and stereoselective cyclopropanation of olefins. Retrieved from [Link]

  • Google Patents. (n.d.). CN105152925A - Synthesis method of ciprofibrate.
  • Organic Syntheses. (n.d.). Phenyl vinyl sulfide. Retrieved from [Link]

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The Enigmatic Dichlorocyclopropyl Sulfide: A Technical Guide for Chemical Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. Among the myriad of structural motifs, those incorporating strained ring systems and heteroatoms have consistently yielded compounds with remarkable biological activities. The dichlorocyclopropyl sulfide scaffold, a unique amalgamation of a reactive gem-dihalocyclopropane ring and a versatile sulfide linkage, represents a compelling yet underexplored area of chemical space. This guide provides a comprehensive technical overview of the synthesis, reactivity, and potential applications of dichlorocyclopropyl sulfides, tailored for researchers, scientists, and drug development professionals. By delving into the mechanistic underpinnings of their formation and transformations, we aim to unlock the latent potential of this intriguing class of compounds for the development of next-generation therapeutics.

The inherent ring strain and the presence of two electron-withdrawing chlorine atoms render the dichlorocyclopropane moiety a potent modulator of a molecule's physicochemical properties and a versatile synthetic handle for further chemical elaboration. The sulfide group, a common feature in numerous FDA-approved drugs, is known to influence metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[1] The strategic combination of these two functionalities in dichlorocyclopropyl sulfides presents a unique opportunity to fine-tune molecular properties and explore novel structure-activity relationships. This guide will serve as a roadmap for harnessing the synthetic utility and biological promise of this enigmatic scaffold.

Core Synthesis Strategies: Taming the Reactive Dichlorocarbene

The cornerstone of dichlorocyclopropyl sulfide synthesis lies in the generation and trapping of the highly reactive intermediate, dichlorocarbene (:CCl₂). The most prevalent and practical approach involves the reaction of a vinyl sulfide with dichlorocarbene generated in situ.

Generation of Dichlorocarbene: A Two-Phase Approach

Dichlorocarbene is typically generated from chloroform (CHCl₃) via alpha-elimination in the presence of a strong base.[2][3] A robust and widely adopted method utilizes a two-phase system with a phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBA).[4][5] This technique facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate chloroform to form the trichloromethanide anion (⁻CCl₃). This anion then readily expels a chloride ion to yield the electrophilic dichlorocarbene.[4][6]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase CHCl3 Chloroform (CHCl₃) CCl3_minus Trichloromethanide Anion (⁻CCl₃) CHCl3->CCl3_minus Deprotonation by OH⁻ NaOH Sodium Hydroxide (NaOH) (aqueous phase) TEBA TEBA (Phase-Transfer Catalyst) NaOH->TEBA transfers OH⁻ TEBA->CHCl3 Organic_Phase Organic Phase Aqueous_Phase Aqueous Phase CCl2 Dichlorocarbene (:CCl₂) CCl3_minus->CCl2 α-elimination Cl_minus Chloride Ion (Cl⁻)

Caption: Generation of Dichlorocarbene via Phase-Transfer Catalysis.

Cycloaddition to Vinyl Sulfides: Forging the Dichlorocyclopropyl Sulfide Core

Once generated, the electrophilic dichlorocarbene readily undergoes a [1+2] cycloaddition reaction with the electron-rich double bond of a vinyl sulfide.[7] This reaction is typically stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product.[8] For instance, the reaction of phenyl vinyl sulfide with dichlorocarbene yields 2,2-dichloro-1-(phenylthio)cyclopropane.

G PVS Phenyl Vinyl Sulfide Product 2,2-Dichloro-1-(phenylthio)cyclopropane PVS->Product + :CCl₂ [1+2] Cycloaddition CCl2 Dichlorocarbene (:CCl₂)

Caption: [1+2] Cycloaddition of Dichlorocarbene to Phenyl Vinyl Sulfide.

Experimental Protocol: Synthesis of (2,2-Dichlorocyclopropyl)benzene - A Model System

Materials:

  • Styrene (or vinyl sulfide)

  • Dichloromethane (DCM)

  • Chloroform (CHCl₃)

  • Benzyltriethylammonium chloride (TEBA)

  • Sodium hydroxide (NaOH)

  • Water

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a 250 mL four-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 30 g of styrene, 30 mL of dichloromethane, 43.5 g of chloroform, and 1.2 g of TEBA.[4]

  • Reaction Initiation: Heat the mixture to reflux.[4]

  • Base Addition: Slowly add a solution of 28.5 g of NaOH in 28.5 mL of water.[4]

  • Reaction Progression: Maintain the reflux for 8 hours.[4]

  • Workup:

    • Cool the reaction to room temperature and add 60 mL of water.[4]

    • Stir for 10 minutes and then separate the layers.[4]

    • Extract the aqueous layer with petroleum ether.[4]

    • Combine the organic layers and dry with anhydrous sodium sulfate.[4]

  • Purification:

    • Filter the solution and distill the filtrate under high vacuum.[4]

    • Collect the colorless liquid product at approximately 95-100°C.[4]

Expected Yield: 88.6% (for (2,2-dichlorocyclopropyl)benzene).[4]

The Chemistry of Transformation: Unlocking the Synthetic Potential

The synthetic utility of dichlorocyclopropyl sulfides extends far beyond their initial formation. The strained three-membered ring is primed for a variety of transformations, offering access to a diverse array of molecular scaffolds.

Ring-Opening Reactions: A Gateway to Acyclic and Heterocyclic Systems

The high ring strain of the cyclopropane ring, coupled with the electron-withdrawing nature of the chlorine atoms, makes dichlorocyclopropyl sulfides susceptible to ring-opening reactions under various conditions. These reactions can be initiated by nucleophiles, electrophiles, or thermal activation, leading to a range of linear and cyclic products. While specific studies on the ring-opening of dichlorocyclopropyl sulfides are limited, the behavior of other gem-dihalocyclopropanes provides valuable insights. For instance, nucleophilic attack can lead to the formation of allenes or substituted dienes.

G DCPS Dichlorocyclopropyl Sulfide RingOpened Ring-Opened Intermediates DCPS->RingOpened Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->DCPS Products Acyclic or Heterocyclic Products RingOpened->Products Rearrangement/ Further Reaction

Caption: Generalized Pathway for Nucleophilic Ring-Opening.

Pharmacological Horizons: Dichlorocyclopropyl Sulfides in Drug Development

The unique structural features of dichlorocyclopropyl sulfides suggest their potential as valuable building blocks in the design of novel therapeutic agents. Both the cyclopropane ring and sulfur-containing functional groups are prevalent in a wide range of biologically active molecules.

Antimicrobial and Antifungal Potential

Compounds containing cyclopropane moieties have demonstrated a broad spectrum of antimicrobial and antifungal activities.[2][9][10][11] The rigid cyclopropane scaffold can orient substituents in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets. The introduction of a dichlorocyclopropyl sulfide group into a molecule could enhance its antimicrobial properties by modulating its lipophilicity and electronic character, potentially leading to improved cell membrane penetration and target engagement. Several amide derivatives containing cyclopropane have shown moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[7][9]

Anticancer Applications

The cyclopropane motif is also found in a number of anticancer agents.[11][12] Its conformational rigidity can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity. Dichlorocyclopropane derivatives, in particular, have been investigated for their cytotoxic effects. The sulfide linkage can be further oxidized to the corresponding sulfoxide or sulfone, providing additional avenues for structural modification and optimization of anticancer activity.

Table 1: Biological Activities of Related Scaffolds

Compound ClassBiological ActivityTarget Organism/Cell LineEfficacy Metric (e.g., MIC, IC₅₀)Reference(s)
Cyclopropane Amide DerivativesAntifungalCandida albicansMIC₈₀ = 16 µg/mL[7][9]
Purpurin with CyclopropaneAntibacterialStaphylococcus aureus ATCC 6538MIC = 62.5 µg/mL[10]
Cyclopropane-containing Fatty AcidsAntibacterial/AntifungalPseudoroseovarius crassostreaeGrowth Inhibition[2]
Dihydropyrazole DerivativesAntifungal/AntitubercularAspergillus fumigatus / M. tuberculosisMIC = 5.35 µM / 3.67 µM[13]
ChlorochalconesAnticancerMCF-7, MDA-MB-231Apoptosis Induction[14]

Future Directions and Conclusion

The dichlorocyclopropyl sulfide scaffold, while currently underexplored, holds significant promise for the development of novel therapeutic agents. The synthetic methodologies for their creation are accessible, and the inherent reactivity of the dichlorocyclopropane ring provides a platform for extensive chemical diversification. Future research should focus on the systematic synthesis and biological evaluation of libraries of dichlorocyclopropyl sulfides to elucidate clear structure-activity relationships. A deeper investigation into their unique reactivity, particularly their ring-opening and rearrangement reactions, will undoubtedly unveil new synthetic pathways to complex and valuable molecular architectures. As our understanding of this enigmatic scaffold grows, so too will its application in the design of innovative medicines to address pressing healthcare challenges.

References

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). Molecules, 29(17), 4083.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). MDPI.
  • Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cyсlopropane and Cyclobutane Fragment. (2021).
  • Cyclopropane Derivatives and their Diverse Biological Activities. (2009).
  • Cyclopropane-Containing Fatty Acids From the Marine Bacterium Labrenzia Sp. 011 With Antimicrobial and GPR84 Activity. (2018-10-08). PubMed.
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The Electrophilic Character of Dichlorocarbene: A Cornerstone of Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorocarbene (:CCl₂), a transient yet highly reactive intermediate, occupies a pivotal role in the toolkit of synthetic organic chemistry.[1] Its unique electronic structure, characterized by a vacant p-orbital on a divalent carbon, imparts a potent electrophilic character that drives a diverse array of powerful transformations.[2][3] This guide provides a comprehensive exploration of the generation, reactivity, and synthetic utility of dichlorocarbene, with a focus on the mechanistic principles and practical considerations essential for its application in research and development. We will delve into its cornerstone reactions, including stereospecific cyclopropanations, C-H insertions, and the classic Reimer-Tiemann reaction, providing field-proven insights and detailed protocols for laboratory implementation.[4][5][6]

The Fundamental Nature of Dichlorocarbene: An Electrophile in Disguise

A carbene is a neutral chemical species containing a carbon atom with two unshared valence electrons and two bonds.[7] While the presence of a lone pair might suggest nucleophilicity, the carbon atom in dichlorocarbene possesses only a sextet of electrons, rendering it electron-deficient and thus highly electrophilic.[2][7] This electrophilicity is the driving force behind its reactivity.

Dichlorocarbene predominantly exists in a singlet state in the reactions discussed.[7][8] In this state, the two non-bonding electrons are paired in an sp² hybrid orbital, leaving a vacant p-orbital. It is this empty p-orbital that readily accepts electron density from nucleophiles like alkenes and phenoxides, initiating bond formation.[3][6] The two electron-withdrawing chlorine atoms further enhance the electrophilicity of the carbene carbon.

Generation of Dichlorocarbene: A Comparative Analysis

Dichlorocarbene is too reactive to be isolated and is therefore generated in situ.[1][9] The choice of generation method is critical and depends on factors like substrate stability (especially to base), reaction scale, and safety considerations.

Diagram 1: General Formation of Dichlorocarbene via α-Elimination

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: α-Elimination CHCl3 CHCl₃ (Chloroform) CCl3_anion [CCl₃]⁻ (Trichloromethyl anion) CHCl3->CCl3_anion + Base Base Base (e.g., OH⁻) H-Base H-Base⁺ CCl3_anion_2 [CCl₃]⁻ Dichlorocarbene :CCl₂ (Dichlorocarbene) CCl3_anion_2->Dichlorocarbene Spontaneous Cl_ion Cl⁻ G cluster_alkene cis-Alkene cluster_carbene Electrophile cluster_product cis-Dichlorocyclopropane alkene R₁   H  /  C=C /   R₂   H product  R₁     H      /    C---C   /  / \n  R₂--C--H      |     CCl₂ alkene->product Concerted [1+2] Cycloaddition carbene :CCl₂ carbene->product

Caption: Concerted and stereospecific addition of :CCl₂ to a cis-alkene.

Experimental Protocol: Synthesis of 7,7-Dichloronorcarane via Phase-Transfer Catalysis

This protocol describes the dichlorocyclopropanation of cyclohexene, a representative example of the PTC method.

1. Reagent and System Preparation:

  • Organic Phase: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine cyclohexene (1.0 equiv), chloroform (CHCl₃, used as both reagent and solvent, ~3.0 equiv), and benzyltriethylammonium chloride (BTEAC, 0.02 equiv) as the phase-transfer catalyst. [10]* Aqueous Phase: Prepare a 50% (w/w) aqueous solution of sodium hydroxide (NaOH). Caution: This solution is highly corrosive. [11] 2. Reaction Execution:

  • Begin vigorous mechanical stirring of the organic phase to create a vortex. The efficiency of a biphasic reaction is often limited by mass transfer, making aggressive stirring crucial. [9]* Slowly add the 50% NaOH solution dropwise from the dropping funnel over 1-2 hours. An exothermic reaction will occur; maintain the reaction temperature at 40-50 °C using a water bath.

  • After the addition is complete, continue to stir the mixture vigorously for an additional 3-4 hours at 50 °C to ensure the reaction goes to completion.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute with an equal volume of water and dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel, separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 7,7-dichloronorcarane by vacuum distillation.

Diagram 3: Experimental Workflow for PTC Cyclopropanation

G A 1. Setup Flask with Alkene, CHCl₃, PTC B 2. Reaction Add 50% aq. NaOH dropwise with vigorous stirring at 40-50°C A->B C 3. Work-up Quench with H₂O, Extract with DCM B->C D 4. Isolation Combine organic layers, wash, dry C->D E 5. Purification Concentrate and purify by vacuum distillation D->E F Pure Product (7,7-Dichloronorcarane) E->F

Caption: Step-by-step workflow for a typical PTC-mediated dichlorocyclopropanation.

Electrophilic Aromatic Substitution: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, converting them into valuable o-hydroxybenzaldehydes. [4][12]In this reaction, dichlorocarbene acts as the electrophile, attacking the electron-rich phenoxide ring. [13][14][15]The reaction is typically carried out using chloroform in a strong basic solution. [16]The ortho selectivity is a key feature of this transformation.

The mechanism involves several steps:

  • Generation of dichlorocarbene from chloroform and base. [14]2. Deprotonation of the phenol to the more nucleophilic phenoxide ion.

  • Electrophilic attack of :CCl₂ on the phenoxide ring, preferentially at the ortho position. [13]4. A series of proton transfers and tautomerization steps.

  • Hydrolysis of the resulting dichloromethyl group to the final aldehyde functionality. [14] This reaction is instrumental in synthesizing important compounds like salicylaldehyde, a precursor for pharmaceuticals, fragrances, and dyes. [12][14]

Diagram 4: Simplified Reimer-Tiemann Reaction Mechanism

G phenoxide Phenoxide Ion (Nucleophile) intermediate1 Dichloromethyl Intermediate phenoxide->intermediate1 Electrophilic Attack carbene :CCl₂ (Electrophile) carbene->intermediate1 product Salicylaldehyde (ortho-product) intermediate1->product Hydrolysis

Caption: Key steps in the Reimer-Tiemann ortho-formylation of phenol.

C-H Bond Insertion Reactions

Dichlorocarbene is also capable of inserting into carbon-hydrogen (C-H) bonds, although this reaction is often less selective than cycloaddition. [5][17]The reactivity generally follows the order tertiary C-H > secondary C-H > primary C-H. [5]While simple carbenes are not very regioselective, the development of metal-stabilized carbenoids has significantly improved the selectivity and synthetic utility of C-H insertion reactions. [17][18]These reactions provide a powerful, direct method for C-H functionalization, a highly sought-after transformation in organic synthesis. DFT calculations have shown that the reactivity of a specific C-H bond is related to the ability of the molecular framework to stabilize the partial positive charge that builds up in the transition state. [19]

Applications in Drug Development and Medicinal Chemistry

The synthetic transformations enabled by dichlorocarbene are highly relevant to the pharmaceutical industry. The cyclopropane ring, readily accessible via dichlorocyclopropanation, is a valuable structural motif in medicinal chemistry. [20]Its unique conformational rigidity and electronic properties can enhance a molecule's metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. [9][20] The gem-dichlorocyclopropane moiety itself can be a key pharmacophore or serve as a versatile synthetic handle for further functionalization. [21][20]For instance, the drug Ciprofibrate, used to treat high cholesterol and triglycerides, features a dichlorocyclopropane ring synthesized via dichlorocarbene addition. [9]

Conclusion

The electrophilic nature of dichlorocarbene makes it a uniquely powerful reagent in organic synthesis. From the stereospecific construction of strained cyclopropane rings to the classic ortho-formylation of phenols, its reactivity has been harnessed to build molecular complexity with efficiency and control. Modern methodologies, particularly phase-transfer catalysis and continuous flow systems, have made the generation and use of this transient species safer, more scalable, and more accessible. [9][11]For researchers and drug development professionals, a deep understanding of dichlorocarbene's properties and reaction mechanisms is essential for leveraging its full potential in the synthesis of novel chemical entities and active pharmaceutical ingredients.

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A Theoretical and Computational Guide to the Stability of 2,2-Dichlorocyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,2-dichlorocyclopropyl phenyl sulfide moiety is a compelling structural unit, serving as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique combination of a highly strained three-membered ring, reactive geminal dichloro substituents, and a flexible phenyl sulfide group presents a rich landscape for theoretical investigation. Understanding the intrinsic factors that govern its stability is paramount for predicting its reactivity, optimizing synthetic pathways, and designing novel derivatives with enhanced properties. This in-depth technical guide provides a comprehensive framework for the theoretical evaluation of this compound's stability using modern computational chemistry techniques. We delve into the rationale behind methodological choices, from density functional theory (DFT) approaches to basis set selection, and outline a self-validating computational workflow. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to gain deep molecular insights into complex organic molecules.

Introduction: The Significance of a Strained System

Cyclopropane rings are renowned for their significant ring strain—approximately 27.5 kcal/mol—which dictates their unique chemical reactivity.[2][3] This strain arises from severe deviations from the ideal sp³ bond angle of 109.5° to the constrained 60° of the three-membered ring, resulting in what are known as "bent bonds".[2][4] The introduction of substituents further modulates the ring's electronic structure and stability. In this compound, the geminal chlorine atoms and the phenyl sulfide group introduce a complex interplay of steric and electronic effects.

The phenyl sulfide component provides conformational flexibility, while the electronegative chlorine atoms are expected to influence the ring's stability and reactivity.[5][6][7] This molecule serves as a key precursor in the synthesis of the lipid-lowering drug ciprofibrate, underscoring the practical importance of understanding its fundamental chemical properties.[8][9] Computational chemistry, particularly DFT, offers an indispensable toolkit for dissecting these nuanced interactions, providing insights into geometric structures, electronic properties, and thermodynamic stability that are often challenging to probe experimentally.[3][10]

Core Directive: A Validated Computational Methodology

The cornerstone of any theoretical study is a robust and validated methodology. The following sections detail a comprehensive protocol for investigating the stability of this compound, explaining the causality behind each choice to ensure scientific integrity.

The Quantum Mechanical Engine: Density Functional Theory (DFT)

For a molecule of this size, DFT provides the optimal balance of computational accuracy and efficiency.[10] It approximates the complex many-electron wavefunction by using the electron density, a more manageable variable.

  • Choice of Functional: The B3LYP hybrid functional is a widely-used and well-benchmarked choice for organic molecules, providing reliable results for geometries and energies.[7][11][12][13] For systems where non-covalent interactions might be significant, or for higher accuracy, functionals from the Minnesota family (e.g., M06-2X) or those incorporating dispersion corrections (e.g., B3LYP-D3) are recommended.

  • Selection of Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. Its choice is critical, especially for molecules containing second-row elements like sulfur and chlorine.

    • Pople-style basis sets , such as 6-311+G(d,p) , serve as an excellent starting point. The + indicates the inclusion of diffuse functions, which are essential for accurately describing lone pairs and anions, while the (d,p) denotes polarization functions, which allow for orbital shapes to distort and are crucial for describing bonding accurately.[14][15]

    • Dunning's correlation-consistent basis sets , like aug-cc-pVTZ , offer a systematic path to improving accuracy.[11][14][16] The 'aug' prefix signifies the addition of diffuse functions, and 'VTZ' (valence triple-zeta) indicates a higher level of flexibility for valence electrons.

    • Expert Insight: For sulfur, the inclusion of "tight" d-functions in the basis set can be important for accurately describing its electronic structure.[11][12][16] Therefore, a basis set like aug-cc-pV(T+d)Z would be a highly reliable choice for benchmark calculations.

The Computational Workflow: A Step-by-Step Protocol

The following workflow ensures a thorough and self-validating investigation. This process begins with identifying the molecule's most stable arrangement and confirms it is a true energy minimum before proceeding to a detailed electronic structure analysis.

The initial step is to find the three-dimensional arrangement of atoms that corresponds to the lowest potential energy. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible and the structure represents a stationary point on the potential energy surface.

This is a critical validation step. By calculating the second derivatives of the energy with respect to atomic positions, we can confirm the nature of the stationary point.

  • A true energy minimum will have all real (positive) vibrational frequencies.

  • A transition state will have exactly one imaginary frequency. This calculation also provides essential thermochemical data, including the Zero-Point Vibrational Energy (ZPVE), enthalpy (H), and Gibbs free energy (G), which are crucial for assessing thermodynamic stability.

The molecule possesses two key rotatable bonds: the C(cyclopropyl)-S bond and the S-C(phenyl) bond. Rotation around these bonds gives rise to different conformers, each with a distinct energy. A comprehensive conformational search is necessary to locate the global minimum energy structure. Studies on similar alkyl phenyl sulfides have shown that the size and nature of the alkyl group significantly influence the preferred dihedral angle relative to the phenyl plane.[17][18]

Once the global minimum is confirmed, a deeper analysis of its electronic structure provides invaluable insights.

  • Natural Bond Orbital (NBO) Analysis: This method localizes the wavefunction into orbitals that align with the chemist's intuitive Lewis structure of bonds and lone pairs.[19] It is exceptionally powerful for quantifying:

    • Atomic Charges: Revealing the electron distribution.

    • Hyperconjugative Interactions: Analyzing stabilizing donor-acceptor interactions, such as lone pair donation into empty antibonding orbitals (e.g., nCl -> σ*C-C), which can be crucial for the stability of substituted cyclopropanes.[20][21]

  • Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO gap is a proxy for electronic stability.

Recommended Software

A variety of robust quantum chemistry software packages are available to execute this workflow.[22] Commonly used programs include:

  • Gaussian: A widely used commercial package with a comprehensive set of features.

  • Q-Chem: A powerful and versatile commercial software suite.[23][24]

  • GAMESS: A freely available, general-purpose quantum chemistry package.[25]

  • Molpro: A high-accuracy program specializing in post-Hartree-Fock methods.[24]

Workflow Visualization

G cluster_0 Computational Protocol Input Initial Structure (this compound) ConfSearch Conformational Analysis (Rotate C-S and S-Ph bonds) Input->ConfSearch Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Freq Frequency Calculation Opt->Freq Validation All Real Frequencies? Freq->Validation Validation->Opt No (Imaginary Freq.) Re-optimize GlobalMin Identify Global Minimum Conformer Validation->GlobalMin Yes ConfSearch->Opt For each conformer NBO Electronic Analysis (NBO, FMO) GlobalMin->NBO Output Stability Data: - Thermochemistry (G, H) - Geometric Parameters - Electronic Properties NBO->Output

Caption: Key rotatable bonds governing conformational isomerism. Note: A real 2D chemical structure image would replace the placeholder.

Electronic Stability: Insights from NBO Analysis

NBO analysis provides a quantitative look at the electronic factors underpinning the molecule's stability.

  • Charge Distribution: The analysis will likely show significant negative charge on the chlorine and sulfur atoms and positive charge on the adjacent carbons, highlighting the polar nature of the C-Cl and C-S bonds.

  • Hyperconjugation: A critical stabilizing factor in strained rings is hyperconjugation, where electron density from a filled bonding orbital or lone pair (a donor) is shared with a nearby empty antibonding orbital (an acceptor). For this molecule, key interactions to investigate include:

    • Donation from a chlorine lone pair (nCl) into an adjacent C-C antibonding orbital (σ*C-C) of the ring.

    • Donation from a sulfur lone pair (nS) into a C-C or C-Cl antibonding orbital (σ*).

    • Interactions between the phenyl π-system and the cyclopropyl ring orbitals.

The strength of these interactions, estimated via second-order perturbation theory within the NBO framework, quantifies their contribution to the overall stability of the molecule.

Table 2: Representative NBO Analysis Data (Illustrative) Calculated at the B3LYP/6-311+G(d,p) level of theory. Values are hypothetical examples.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n(Cl)σ(C1-C2)2.5
n(S)σ(C1-C3)1.8
σ(C2-H)σ*(C1-Cl)3.1

Visualization of a Key Hyperconjugative Interaction

G Donor Donor Orbital (e.g., nCl Lone Pair) Acceptor Acceptor Orbital (e.g., σ* C-C) Donor->Acceptor Electron Delocalization Stabilization ΔE ≈ 2.5 kcal/mol Acceptor->Stabilization

Caption: NBO donor-acceptor interaction leading to stabilization.

Conclusion

The theoretical investigation of this compound stability is a multi-faceted endeavor that requires a methodologically sound and self-validating approach. By employing Density Functional Theory with appropriate basis sets, researchers can perform geometry optimizations, confirm true energy minima through frequency calculations, and conduct a thorough conformational analysis. Subsequent electronic structure analyses, particularly using the Natural Bond Orbital method, provide profound insights into the charge distribution and stabilizing hyperconjugative interactions that are not accessible through experimental means alone. This computational guide provides a robust framework for elucidating the intricate balance of ring strain, substituent effects, and conformational preferences that dictate the stability of this important chemical intermediate, thereby empowering more informed efforts in drug design and chemical synthesis.

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A Technical Guide to the Spectroscopic Characterization of 2,2-Dichlorocyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the expected spectroscopic data for the molecule 2,2-Dichlorocyclopropyl Phenyl Sulfide (CAS No. 63289-85-0). While experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes predictive data based on fundamental principles of spectroscopy and by drawing parallels with structurally analogous compounds. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of its key structural features. This guide is intended to serve as a valuable resource for researchers in the fields of agrochemicals and pharmaceuticals who may be working with this or related sulfur-containing compounds.[1]

Introduction

This compound is a specialty chemical with the empirical formula C₉H₈Cl₂S. Its molecular structure, featuring a strained dichlorocyclopropyl ring attached to a phenyl sulfide moiety, makes it a valuable intermediate in organic synthesis. The presence of the reactive dichlorocyclopropyl group and the phenyl sulfide functionality suggests its potential utility in the development of novel bioactive molecules in the agrochemical and pharmaceutical industries.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Key Features:

  • Phenyl Group: A standard aromatic ring system.

  • Sulfide Linkage: A sulfur atom bridging the phenyl and cyclopropyl groups.

  • Dichlorocyclopropyl Ring: A strained three-membered ring with two chlorine atoms on the same carbon, creating a chiral center at the adjacent carbon.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed prediction and interpretation of the key spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide distinct signals for the aromatic and cyclopropyl protons. The chemical shifts are predicted based on the electronic environment of the protons.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl (ortho)7.40 - 7.20Multiplet2H
Phenyl (meta)7.30 - 7.10Multiplet2H
Phenyl (para)7.20 - 7.00Multiplet1H
Cyclopropyl (CH-S)3.20 - 2.80Triplet of doublets (td)1H
Cyclopropyl (CH₂)2.00 - 1.50Multiplet2H

Interpretation and Rationale:

  • Aromatic Protons (7.40 - 7.00 ppm): The protons on the phenyl ring will appear in the typical aromatic region. The ortho protons are expected to be the most deshielded due to the electron-withdrawing effect of the sulfur atom. The meta and para protons will appear slightly upfield.

  • Cyclopropyl Protons (3.20 - 1.50 ppm): The protons on the cyclopropyl ring are in a more shielded environment compared to the aromatic protons.

    • The proton on the carbon attached to the sulfur (CH-S) is expected to be the most downfield of the cyclopropyl protons due to the deshielding effect of the adjacent sulfur atom. Its multiplicity is predicted as a triplet of doublets due to coupling with the two diastereotopic protons of the CH₂ group.

    • The two protons on the CH₂ group of the cyclopropyl ring are diastereotopic and will likely appear as a complex multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
Phenyl (C-S)135 - 130
Phenyl (ortho)130 - 125
Phenyl (meta)130 - 125
Phenyl (para)125 - 120
Cyclopropyl (CCl₂)65 - 60
Cyclopropyl (CH-S)35 - 30
Cyclopropyl (CH₂)25 - 20

Interpretation and Rationale:

  • Aromatic Carbons (135 - 120 ppm): The aromatic carbons will resonate in their characteristic region. The carbon directly attached to the sulfur (C-S) is expected to be the most deshielded.

  • Cyclopropyl Carbons (65 - 20 ppm):

    • The carbon bearing the two chlorine atoms (CCl₂) will be significantly downfield due to the strong electron-withdrawing effect of the halogens.

    • The carbon attached to the sulfur (CH-S) will be moderately deshielded.

    • The CH₂ carbon will be the most upfield of the cyclopropyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data:

Functional GroupPredicted Absorption Range (cm⁻¹)
C-H (aromatic)3100 - 3000
C-H (cyclopropyl)3000 - 2850
C=C (aromatic)1600 - 1450
C-Cl800 - 600
C-S700 - 600

Interpretation and Rationale:

  • C-H Stretching: The aromatic C-H stretching vibrations will appear at a slightly higher wavenumber than the cyclopropyl C-H stretching vibrations.

  • C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-Cl and C-S Stretching: The carbon-chlorine and carbon-sulfur stretching vibrations are expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 218, corresponding to the molecular weight of the molecule with the two most abundant isotopes of chlorine (³⁵Cl).

  • Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. There will be peaks at M+2 (m/z 220) and M+4 (m/z 222) with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively.

  • Major Fragmentation Pathways:

    • Loss of a chlorine atom to give a fragment at [M-Cl]⁺.

    • Cleavage of the C-S bond to give fragments corresponding to the phenyl sulfide cation and the dichlorocyclopropyl cation.

    • Rearrangement and fragmentation of the dichlorocyclopropyl ring.

Methodology for Spectroscopic Analysis

The following protocols outline the standard procedures for acquiring high-quality spectroscopic data for a compound like this compound.

NMR Spectroscopy

cluster_nmr NMR Analysis Workflow prep Sample Preparation: Dissolve ~10 mg in 0.5 mL CDCl₃ acquire Data Acquisition: ¹H (400 MHz), ¹³C (100 MHz) prep->acquire process Data Processing: Fourier Transform, Phasing, Baseline Correction acquire->process analyze Spectral Analysis: Chemical Shift, Integration, Multiplicity process->analyze

Caption: Workflow for NMR Spectroscopic Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 10-12 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS at 0 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

cluster_ir IR Analysis Workflow sample_prep Sample Preparation: Place a drop of neat liquid on ATR crystal acquisition Data Acquisition: Collect spectrum from 4000-400 cm⁻¹ sample_prep->acquisition processing Data Processing: Background correction acquisition->processing analysis Spectral Analysis: Identify characteristic absorption bands processing->analysis

Caption: Workflow for IR Spectroscopic Analysis

  • Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the attenuated total reflectance (ATR) technique is ideal. Place a small drop of the neat sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

cluster_ms MS Analysis Workflow sample_intro Sample Introduction: Dilute in suitable solvent and inject into GC-MS or direct infusion ionization Ionization: Electron Ionization (EI) at 70 eV sample_intro->ionization mass_analysis Mass Analysis: Scan a mass range of m/z 50-500 ionization->mass_analysis data_interpretation Data Interpretation: Molecular ion, isotopic pattern, fragmentation mass_analysis->data_interpretation

Caption: Workflow for Mass Spectrometric Analysis

  • Sample Introduction: For a volatile compound like this, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, the characteristic chlorine isotopic pattern, and the major fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging fundamental principles and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The detailed methodologies and interpretations presented herein are designed to equip researchers with the necessary knowledge to confidently identify and characterize this compound. As a Senior Application Scientist, I trust this guide will serve as a valuable tool in your research and development endeavors.

References

  • NIST. Benzene, 2,2-dichlorocyclopropyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • SpectraBase. (2,2-Dichlorocyclopropyl)benzene. [Link]

  • MySkinRecipes. This compound. [Link]

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Methodological & Application

Application Notes & Protocols: Phase-Transfer Catalysis for the Synthesis of 2,2-Dichlorocyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of 2,2-Dichlorocyclopropyl Phenyl Sulfide and the Efficiency of Phase-Transfer Catalysis

This compound is a valuable synthetic intermediate characterized by a strained cyclopropyl ring and reactive chlorine atoms.[1] This unique structure makes it a versatile building block in organic synthesis, particularly for the development of sulfur-containing bioactive compounds and in ring-opening reactions to access more complex molecular architectures.[1] Its applications extend to the synthesis of agrochemicals and pharmaceuticals.[1][2]

Traditionally, the synthesis of dichlorocyclopropanes involves the generation of dichlorocarbene (:CCl₂) from chloroform and a strong base. However, conducting this reaction in a biphasic system, where the organic substrate and the aqueous base are immiscible, presents significant challenges. Phase-transfer catalysis (PTC) emerges as an elegant and efficient solution to this problem. PTC utilizes a catalyst, typically a quaternary ammonium or phosphonium salt, to facilitate the transfer of a reactant from one phase to another where the reaction occurs.[3] This methodology offers numerous advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and safer reagents like aqueous sodium hydroxide, thereby aligning with the principles of green chemistry.[4][5][6]

This document provides a detailed protocol for the synthesis of this compound via phase-transfer catalysis, delving into the reaction mechanism, optimization of conditions, and a step-by-step experimental procedure.

Mechanistic Insights: The Role of the Phase-Transfer Catalyst

The synthesis of this compound proceeds through the addition of dichlorocarbene to phenyl vinyl sulfide. The dichlorocarbene is generated in situ from chloroform and a strong base, such as concentrated sodium hydroxide. In a two-phase system, the phase-transfer catalyst is crucial for enabling the reaction between the aqueous and organic phases.

There are two predominant mechanisms proposed for PTC-mediated dichlorocyclopropanation:

  • Starks' Extraction Mechanism: The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion with a hydroxide ion from the aqueous phase to form Q⁺OH⁻. This lipophilic quaternary ammonium hydroxide is then extracted into the organic phase, where it deprotonates chloroform (CHCl₃) to generate the trichloromethyl anion (CCl₃⁻). Subsequent alpha-elimination of a chloride ion from CCl₃⁻ yields the highly reactive dichlorocarbene (:CCl₂).[4][7]

  • Makosza's Interfacial Mechanism: This mechanism posits that the deprotonation of chloroform occurs at the interface between the aqueous and organic phases. The role of the phase-transfer catalyst is then to transport the resulting trichloromethyl anion from the interface into the bulk organic phase, where it eliminates a chloride ion to form dichlorocarbene.[4]

Regardless of the precise mechanism, the generated dichlorocarbene rapidly undergoes a [1+2] cycloaddition reaction with the electron-rich double bond of phenyl vinyl sulfide to stereospecifically form the desired this compound.[8]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH OH_aq OH⁻ NaOH->OH_aq Dissociation QX Q⁺X⁻ (Catalyst) QOH_org Q⁺OH⁻ QX->QOH_org Ion Exchange at Interface CHCl3 CHCl₃ CCl3_anion CCl₃⁻ PVS Phenyl Vinyl Sulfide Product 2,2-Dichlorocyclopropyl Phenyl Sulfide Dichlorocarbene :CCl₂ CCl3_anion->Dichlorocarbene α-Elimination Dichlorocarbene->Product Cycloaddition QOH_org->CCl3_anion Deprotonation

Caption: Phase-transfer catalysis mechanism for dichlorocyclopropanation.

Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis of this compound. Optimization may be necessary depending on the specific laboratory conditions and desired scale.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Phenyl vinyl sulfide≥98%Sigma-Aldrich
Chloroform (stabilized with ethanol)ACS reagent gradeFisher Scientific
Sodium hydroxide (pellets)≥97%VWR
Benzyltriethylammonium chloride (TEBA)≥98%TCI America
DichloromethaneACS reagent gradeEMD Millipore
Petroleum etherACS reagent gradePharmco-AAPER
Anhydrous sodium sulfateACS reagent gradeJ.T. Baker
Round-bottom flask (250 mL)Standard taperKimble Chase
Reflux condenserStandard taperAce Glass
Magnetic stirrer with heating mantleStandardIKA
Separatory funnel (500 mL)StandardPyrex
Rotary evaporatorStandardBüchi
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL four-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, combine phenyl vinyl sulfide (e.g., 0.1 mol), chloroform (e.g., 0.15 mol), dichloromethane (e.g., 50 mL), and benzyltriethylammonium chloride (TEBA) (e.g., 0.004 mol).[9]

  • Preparation of Aqueous Base: In a separate beaker, carefully dissolve sodium hydroxide (e.g., 0.7 mol) in water (e.g., 30 mL). Caution: This process is highly exothermic. Use an ice bath to control the temperature.

  • Reaction Execution: Begin vigorous stirring of the organic mixture and heat to reflux. Slowly add the concentrated sodium hydroxide solution dropwise from the dropping funnel over a period of 1-2 hours.[9] The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 6-8 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature. Add water (e.g., 60 mL) and stir for 10 minutes.[9] Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane or petroleum ether (2 x 30 mL).[9]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[9] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to slightly yellow liquid.[9]

Optimization and Self-Validation

The success of this protocol relies on careful control of several key parameters. The following table outlines these variables and their potential impact on the reaction outcome.

ParameterRecommended RangeRationale and Impact on Yield/Purity
Catalyst Loading 1-5 mol%Insufficient catalyst leads to slow reaction rates. Excess catalyst offers diminishing returns and can complicate purification. Benzyltriethylammonium chloride (TEBA) is a commonly used and effective catalyst.[4]
Base Concentration 40-50% (w/w) NaOHA high concentration of the base is necessary to efficiently generate the trichloromethyl anion.[10]
Temperature Reflux (DCM, ~40°C)While the reaction can proceed at room temperature, gentle heating often improves the rate of reaction. Higher temperatures should be avoided to minimize side reactions and the decomposition of dichlorocarbene.[11]
Stirring Rate VigorousA high stirring rate is crucial to maximize the interfacial surface area between the aqueous and organic phases, thereby enhancing the efficiency of the phase-transfer process.
Solvent Dichloromethane/ChloroformChloroform serves as both a reactant and a solvent. Dichloromethane is a common co-solvent.[9] The choice of an organic solvent that is immiscible with water is essential for the biphasic system.

Self-Validation: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

A successful synthesis should yield the desired product with high purity (typically >98% by GC analysis) and in good yield (often exceeding 80%).

Workflow setup Reaction Setup: - Phenyl vinyl sulfide - Chloroform - Dichloromethane - TEBA reaction Heat to Reflux & Add NaOH Solution setup->reaction base_prep Prepare Aqueous NaOH base_prep->reaction reflux Continue Reflux (6-8h) reaction->reflux workup Workup: - Cool - Add Water - Separate Layers reflux->workup extraction Extract Aqueous Layer workup->extraction drying Dry & Concentrate Organic Layers extraction->drying purification Vacuum Distillation drying->purification product Pure 2,2-Dichlorocyclopropyl Phenyl Sulfide purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield - Inefficient stirring- Low base concentration- Insufficient reaction time- Deactivated catalyst- Increase stirring speed.- Ensure the use of a concentrated NaOH solution.- Monitor the reaction by TLC/GC and extend the reaction time if necessary.- Use fresh, high-purity phase-transfer catalyst.
Formation of Byproducts - High reaction temperature- Slow addition of base- Maintain a gentle reflux.- Ensure slow, controlled addition of the NaOH solution to prevent localized high concentrations of base and excessive heat generation.
Incomplete Reaction - Insufficient base or chloroform- Use a molar excess of chloroform and sodium hydroxide relative to the phenyl vinyl sulfide.

Conclusion

The phase-transfer catalysis protocol for the synthesis of this compound offers a highly efficient, practical, and scalable method for producing this valuable synthetic intermediate. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can consistently achieve high yields of the desired product. This methodology represents a significant improvement over traditional homogeneous methods, providing a safer and more environmentally friendly approach to dichlorocyclopropanation reactions.

References

  • Balakrishnan, T., & Reddy, B. S. R. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793.
  • Wang, M. J., & Lee, C. Y. (2003). Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentration. Industrial & Engineering Chemistry Research, 42(18), 4146–4152.
  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. Retrieved from [Link]

  • Wikipedia. (2023). Phase-transfer catalyst. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 2(3), 289-301.
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

  • Google Patents. (2015). CN105152925A - Synthesis method of ciprofibrate.

Sources

The Strategic Utility of 2,2-Dichlorocyclopropyl Phenyl Sulfide in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the myriad of structural motifs available to the medicinal chemist, the 2,2-dichlorocyclopropyl group, particularly when appended to a phenyl sulfide scaffold, presents a compelling combination of features. This technical guide provides an in-depth exploration of the applications of 2,2-dichlorocyclopropyl phenyl sulfide, offering detailed protocols and insights for its synthesis and strategic deployment in medicinal chemistry programs.

The inherent value of this scaffold lies in the unique interplay between its two core components. The gem-dichlorocyclopropane ring is a fascinating bioisostere. Its rigid, three-dimensional structure can enforce specific conformations on a molecule, which can be crucial for optimizing binding to a biological target. Furthermore, this moiety is known to enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation. The phenyl sulfide group, on the other hand, is a versatile handle for further chemical modification and can significantly influence the pharmacokinetic profile of a drug candidate by modulating properties such as lipophilicity.

This guide will illuminate the synthesis of this valuable building block, detail its subsequent transformations into medicinally relevant compounds, and provide the theoretical and practical framework necessary for its successful integration into drug discovery projects.

Section 1: The 2,2-Dichlorocyclopropyl Moiety - A Privileged Scaffold

The incorporation of a cyclopropane ring into a drug molecule is a well-established strategy to enhance potency and fine-tune physicochemical properties. The gem-dichloro substitution pattern adds another layer of utility. The electron-withdrawing nature of the two chlorine atoms can influence the electronics of the entire molecule. From a pharmacokinetic perspective, the dichlorocyclopropyl group can serve as a bioisosteric replacement for other chemical groups, with the potential to improve metabolic stability and reduce off-target effects. A notable example of the successful application of this moiety is in the synthesis of the lipid-lowering drug ciprofibrate, where the (2,2-dichlorocyclopropyl)benzene unit is a key structural component.[1]

Section 2: Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the dichlorocyclopropanation of phenyl vinyl sulfide. This reaction is typically achieved via phase-transfer catalysis (PTC), a powerful technique for reacting reagents in immiscible phases.

Protocol 2.1: Synthesis of Phenyl Vinyl Sulfide (Precursor)

Method A: From Diphenyl Disulfide

This procedure is adapted from a reliable protocol in Organic Syntheses.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diphenyl disulfide218.35100 g0.458
Dichloromethane84.93600 mL-
Ethylene28.05excess-
Bromine159.8173.2 g (23.5 mL)0.458
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.24139.5 g (138 mL)0.916
1.0 M Ammonium hydroxide-600 mL-
Anhydrous magnesium sulfate-10 g-

Procedure:

  • In a multi-necked flask equipped with a mechanical stirrer, gas inlet, and addition funnel, dissolve diphenyl disulfide in dichloromethane.

  • Cool the solution in an ice bath and begin bubbling ethylene gas through the mixture.

  • Slowly add bromine via the addition funnel. The reaction is monitored by the disappearance of the bromine color.

  • After the addition is complete, continue ethylene addition until the reaction mixture is no longer colored.

  • Warm the mixture to room temperature and slowly add DBU, maintaining the temperature below 55°C.

  • Stir the reaction mixture at 50°C for 15-18 hours.

  • Cool the mixture and quench with 1.0 M ammonium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic fractions, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to afford phenyl vinyl sulfide.

Protocol 2.2: Dichlorocyclopropanation of Phenyl Vinyl Sulfide

This protocol is based on the general procedure for dichlorocyclopropanation of vinyl sulfides using phase-transfer catalysis.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenyl vinyl sulfide136.2110.0 g0.0734
Chloroform (CHCl₃)119.3850 mL-
50% Sodium hydroxide (aq)-50 mL-
Benzyltriethylammonium chloride (TEBAC)227.770.84 g0.0037

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add phenyl vinyl sulfide and chloroform.

  • Add the phase-transfer catalyst, benzyltriethylammonium chloride (TEBAC).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise. The reaction is exothermic, and cooling may be necessary to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Dilute the reaction mixture with water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic fractions, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_0 Synthesis of this compound Phenyl_vinyl_sulfide Phenyl Vinyl Sulfide Dichlorocyclopropanation [2+1] Cycloaddition Phenyl_vinyl_sulfide->Dichlorocyclopropanation Dichlorocarbene_generation Dichlorocarbene (:CCl₂) Generation (CHCl₃ + NaOH) Dichlorocarbene_generation->Dichlorocyclopropanation Phase_Transfer_Catalyst Phase-Transfer Catalyst (e.g., TEBAC) Phase_Transfer_Catalyst->Dichlorocyclopropanation Product This compound Dichlorocyclopropanation->Product

Figure 1: Synthetic workflow for this compound.

Section 3: Applications in Medicinal Chemistry - A Gateway to Bioactive Molecules

While this compound itself is not widely reported as a final drug entity, its true value in medicinal chemistry lies in its role as a versatile intermediate. The primary application is its oxidation to the corresponding sulfone and sulfoximine derivatives, which are key components of several classes of biologically active molecules.[2]

Oxidation to 2,2-Dichlorocyclopropyl Phenyl Sulfone and Sulfoximine

The oxidation of the sulfide to a sulfone or sulfoximine significantly alters the electronic and steric properties of the molecule. The sulfone group is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets. Furthermore, oxidation increases the polarity of the molecule, which can be beneficial for optimizing solubility and other ADMET properties.

Protocol 3.1: Oxidation of this compound to the Sulfone

This is a general procedure for the oxidation of sulfides to sulfones.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound219.135.0 g0.0228
Glacial acetic acid60.0550 mL-
30% Hydrogen peroxide (H₂O₂)34.01~10 mL~0.0912 (excess)

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask.

  • Slowly add 30% hydrogen peroxide to the solution. The reaction can be exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (e.g., 70-80°C).

  • After the addition is complete, heat the mixture at reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice water and ether.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic fractions, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2,2-dichlorocyclopropyl phenyl sulfone can be purified by recrystallization or column chromatography.

Case Study: Precursor to Kinase Inhibitors

Aryl cyclopropyl sulfones and sulfoximines have been identified as important pharmacophores in the development of kinase inhibitors. For instance, Roniciclib (BAY 1000394), a pan-cyclin-dependent kinase (CDK) inhibitor that has been investigated for the treatment of cancer, contains an aryl cyclopropyl sulfoximine moiety.[2] The synthesis of such compounds would proceed through the corresponding aryl cyclopropyl sulfide, highlighting the pivotal role of intermediates like this compound in accessing these complex and potent therapeutic agents.

G cluster_1 Pathway to Bioactive Kinase Inhibitors Sulfide 2,2-Dichlorocyclopropyl Phenyl Sulfide Oxidation Oxidation Sulfide->Oxidation Sulfone 2,2-Dichlorocyclopropyl Phenyl Sulfone Oxidation->Sulfone Further_Functionalization Further Functionalization (e.g., amination) Sulfone->Further_Functionalization Sulfoximine Aryl Cyclopropyl Sulfoximine Moiety Further_Functionalization->Sulfoximine Kinase_Inhibitor Bioactive Kinase Inhibitor (e.g., Roniciclib) Sulfoximine->Kinase_Inhibitor Incorporation into scaffold

Figure 2: Role as an intermediate for kinase inhibitors.

Section 4: Future Perspectives and Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its true potential is realized in its role as a precursor to more complex, biologically active molecules. The unique combination of the metabolically robust and conformationally rigid dichlorocyclopropane unit with the synthetically tractable phenyl sulfide moiety provides a powerful platform for the development of novel therapeutics.

Future research in this area may focus on the development of asymmetric syntheses of chiral 2,2-dichlorocyclopropyl phenyl sulfides, which would provide access to enantiomerically pure drug candidates. Additionally, exploring the reactivity of the dichlorocyclopropane ring itself, beyond its role as a stable scaffold, could open up new avenues for chemical diversification and the discovery of novel biological activities.

References

  • Bar-Ziv, R., et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1133-1139. Available from: [Link]

  • Zhang, J., et al. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Chinese Journal of Chemistry, 31(11), 1429-1434. Available from: [Link]

  • Organic Syntheses, Coll. Vol. 9, p.672 (1998); Vol. 71, p.177 (1993). Available from: [Link]

  • Liebowitz, S. M., & Johnson, H. J. (1986). Cyclopropanation of vinyl sulfides and vinyl sulfones. Synthetic Communications, 16(10), 1255-1259. Available from: [Link]

Sources

Application Note & Protocol: Phase-Transfer Catalyzed Dichlorocyclopropanation of Thioanisole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the experimental setup for the dichlorocyclopropanation of thioanisole, yielding 1,1-dichloro-2-methyl-2-(phenylthio)cyclopropane. Dichlorocyclopropanes are pivotal intermediates in organic synthesis, serving as precursors to a variety of functionalized molecules. This protocol details a robust and scalable method utilizing phase-transfer catalysis (PTC) for the generation of dichlorocarbene from chloroform and aqueous sodium hydroxide. The application note is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step experimental procedure, and troubleshooting guidance to ensure reliable and reproducible results.

Scientific Principles and Mechanistic Overview

The dichlorocyclopropanation of an alkene, in this case, the double bond of the vinyl group in a thioanisole derivative (assuming a starting material like phenyl vinyl sulfide for a direct cyclopropanation, or a related reaction pathway), proceeds via the addition of dichlorocarbene (:CCl₂). Dichlorocarbene is a highly reactive and transient intermediate generated in situ.

Generation of Dichlorocarbene via Phase-Transfer Catalysis

The most common and industrially viable method for generating dichlorocarbene involves the reaction of chloroform (CHCl₃) with a strong base, such as 50% aqueous sodium hydroxide (NaOH). This reaction is conducted in a biphasic system, consisting of an organic phase (containing the substrate and chloroform) and an aqueous phase (containing the sodium hydroxide). The key to facilitating the reaction between the two immiscible phases is a phase-transfer catalyst (PTC), typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA).

The mechanism for dichlorocarbene generation under PTC conditions is as follows:

  • Hydroxide Extraction: The quaternary ammonium cation (Q⁺) from the PTC pairs with the hydroxide anion (OH⁻) from the aqueous phase, forming an ion pair (Q⁺OH⁻) that is soluble in the organic phase.

  • Deprotonation: In the organic phase, the extracted hydroxide ion is a potent base that deprotonates chloroform to form the trichloromethyl anion (CCl₃⁻).

  • Alpha-Elimination: The unstable trichloromethyl anion rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to generate the neutral, electrophilic dichlorocarbene (:CCl₂).

Cycloaddition of Dichlorocarbene to the Alkene

The generated dichlorocarbene is a singlet carbene, which adds to the alkene in a concerted and stereospecific [1+2] cycloaddition reaction. This means that the stereochemistry of the starting alkene is retained in the resulting dichlorocyclopropane product. The electron-rich nature of the double bond in thioanisole facilitates the electrophilic attack by the dichlorocarbene.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the dichlorocyclopropanation of thioanisole.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: Thioanisole, Chloroform, 50% NaOH (aq), TEBA setup_apparatus Set up Reaction Apparatus: Three-neck flask, mechanical stirrer, condenser, addition funnel prep_reagents->setup_apparatus charge_reagents Charge Flask: Thioanisole, Chloroform, TEBA setup_apparatus->charge_reagents cool_mixture Cool to 0-5 °C charge_reagents->cool_mixture add_base Slowly Add 50% NaOH (maintain T < 10 °C) cool_mixture->add_base stir_rt Stir at Room Temperature (4-6 hours) add_base->stir_rt monitor_rxn Monitor by TLC/GC stir_rt->monitor_rxn quench Quench with Water monitor_rxn->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product: NMR, IR, MS purify->characterize

Caption: Experimental workflow for dichlorocyclopropanation.

Detailed Experimental Protocol

This protocol is for the dichlorocyclopropanation of a model substrate, phenyl vinyl sulfide, a derivative of thioanisole.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Phenyl vinyl sulfideReagentSigma-AldrichStarting alkene.
Chloroform (CHCl₃)ACS Grade, stabilizedFisher ScientificReagent and organic solvent.
Sodium Hydroxide (NaOH)Pellets, ACS GradeVWRUsed to prepare a 50% (w/w) aqueous solution.
Benzyltriethylammonium Chloride (TEBA)98%Alfa AesarPhase-transfer catalyst.
Dichloromethane (DCM)ACS GradeEMD MilliporeFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularJ.T. BakerDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Mechanical stirrer with a Teflon paddle

  • Reflux condenser

  • Addition funnel (100 mL)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard glassware for work-up and chromatography

Reaction Setup and Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Chloroform is a suspected carcinogen, and concentrated sodium hydroxide is highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • Preparation of 50% NaOH Solution: In a beaker, carefully and slowly add 50 g of sodium hydroxide pellets to 50 g of deionized water with stirring. Caution: This is a highly exothermic process. The solution should be allowed to cool to room temperature before use.

  • Reaction Assembly: Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a 100 mL addition funnel. Ensure all joints are properly sealed.

  • Charging the Flask: To the flask, add phenyl vinyl sulfide (13.6 g, 0.1 mol), chloroform (23.9 g, 0.2 mol, 16 mL), and benzyltriethylammonium chloride (TEBA) (0.46 g, 0.002 mol).

  • Initiating the Reaction: Begin vigorous stirring of the organic mixture and cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Base: Slowly add the 50% (w/w) aqueous sodium hydroxide solution (40 mL) dropwise from the addition funnel over a period of 1-2 hours. It is crucial to maintain the internal reaction temperature below 10 °C during the addition to minimize side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir the reaction mixture vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up and Purification
  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any residual sodium hydroxide and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,1-dichloro-2-(phenylthio)cyclopropane.

Reaction Mechanism Diagram

reaction_mechanism cluster_phase_transfer Phase Transfer & Carbene Generation cluster_cycloaddition Cycloaddition NaOH_aq NaOH (aq) OH_org OH⁻ (org) NaOH_aq->OH_org Phase Transfer via TEBA CHCl3_org CHCl₃ (org) CCl3_anion ⁻CCl₃ (org) Carbene :CCl₂ (org) CCl3_anion->Carbene α-elimination OH_orgCHCl3_org OH_orgCHCl3_org OH_orgCHCl3_org->CCl3_anion Deprotonation Thioanisole Phenyl Vinyl Sulfide Product 1,1-dichloro-2-(phenylthio)cyclopropane ThioanisoleCarbene ThioanisoleCarbene ThioanisoleCarbene->Product [1+2] Cycloaddition

Caption: Mechanism of dichlorocarbene generation and cycloaddition.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Insufficient stirring; Inactive catalyst; Low temperature.Increase stirring speed to ensure good mixing of phases. Use fresh, high-purity TEBA. Allow the reaction to run for a longer period at room temperature.
Formation of Tar Reaction temperature too high during NaOH addition.Ensure slow, controlled addition of NaOH while maintaining the internal temperature below 10 °C.
Emulsion during Work-up Vigorous shaking of the separatory funnel.Add brine to the separatory funnel to help break the emulsion. Use gentle inversions instead of vigorous shaking.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Dichlorocarbene Generation in Cyclopropanation Reactions.
  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂.
  • Wikipedia. (2023). Dichlorocarbene.
  • Filo. (2025). What is a source of dichlorocarbene?.
  • Benchchem. (n.d.). A Comparative Guide to Dichlorocarbene Generation: Exploring Alternatives to Chloroform.
  • YouTube. (2025). Alkene Cyclopropanation | Carbene Addition | syn Addition | Organic Reaction Mechanism.
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
  • Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis.
  • OpenStax. (2023). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis.
  • Balasubramanian, S., & Ramakrishnan, V. T. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793.

Application Notes & Protocols: 2,2-Dichlorocyclopropyl Phenyl Sulfide as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with desirable physicochemical properties is paramount. There is a continuous demand for building blocks that are not merely passive scaffolds but active participants in complex synthetic strategies, enabling access to new regions of chemical space.[1][2] 2,2-Dichlorocyclopropyl Phenyl Sulfide (CAS No. 63289-85-0) has emerged as such a strategic intermediate.

This compound uniquely combines three synthetically valuable motifs in one compact molecule:

  • A strained dichlorocyclopropane ring : This moiety is a versatile precursor for various transformations, including ring-opening reactions, and serves as a bioisosteric replacement for other groups, often improving metabolic stability.[3]

  • A phenyl ring : This aromatic group can be functionalized through established electrophilic substitution reactions, allowing for the introduction of additional diversity elements.

  • A sulfide linkage : The sulfur atom is a key handle for a variety of powerful transformations. It can be oxidized to the corresponding sulfoxide and sulfone, which in turn opens up avenues for advanced C-C bond-forming reactions.[4][5] Sulfur-containing compounds are prevalent in a wide range of FDA-approved drugs, highlighting their importance in bioactive molecules.[6]

This guide provides a comprehensive overview of this compound, detailing its synthesis, safety considerations, and its application in divergent synthetic pathways relevant to pharmaceutical research and development.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are the foundation of any successful synthetic protocol. The data below is compiled from available sources for the title compound and related chemical structures to ensure a comprehensive understanding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63289-85-0
Molecular Formula C₉H₈Cl₂S
Molecular Weight 219.13 g/mol
Synonyms [(2,2-Dichlorocyclopropyl)sulfanyl]benzene
Appearance Assumed to be a liquid, based on related structuresN/A
Storage Class 10 - Combustible liquids

Table 2: Hazard Identification and Safety Recommendations

Hazard CategoryDescriptionPrecautionary MeasuresSource
Acute Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth.
Skin Irritation Causes skin irritation.Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Avoid release to the environment. Collect spillage.
General Handling Possesses a strong, unpleasant odor (stench).Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[7]

Core Synthesis: Dichlorocyclopropanation of Phenyl Vinyl Sulfide

The most direct and efficient method for synthesizing this compound is the addition of dichlorocarbene to Phenyl Vinyl Sulfide. Dichlorocarbene is a highly reactive intermediate that is typically generated in situ from chloroform and a strong base. The use of a phase-transfer catalyst (PTC) is critical for this reaction, as it facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase, enabling deprotonation of chloroform under mild conditions.[8][9]

Synthesis Workflow

The overall process can be visualized as a three-stage workflow: reaction, workup, and purification.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Carbene Generation & Cyclopropanation cluster_2 Phase 3: Workup & Purification A Combine Phenyl Vinyl Sulfide, Chloroform, PTC in Flask B Slowly Add 50% NaOH (aq) A->B C Reflux for 8-12h (Reaction Monitoring via TLC/GC) B->C D Quench with Water & Separate Layers C->D E Extract Aqueous Layer with Dichloromethane D->E F Combine Organics, Dry, & Concentrate E->F G Purify by Vacuum Distillation F->G

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the dichlorocyclopropanation of similar vinyl arenes.[10]

Materials and Equipment:

  • Phenyl Vinyl Sulfide (1.0 eq)

  • Chloroform (CHCl₃, 3.0 eq)

  • Benzyltriethylammonium chloride (TEBA) or similar PTC (0.05 eq)

  • Sodium Hydroxide (NaOH), 50% solution in water (w/w)

  • Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and addition funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask of appropriate size, add Phenyl Vinyl Sulfide (1.0 eq), chloroform (3.0 eq), and the phase-transfer catalyst (0.05 eq).

  • Reagent Addition: Begin vigorous stirring and gently heat the mixture to 40-50°C. Slowly add the 50% aqueous sodium hydroxide solution (approx. 4.0 eq of NaOH) dropwise via the addition funnel over a period of 1-2 hours.

    • Expert Insight: The reaction is exothermic. A slow, controlled addition of the base is critical to maintain the reaction temperature and prevent the uncontrolled decomposition of dichlorocarbene. Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, which is crucial for the efficiency of the phase-transfer catalysis.

  • Reaction: After the addition is complete, maintain the reaction at reflux (or ~50-60°C) for 8-12 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully add deionized water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine all organic layers. Wash with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate.

    • Expert Insight: The brine wash helps to remove residual water and break up any emulsions that may have formed during the extraction process.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Applications in Divergent Synthesis

The true power of this compound lies in its capacity for orthogonal derivatization. The sulfide and the phenyl ring can be functionalized independently, leading to a diverse library of compounds from a single precursor.[4][5]

Key Transformation Pathways

G cluster_0 Sulfur Oxidation cluster_1 Aromatic Functionalization cluster_2 Advanced C-C Coupling A 2,2-Dichlorocyclopropyl Phenyl Sulfide B Sulfoxide Intermediate A->B m-CPBA (1 eq) D Substituted Phenyl Ring (e.g., Acylation) A->D Acyl Chloride, AlCl₃ C Sulfone Intermediate B->C m-CPBA (>2 eq) E Cyclopropyl Grignard Reagent B->E i-PrMgCl (Sulfoxide-Mg Exchange) F Coupled Products (Aryl, Alkyl, etc.) E->F Electrophile (E+) or Pd-catalyzed Coupling G A Sulfoxide Intermediate B Sulfoxide-Magnesium Exchange (e.g., with i-PrMgCl) A->B Step 1 C Formation of Cyclopropyl Grignard Reagent (Stable at 0°C) B->C Step 2 D Trapping with Electrophile (e.g., Aldehyde, Ketone, Aryl Halide) C->D Step 3 E Functionalized Cyclopropane Product D->E Step 4

Sources

Application Note: A Scalable, Phase-Transfer Catalyzed Synthesis of 2,2-Dichlorocyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, scalable protocol for the synthesis of 2,2-Dichlorocyclopropyl Phenyl Sulfide, a valuable chemical intermediate for pharmaceutical and agrochemical development.[1] The described method utilizes a robust and industrially proven phase-transfer catalysis (PTC) system for the dichlorocyclopropanation of phenyl vinyl sulfide. By reacting phenyl vinyl sulfide with chloroform in a biphasic sodium hydroxide solution, this process offers high efficiency and yield. We present a detailed laboratory-scale protocol, critical parameters for industrial scale-up, analytical characterization methods, and essential safety procedures. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable route to this versatile building block.

Introduction: The Synthetic Value of Dichlorocyclopropanes

The 2,2-dichlorocyclopropyl group is a highly versatile functional moiety in modern organic synthesis. Its inherent ring strain and the presence of reactive chlorine atoms make it an excellent precursor for a variety of chemical transformations, including ring-opening reactions and further functionalization.[1] Analogs such as (2,2-Dichlorocyclopropyl)benzene are key intermediates in the synthesis of pharmaceuticals like the lipid-lowering agent Ciprofibrate.[2][3][4]

This note focuses on the synthesis of This compound (CAS 63289-85-0) .[5] The introduction of a phenylthio group offers an additional handle for synthetic manipulation, expanding its potential in the development of novel sulfur-containing bioactive compounds. The primary challenge in synthesizing this and similar molecules on a large scale is achieving efficient reaction between immiscible aqueous and organic reactants. The presented protocol overcomes this by employing phase-transfer catalysis, a well-established technique for enhancing reaction rates in heterogeneous systems.[6][7]

Reaction Mechanism and the Principle of Phase-Transfer Catalysis

The core of this synthesis is the generation of dichlorocarbene (:CCl₂) and its subsequent addition across the double bond of phenyl vinyl sulfide.

Mechanism: The reaction proceeds via a well-understood mechanism. First, a strong base, sodium hydroxide, deprotonates chloroform at the interface of the aqueous and organic phases. This generates the highly unstable trichloromethyl anion (⁻CCl₃). This anion rapidly undergoes alpha-elimination, losing a chloride ion to form the neutral but highly electrophilic dichlorocarbene (:CCl₂). The dichlorocarbene then reacts with the electron-rich alkene (phenyl vinyl sulfide) in a [1+2] cycloaddition to form the stable dichlorocyclopropane ring.

The Role of Phase-Transfer Catalysis (PTC): In a simple biphasic mixture, the reaction is slow because the hydroxide ions reside in the aqueous phase while the chloroform and alkene are in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt like Triethylbenzylammonium Chloride (TEBA), is used to shuttle the hydroxide anions into the organic phase.[8] The lipophilic cation of the catalyst pairs with the hydroxide anion, allowing it to cross the phase boundary and initiate the carbene-forming reaction in the bulk organic phase, where it can readily react with the substrate.[7] This dramatically increases the reaction rate and overall efficiency.[9]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Chloroform, Phenyl Vinyl Sulfide) aq_species NaOH (Na⁺ OH⁻) catalyst_aq Q⁺Cl⁻ catalyst_org Q⁺OH⁻ catalyst_aq->catalyst_org Ion Exchange (OH⁻ for Cl⁻) org_species CHCl₃ + Ph-S-CH=CH₂ carbene_gen 1. Q⁺OH⁻ + CHCl₃ → Q⁺Cl⁻ + H₂O + [:CCl₂] 2. [:CCl₂] + Ph-S-CH=CH₂ → Product carbene_gen->catalyst_aq Returns to Aqueous Phase catalyst_org->carbene_gen Reacts Synthesis_Workflow sub_mat Substrates (Phenyl Vinyl Sulfide, Chloroform) reaction Phase-Transfer Catalyzed Dichlorocyclopropanation sub_mat->reaction reagents Reagents (50% NaOH, TEBA) reagents->reaction quench Workup: Quenching & Phase Separation reaction->quench extract Extraction & Washing quench->extract dry Drying & Filtration extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Vacuum Distillation) concentrate->purify product Final Product: This compound purify->product qc QC Analysis (GC-MS, FTIR) product->qc

Sources

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Dichlorocarbene Generation from Chloroform for the Synthesis of Dichloromethyl Sulfides

Abstract

This comprehensive guide provides a detailed exploration of the generation of dichlorocarbene from chloroform and its subsequent reaction with sulfide substrates. Primarily targeting researchers in organic synthesis and drug development, this document elucidates the mechanistic intricacies of this transformation, offers a robust, step-by-step protocol for the synthesis of dichloromethyl sulfides under phase-transfer catalysis conditions, and discusses the significance and potential applications of the resulting products. By integrating theoretical principles with practical, field-proven insights, this guide aims to be a self-validating resource for laboratory practice.

Introduction: The Synthetic Utility of Dichlorocarbene with Sulfides

Dichlorocarbene (:CCl₂), a highly reactive intermediate, is a cornerstone of modern synthetic organic chemistry.[1] While its application in the dichlorocyclopropanation of alkenes is widely documented, its reaction with heteroatomic nucleophiles, particularly sulfides (thioethers), offers a unique avenue for the synthesis of valuable organosulfur compounds.[2][3] Sulfides, characterized by the presence of a lone pair of electrons on the sulfur atom, readily react with the electrophilic dichlorocarbene.[4] This reaction typically proceeds via the formation of a sulfur ylide intermediate, which can then be trapped or undergo rearrangement to yield a variety of functionalized products.

The resulting α,α-dichloromethyl sulfides are versatile building blocks in organic synthesis. The presence of the dichloromethyl group provides a handle for further chemical transformations, making these compounds valuable precursors in the synthesis of complex molecules, including pharmaceutically active compounds. Sulfur-containing scaffolds are prevalent in a wide array of approved drugs, highlighting the importance of developing novel synthetic methodologies for their preparation.[1][5] This guide focuses on the practical aspects of generating dichlorocarbene from the inexpensive and readily available reagent chloroform, utilizing the efficient and scalable Makosza phase-transfer catalysis (PTC) system for the dichloromethylation of sulfide substrates.[6]

Mechanistic Rationale: The Journey from Chloroform to Dichloromethyl Sulfide

The overall transformation involves two key stages: the generation of dichlorocarbene and its subsequent reaction with the sulfide. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Generation of Dichlorocarbene via Phase-Transfer Catalysis

The generation of dichlorocarbene from chloroform is typically achieved by reaction with a strong base.[7] The phase-transfer catalysis (PTC) method, pioneered by Mąkosza, is particularly advantageous as it allows for the use of aqueous sodium hydroxide, a cost-effective and safe base, in a biphasic system.[6]

The process can be broken down into the following steps:

  • Deprotonation of Chloroform: The hydroxide ion (OH⁻), transferred from the aqueous phase to the organic phase by the phase-transfer catalyst (typically a quaternary ammonium salt, Q⁺X⁻), deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (CCl₃⁻).[8][9]

  • Alpha-Elimination: The unstable trichloromethanide anion undergoes rapid α-elimination, expelling a chloride ion (Cl⁻) to generate the highly reactive dichlorocarbene (:CCl₂).[10]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH QOH_org Q⁺OH⁻ NaOH->QOH_org Phase Transfer QCl_aq Q⁺Cl⁻ CHCl3 CHCl₃ Trichloromethanide ⁻CCl₃ CHCl3->Trichloromethanide Sulfide R¹-S-R² Product R¹-S⁺(CCl₂⁻)-R² (Sulfur Ylide) Sulfide->Product Nucleophilic Attack Dichlorocarbene :CCl₂ Dichlorocarbene->Product Trichloromethanide->Dichlorocarbene α-Elimination (-Cl⁻) QOH_org->CHCl3 Deprotonation

Caption: Dichlorocarbene generation and reaction with a sulfide under PTC.

Reaction of Dichlorocarbene with Sulfides

Once generated, the electrophilic dichlorocarbene readily reacts with the nucleophilic sulfur atom of the thioether. This interaction leads to the formation of a sulfur ylide, a species with a positively charged sulfur and a negatively charged carbon.

The stability and subsequent reactivity of this ylide depend on the nature of the substituents on the sulfide and the reaction conditions. For many simple dialkyl or alkyl-aryl sulfides, the primary product is the corresponding dichloromethyl sulfide via a formal insertion of the :CCl₂ unit into a carbon-sulfur bond, though the intermediacy of the ylide is key.

Experimental Protocol: Synthesis of Dichloromethyl Phenyl Sulfide

This protocol provides a detailed procedure for the dichloromethylation of thioanisole (phenyl methyl sulfide) as a representative example.

Safety Precautions:

  • Chloroform is a suspected carcinogen and is toxic upon inhalation and ingestion. [11] All manipulations involving chloroform must be performed in a well-ventilated fume hood.

  • Concentrated sodium hydroxide is highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl or laminated gloves are recommended for chloroform), safety goggles, and a lab coat, must be worn at all times.[11]

  • The reaction can be exothermic. Proper temperature control is essential.

Materials and Equipment
Reagent/EquipmentSpecifications
Thioanisole>99% purity
Chloroform (stabilized)ACS grade
Sodium Hydroxide (pellets)ACS grade
Benzyltriethylammonium chloride (TEBAC)>98% purity (Phase-Transfer Catalyst)
Dichloromethane (DCM)ACS grade
Diethyl etherACS grade
Anhydrous Magnesium SulfateACS grade
Round-bottom flask (100 mL)with magnetic stir bar
Condenser
Dropping funnel
Ice-water bath
Magnetic stirrer with heating
Separatory funnel
Rotary evaporator
Step-by-Step Procedure

G start Start setup 1. Assemble glassware: 100 mL round-bottom flask, stir bar, condenser, dropping funnel. start->setup charge_reactants 2. Charge flask with: - Thioanisole (1.24 g, 10 mmol) - TEBAC (0.23 g, 1 mmol) - Dichloromethane (20 mL) setup->charge_reactants cool 3. Cool the mixture to 0 °C in an ice-water bath. charge_reactants->cool add_naoh 4. Prepare and add 50% (w/w) aqueous NaOH (10 mL) to the flask. cool->add_naoh add_chloroform 5. Add chloroform (2.4 g, 20 mmol) dropwise over 30 minutes via dropping funnel. add_naoh->add_chloroform react 6. Stir vigorously at 0-5 °C for 4-6 hours. add_chloroform->react monitor 7. Monitor reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate). react->monitor quench 8. Quench by slowly adding cold water (20 mL). monitor->quench extract 9. Transfer to separatory funnel. Extract with DCM (2 x 20 mL). quench->extract wash 10. Wash combined organic layers with brine (20 mL). extract->wash dry 11. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. wash->dry purify 12. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). dry->purify end End Product: Dichloromethyl Phenyl Sulfide purify->end

Caption: Experimental workflow for the synthesis of dichloromethyl phenyl sulfide.

  • Reaction Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The setup should be in a fume hood.

  • Charging Reactants: To the flask, add thioanisole (1.24 g, 10 mmol), benzyltriethylammonium chloride (TEBAC) (0.23 g, 1 mmol, 10 mol%), and dichloromethane (20 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Base: Prepare a 50% (w/w) aqueous solution of sodium hydroxide (10 g NaOH in 10 mL water). Carefully add this solution to the reaction flask.

  • Addition of Chloroform: Add chloroform (2.4 g, 20 mmol, 2 equivalents) to the dropping funnel and add it dropwise to the vigorously stirred reaction mixture over a period of 30 minutes, maintaining the internal temperature between 0 and 5 °C.

  • Reaction: Allow the reaction to stir vigorously at 0-5 °C for 4-6 hours. The reaction mixture will typically be a thick slurry.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the organic layer.

  • Work-up: Upon completion, quench the reaction by the slow addition of 20 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure dichloromethyl phenyl sulfide.

Data Interpretation and Expected Results

The following table provides a summary of expected outcomes for the dichloromethylation of various sulfide substrates under the described PTC conditions. Yields are indicative and may vary based on the specific substrate and reaction scale.

SubstrateProductExpected Yield (%)Key Considerations
ThioanisoleDichloromethyl phenyl sulfide70-85Electron-rich aromatic ring facilitates the reaction.
Diethyl sulfide1,1-Dichloro-1-(ethylthio)ethane60-75Volatility of the product may require careful work-up.
Dibenzyl sulfideBenzyl(dichloromethyl)sulfane75-90Benzylic protons are susceptible to deprotonation.
Methyl-tert-butyl sulfide1,1-Dichloro-2,2-dimethyl-1-(methylthio)propane50-65Steric hindrance may reduce the reaction rate.

Applications in Drug Development

The introduction of a dichloromethylthio moiety into a molecule can significantly impact its biological activity. This functional group can serve as a lipophilic bioisostere for other chemical groups, potentially enhancing membrane permeability and metabolic stability. Furthermore, the dichloromethyl group can be a precursor to other functionalities. For instance, hydrolysis can yield a thiocarboxylic acid, and reduction can lead to a monochloromethyl or methyl sulfide. These subsequent transformations open up a wide range of possibilities for lead optimization in drug discovery programs. Organosulfur compounds, in general, are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5][12] The synthesis of novel dichloromethyl sulfides provides a library of compounds for screening in various disease models.

Conclusion

The phase-transfer catalyzed reaction of dichlorocarbene, generated from chloroform, with sulfides is an efficient and practical method for the synthesis of dichloromethyl sulfides. This protocol provides a reliable and scalable procedure that can be adapted to a variety of sulfide substrates. The resulting products are valuable intermediates with potential applications in medicinal chemistry and drug development. A thorough understanding of the reaction mechanism and strict adherence to safety protocols are paramount for the successful and safe execution of this transformation in the laboratory.

References

  • "8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis - Chemistry LibreTexts". 2024-10-02. Available from: [Link].

  • "Dichlorocarbene: reaction with alkenes - YouTube". 2018-02-23. Available from: [Link].

  • "Dichlorocarbene - Wikipedia". Available from: [Link].

  • "A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC - NIH". Available from: [Link].

  • "Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications". 2019-06-25. Available from: [Link].

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  • "dichloromethyl methyl ether - Organic Syntheses Procedure". Available from: [Link].

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Application Notes and Protocols for the Polymer Synthesis Utilizing 2,2-Dichlorocyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive theoretical framework and detailed hypothetical protocols for the utilization of 2,2-Dichlorocyclopropyl Phenyl Sulfide in polymer synthesis. While the polymerization of this specific monomer is a nascent field of investigation, its unique chemical architecture—featuring a strained gem-dichlorocyclopropane ring and a versatile phenyl sulfide moiety—presents significant opportunities for the creation of novel polymers with potentially unique thermal, optical, and mechanical properties. This document outlines several plausible polymerization pathways, including ring-opening polymerization (ROP) and conversion to novel monomers for polycondensation. Detailed, step-by-step experimental protocols are proposed based on established reactivity principles of analogous chemical structures. This guide is intended to serve as a foundational resource for researchers and scientists in polymer chemistry and materials science, aiming to stimulate and guide exploratory research into this promising, yet uncharted, area.

Introduction: The Potential of a Unique Monomer

This compound is a fascinating molecule characterized by a highly strained three-membered ring substituted with two chlorine atoms and a phenyl sulfide group. The inherent ring strain of the cyclopropane ring, coupled with the presence of the reactive C-Cl bonds, suggests a predisposition towards ring-opening reactions.[1] Furthermore, the phenyl sulfide group is a well-established functional handle in polymer chemistry, known for its role in high-performance polymers like poly(phenylene sulfide) (PPS).[2][3][4]

The combination of these features in a single molecule makes this compound a compelling candidate for the synthesis of novel polymer architectures. Potential applications for polymers derived from this monomer could span from advanced coatings and electronic materials to specialty elastomers, leveraging the unique properties imparted by the cyclopropane and sulfide functionalities.[5][6]

This document explores the untapped potential of this monomer by proposing several scientifically grounded pathways for its polymerization. Each proposed pathway is accompanied by a detailed, albeit hypothetical, experimental protocol designed to be a starting point for laboratory investigation.

Part 1: Proposed Polymerization Pathways

Based on the chemical nature of this compound, we propose three primary pathways for its incorporation into polymeric structures.

Pathway A: Ring-Opening Polymerization (ROP) of the Dichlorocyclopropane Ring

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, which can be harnessed for polymerization. The presence of two chlorine atoms can influence the mode of ring-opening.

  • Cationic ROP: Lewis acids could potentially coordinate to the chlorine atoms, facilitating the ring-opening to form a cationic propagating species. This approach has been demonstrated for other donor-acceptor cyclopropanes.[7]

  • Anionic ROP: Strong nucleophiles could attack one of the carbon atoms of the cyclopropane ring, inducing ring-opening. The phenyl sulfide group might influence the regioselectivity of the attack.

  • Transition Metal-Catalyzed ROP: Various transition metal catalysts are known to mediate the ROP of strained rings. A suitable catalyst could enable a controlled polymerization process.

Pathway B: Polycondensation via Transformation to a Bifunctional Monomer

The this compound molecule can be chemically modified to introduce a second reactive group, transforming it into an A-B or A-A type monomer for polycondensation. For instance, the phenyl group could be functionalized with a hydroxyl, amino, or another halide group.

Pathway C: Reductive Polycondensation

A more direct approach to forming poly(phenylene sulfide)-type structures could involve a reductive condensation polymerization, where the chlorine atoms are reductively removed, and the resulting radical or anionic species propagate.

Part 2: Detailed Experimental Protocols (Hypothetical)

The following protocols are designed as starting points for the investigation of the polymerization of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Cationic Ring-Opening Polymerization

This protocol is based on the Lewis acid-catalyzed ROP of donor-acceptor cyclopropanes.[7]

Materials:

  • This compound (monomer)

  • Tin(IV) chloride (SnCl₄) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Methanol (quenching agent)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 4.56 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, prepare a 0.1 M solution of SnCl₄ in anhydrous DCM.

  • Slowly add the SnCl₄ solution (e.g., 0.46 mL, 0.046 mmol, 1 mol%) to the stirred monomer solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by taking aliquots for ¹H NMR analysis to observe the disappearance of the cyclopropyl protons.

  • After 24 hours, quench the polymerization by adding an excess of methanol (5 mL).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol (100 mL).

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterize the polymer using GPC (for molecular weight and polydispersity), ¹H and ¹³C NMR (for structure), and DSC/TGA (for thermal properties).

Table 1: Hypothetical Parameters for Cationic ROP

ParameterValueExpected Outcome
Monomer:Initiator Ratio100:1Controlled molecular weight
Temperature0 °C to RTModerate reaction rate
Reaction Time24 hoursHigh monomer conversion
Expected Mn ( g/mol )~15,000Dependent on conversion
Expected PDI< 1.5Indication of a controlled process
Protocol 2: Conversion to a Diol Monomer and Subsequent Polycondensation

This protocol outlines a two-step process: first, the synthesis of a diol monomer from this compound, followed by its polycondensation with a diacid chloride.

Step 1: Synthesis of a Diol Monomer (Hypothetical)

This hypothetical synthesis involves the reaction of the dichlorocyclopropane with a diol under basic conditions, leading to a ring-opened ether-diol.

Materials:

  • This compound

  • Ethylene glycol

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried three-neck flask, suspend NaH (60% dispersion in mineral oil, washed with hexanes) in anhydrous THF.

  • Slowly add an excess of ethylene glycol to the suspension at 0 °C.

  • After the evolution of hydrogen ceases, add a solution of this compound in THF dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the resulting diol by column chromatography.

Step 2: Polycondensation of the Diol Monomer

Materials:

  • Synthesized diol monomer

  • Terephthaloyl chloride

  • Pyridine

  • Anhydrous DCM

Procedure:

  • In a flask, dissolve the diol monomer and pyridine in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of terephthaloyl chloride in anhydrous DCM dropwise.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Precipitate the resulting polyester in methanol, filter, and dry.

  • Characterize the polymer.

Part 3: Visualizations

Proposed Mechanism for Cationic Ring-Opening Polymerization

cationic_rop Monomer 2,2-Dichlorocyclopropyl Phenyl Sulfide Intermediate Carbocationic Intermediate Monomer->Intermediate + Initiator Initiator SnCl4 Propagation Propagation Intermediate->Propagation + Monomer Propagation->Propagation Chain Growth Polymer Polymer Chain Propagation->Polymer

Caption: Proposed cationic ROP mechanism.

Experimental Workflow for Polymer Synthesis and Characterization

workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer_Prep Monomer Purification Polymerization Polymerization Reaction Monomer_Prep->Polymerization Quenching Quenching Polymerization->Quenching Purification Polymer Purification Quenching->Purification NMR NMR Spectroscopy (Structure) Purification->NMR GPC GPC/SEC (Mw, PDI) Purification->GPC Thermal DSC/TGA (Thermal Properties) Purification->Thermal

Caption: General experimental workflow.

Conclusion and Future Outlook

The application of this compound in polymer synthesis represents a promising and unexplored frontier in materials science. The hypothetical protocols and theoretical pathways presented in these notes are intended to serve as a robust starting point for researchers to delve into this exciting area. Successful polymerization of this monomer could lead to a new class of polymers with a unique combination of properties derived from the cyclopropane and phenyl sulfide moieties. Further research should focus on optimizing reaction conditions, exploring a wider range of initiators and catalysts, and thoroughly characterizing the resulting polymers to elucidate their structure-property relationships. The insights gained from such studies will be invaluable in unlocking the full potential of this versatile building block.

References

  • Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-derived gem-Dibromocyclopropanes. UQ eSpace - The University of Queensland. [Link]

  • Ring opening of gem-dihalocyclopropanes: novel types of 1,4-elimination reactions. Infoscience. [Link]

  • The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. SpringerLink. [Link]

  • gem-Dihalocyclopropane undergoes a force-induced ring opening to a... ResearchGate. [Link]

  • Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles. RSC Publishing. [Link]

  • Synthesis of methylated phenylene sulfide polymers via bulk oxidative polymerization and their heat curing triggered by dynamic disulfide exchange. Waseda University Repository. [Link]

  • SCHEME 13.20 Ring-opening of oxyglycal derived gem-dichlorocyclopropane... ResearchGate. [Link]

  • Precise Synthesis of Poly(thioester)s with Diverse Structures by Copolymerization of Cyclic Thioanhydrides and Episulfides Mediated by Organic Ammonium Salts. PubMed. [Link]

  • 18 Synthetic methods of poly(thioether)s: 1) ROP of episulfide; 2) thiol-ene click polymerization. ResearchGate. [Link]

  • Poly(ß-hydroxy thioether)s: Synthesis through Thiol-Epoxy 'Click' Reaction and Post-Polymerization Modification to Main-Cha. DR-NTU. [Link]

  • Chemistry of gem-dihalocyclopropanes. VII. Ring opening of 7,7-dichloro-2-oxabicyclo[4.1.0]heptane. Synthesis of 2H-3,4-dihydropyran-5-carboxaldehyde. ACS Publications. [Link]

  • Controlled and Regioselective Ring-Opening Polymerization for Poly(disulfide)s by Anion-Binding Catalysis. ChemRxiv. [Link]

  • Recent advances in the ring-opening polymerization of sulfur-containing monomers. RSC Publishing. [Link]

  • Preparation of Recyclable and Versatile Porous Poly(aryl thioether)s by Reversible Pd- Catalyzed CS. ETH Zurich Research Collection. [Link]

  • Chemical Intermediates: The Role of (2,2-Dichlorocyclopropyl)benzene in Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • Heterocycles from cyclopropenones. National Institutes of Health. [Link]

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Functionalization of alkenes with 2,2-Dichlorocyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of 2,2-Dichlorocyclopropyl Phenyl Sulfide as a versatile intermediate for the functionalization of organic molecules.

Introduction: The Synthetic Power of Strained Rings

In the landscape of modern organic synthesis, the quest for molecular complexity from simple, readily available starting materials is a paramount objective. Strained ring systems are powerful tools in this endeavor, acting as "molecular springs" that can release their inherent energy to drive complex transformations. Among these, gem-dihalocyclopropanes have emerged as exceptionally versatile intermediates.[1][2] This guide focuses on a particularly useful derivative, This compound , a reagent whose unique combination of a strained three-membered ring, reactive chlorine atoms, and a stabilizing phenylthio group unlocks a diverse array of synthetic possibilities.

The inherent ring strain and the presence of two chlorine atoms make the cyclopropyl ring susceptible to controlled ring-opening reactions, providing access to a variety of functionalized structures that would be challenging to synthesize through other means.[3] The phenyl sulfide moiety not only facilitates the initial synthesis of the cyclopropane but also plays a crucial role in modulating its reactivity and influencing the outcome of subsequent transformations.

This document serves as a comprehensive technical guide, providing senior applications-level insights into the synthesis of this compound and its application as a precursor for downstream functionalization, particularly through ring-opening pathways. We will explore the underlying mechanisms, provide detailed, field-tested protocols, and discuss the broader applications that make this reagent a valuable asset in the chemist's toolbox, particularly in the development of novel pharmaceutical and agrochemical agents.[3][4]

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is critical for its safe and effective use.

PropertyValueReference
CAS Number 63289-85-0[5]
Molecular Formula C₉H₈Cl₂S
Molecular Weight 219.13 g/mol
Appearance Colorless to pale yellow liquid[6]
SMILES S(C1C(C1(Cl)Cl)c2ccccc2)
Storage Class 10 - Combustible liquids

Safety Profile: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Part 1: Synthesis of this compound

The most efficient and widely used method for synthesizing gem-dichlorocyclopropanes is the addition of dichlorocarbene (:CCl₂) to an alkene.[1][7] The dichlorocarbene is typically generated in situ from a stable precursor. The method of choice for this transformation is Phase-Transfer Catalysis (PTC), which offers high yields, mild reaction conditions, and operational simplicity.

Mechanism: Dichlorocarbene Generation and Cycloaddition

The synthesis relies on the Makosza reaction, where chloroform (CHCl₃) is deprotonated by a strong base (concentrated NaOH) at the interface of a biphasic system.[1] A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), transports the hydroxide ion (OH⁻) into the organic phase. Here, the hydroxide abstracts a proton from chloroform to form the trichloromethyl anion (CCl₃⁻). This anion is unstable and rapidly eliminates a chloride ion to generate the highly electrophilic dichlorocarbene (:CCl₂). The carbene then undergoes a stereospecific [2+1] cycloaddition with the alkene (in this case, Phenyl Vinyl Sulfide) to furnish the desired this compound.

Dichlorocarbene Generation and Cycloaddition cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface NaOH NaOH Transfer Q⁺OH⁻ NaOH->Transfer Ion Exchange NaCl NaCl CHCl3 CHCl₃ Trichloro ⁻CCl₃ CHCl3->Trichloro C7H8NCl Q⁺Cl⁻ (Catalyst) C7H8NCl->Transfer Alkene Phenyl Vinyl Sulfide Product 2,2-Dichlorocyclopropyl Phenyl Sulfide Alkene->Product Carbene :CCl₂ Carbene->Product [2+1] Cycloaddition Trichloro->Carbene α-elimination (-Cl⁻) Transfer->CHCl3 Deprotonation

Caption: Phase-Transfer Catalysis (PTC) workflow for dichlorocyclopropanation.

Protocol 1: Synthesis via Phase-Transfer Catalysis

This protocol details the synthesis of this compound from phenyl vinyl sulfide.

Materials and Reagents:

  • Phenyl Vinyl Sulfide (1.0 eq)

  • Chloroform (CHCl₃) (3.0-5.0 eq)

  • Sodium Hydroxide (NaOH), 50% aqueous solution (w/w)

  • Benzyltriethylammonium chloride (TEBA) (0.02-0.05 eq)

  • Toluene or Dichloromethane (as solvent)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, mechanical stirrer, dropping funnel, condenser, separatory funnel

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a powerful mechanical stirrer, a dropping funnel, and a condenser. The reaction can be exothermic, so have an ice-water bath ready.

  • Charging the Flask: To the flask, add phenyl vinyl sulfide (1.0 eq), toluene (or DCM, ~2 mL per mmol of alkene), and the phase-transfer catalyst TEBA (0.02-0.05 eq).

  • Initiating the Reaction: Begin vigorous stirring (essential for creating a large interfacial area) and add the 50% NaOH solution (~5 eq) to the flask.

  • Addition of Chloroform: Slowly add chloroform (3.0 eq) via the dropping funnel over 30-60 minutes. Maintain the internal temperature between 20-30°C using the ice bath as needed. A sudden exotherm can occur, so careful monitoring is crucial.[2]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting alkene is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, carefully add deionized water to dissolve the precipitated salts and dilute the caustic aqueous layer.

    • Transfer the entire mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with the reaction solvent (toluene or DCM).

    • Combine all organic layers and wash them sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by high-vacuum distillation or column chromatography on silica gel.[8]

Part 2: Applications in Functional Group Transformations

The synthetic value of this compound lies in its ability to serve as a precursor to other functional groups through ring-opening reactions. The high ring strain of the cyclopropane ring, combined with the two geminal chlorine atoms, creates a system primed for selective transformations under various conditions.

Mechanism: Nucleophilic Ring-Opening

A common strategy for functionalization involves the reaction of the dichlorocyclopropane with nucleophiles, such as alkoxides.[9] The reaction mechanism can be complex and lead to a variety of products, including allenes, ketals, and acetylenes, depending on the substrate and reaction conditions. A plausible pathway involves initial nucleophilic attack, followed by elimination and rearrangement, driven by the release of ring strain.

Ring-Opening Mechanism Start 2,2-Dichlorocyclopropyl Phenyl Sulfide Intermediate1 Ring-Opened Carbocation/ Anionic Intermediate Start->Intermediate1 Nucleophile (e.g., RO⁻) or Heat/Lewis Acid Product_Allene Allenyl Phenyl Sulfide Intermediate1->Product_Allene Elimination/ Rearrangement Product_Ketal Cyclopropanone Ketal (via Favorskii-type rearrangement) Intermediate1->Product_Ketal Rearrangement/ Nucleophilic Attack Product_Other Other Rearrangement Products Intermediate1->Product_Other [Pathway C]

Caption: Potential pathways for the functionalization of this compound.

Protocol 2: Ring-Opening to an Acetylenic Ketal Derivative

This protocol is a representative example adapted from the literature, demonstrating the ring-opening of a dichlorocyclopropyl sulfonyl derivative (the oxidized form of the sulfide) with sodium methoxide.[9] This showcases the transformation of the cyclopropane core into a different functional scaffold. Note: This protocol first requires oxidation of the sulfide to the sulfone.

Step A: Oxidation to Phenyl Sulfone

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aq., ~2.5 eq).

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

  • Carefully pour the reaction mixture into ice-water, and collect the precipitated solid sulfone by filtration. Wash with water and dry.

Step B: Ring-Opening with Sodium Methoxide Materials and Reagents:

  • 2,2-Dichlorocyclopropyl Phenyl Sulfone (from Step A) (1.0 eq)

  • Sodium Methoxide (NaOMe) (2.0-3.0 eq)

  • Anhydrous Methanol (MeOH)

  • Diethyl Ether

  • Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenyl sulfone derivative.

  • Reaction: Add anhydrous methanol, followed by sodium methoxide.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary significantly based on the substrate (typically 2-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue multiple times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product, often an unstable acetylenic or ketal compound, should be purified by column chromatography on silica gel.[9]

Synthetic Utility and Broader Context

The functionalization of alkenes to form gem-dichlorocyclopropanes is a gateway to a wide range of molecular architectures. These intermediates are not merely curiosities but are key building blocks in the synthesis of complex molecules.

  • Pharmaceuticals: The dichlorocyclopropyl motif is present in drugs like Ciprofibrate, a lipid-lowering agent.[8][10] The synthesis of such compounds often relies on the initial dichlorocyclopropanation of a styrene derivative.[8]

  • Agrochemicals: The unique properties of the cyclopropane ring can impart desirable biological activity, making these structures valuable in the development of new pesticides and herbicides.[4]

  • Materials Science: The ability to introduce this functional handle can be used to modify polymers, potentially imparting novel physical or chemical properties.[8]

Troubleshooting and Key Considerations
ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Protocol 1 Insufficient stirring; Inactive catalyst; Low concentration of NaOH; Reaction temperature too low.Use a high-torque mechanical stirrer. Ensure the PTC catalyst is fresh. Use 50% w/w NaOH. Allow for a slight exotherm to ~30°C.
Reaction stalls (Protocol 1) Catalyst poisoning; Depletion of chloroform or base.Add a fresh portion of the PTC catalyst. Add additional chloroform and NaOH solution.
Complex mixture in Protocol 2 Product instability; Side reactions.Perform the reaction at a lower temperature. Use freshly prepared sodium methoxide. Minimize the time between work-up and purification.
Difficulty in purification Co-elution of byproducts; Product decomposition on silica gel.Try a different solvent system for chromatography. Consider using deactivated silica gel (with triethylamine) or an alternative purification method like distillation.
Conclusion

This compound is more than a simple halogenated molecule; it is a synthetically powerful and versatile intermediate. Its preparation via a robust and scalable phase-transfer catalytic method makes it readily accessible. The true utility of this reagent is realized in its subsequent transformations, where the controlled release of ring strain through ring-opening reactions provides access to diverse and highly functionalized molecular scaffolds. For researchers in drug discovery and process development, mastering the chemistry of this and related gem-dichlorocyclopropanes opens up efficient and innovative pathways to complex target molecules.

References
  • Fedorynski, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. [Link]

  • Gareev, K. G., et al. (2022). gem-Dichlorocyclopropanes and 1,3-Dioxacyclanes: Synthesis Based on Petroleum Products and Use in Low-Tonnage Chemistry. Russian Journal of General Chemistry, 92(12), 2635-2646. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Li, J.-T., et al. (2003). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Molecules, 8(12), 928-932. [Link]

  • Rakhmankulov, D. L., et al. (2021). Preparation of Substituted gem-Dichlorocyclopropanes and 1,3-Dioxacycloalkanes and Their Biological Activity: A Review. Journal of Chemistry, 2021, 1-10. [Link]

  • N/A. (2025). Synthesis of gem ‐Dichlorocyclopropanes Using Liquid–Liquid Slug Flow. Request PDF. [Link]

  • Autechem. (n.d.). Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene. [Link]

  • CN105152925A - Synthesis method of ciprofibrate. (2015).
  • Kajigaeshi, S., et al. (1989). Ring Opening of 1,1-Dichloro-2-methyl-2-phenylsulfonylcyclopropane Derivatives with Sodium Alkoxide. Memoirs of the Faculty of Engineering, Yamaguchi University, 40(1), 127-137. [Link]

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Troubleshooting & Optimization

Technical Support Center: 2,2-Dichlorocyclopropyl Phenyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,2-Dichlorocyclopropyl Phenyl Sulfide (CAS 63289-85-0). This resource is designed for researchers, chemists, and process development professionals aiming to optimize reaction yields and troubleshoot common issues. This guide provides in-depth, field-tested insights into the nuances of the dichlorocyclopropanation of phenyl vinyl sulfide, focusing on the critical role of phase-transfer catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and efficient method is the dichlorocyclopropanation of phenyl vinyl sulfide. This reaction involves the in situ generation of dichlorocarbene (:CCl₂) from chloroform (CHCl₃) and a strong base. The highly reactive dichlorocarbene then undergoes a concerted [1+2] cycloaddition with the alkene moiety of phenyl vinyl sulfide to form the desired cyclopropane ring.

Q2: Why is Phase-Transfer Catalysis (PTC) essential for this reaction?

The synthesis involves reactants that are immiscible. Phenyl vinyl sulfide and chloroform are soluble in an organic phase, while the base, typically sodium hydroxide, is in an aqueous phase. Without a catalyst, the reaction would be extremely slow, occurring only at the interface of the two layers[1]. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride, TEBA) or a phosphonium salt, facilitates the reaction by transporting the trichloromethanide anion (CCl₃⁻), formed in the aqueous phase, into the organic phase. Here, the anion eliminates a chloride ion to generate dichlorocarbene, which can then react with the phenyl vinyl sulfide[2]. The benefits of PTC are numerous, including increased yields, milder reaction conditions, reduced side reactions, and the ability to use inexpensive bases like NaOH[2][3].

Q3: What are the key reagents and their functions?
  • Phenyl Vinyl Sulfide: The alkene substrate that undergoes cyclopropanation.

  • Chloroform (CHCl₃): The source of dichlorocarbene.

  • Sodium Hydroxide (NaOH): A strong base used to deprotonate chloroform, initiating the formation of the dichlorocarbene precursor.

  • Phase-Transfer Catalyst (PTC): A crucial agent (e.g., TEBA) that shuttles the reactive anion between the aqueous and organic phases.

  • Solvent: An organic solvent (e.g., dichloromethane or toluene) may be used, although sometimes the reaction can be run neat with the alkene substrate acting as the organic phase.

Q4: What is a typical expected yield for this synthesis?

With proper optimization of reaction conditions, including temperature control, efficient stirring, and an effective PTC system, yields for dichlorocyclopropanation reactions can be quite high. While specific yields for this exact sulfide are not widely published, analogous reactions on similar substrates like styrene report yields of over 85%[4]. Achieving yields in the 75-90% range should be a realistic target for this synthesis.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses common problems encountered during the synthesis, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction has run to completion, but analysis (GC/TLC) shows very little or no desired product. What are the likely causes?

A: This is a common issue often traced back to the inefficient generation or rapid decomposition of the dichlorocarbene intermediate.

  • Cause A: Ineffective Base/Deprotonation

    • Explanation: The reaction is initiated by the deprotonation of chloroform by a strong base. If the base is old, has absorbed atmospheric CO₂, or is not concentrated enough (typically a 50% w/w aqueous solution is used), the chloroform will not be deprotonated efficiently.

    • Solution:

      • Use fresh, high-purity sodium hydroxide pellets to prepare the aqueous solution.

      • Ensure the concentration is sufficiently high (50% w/w is standard) to create the required basicity and minimize the amount of water introduced, which can hydrolyze the carbene.

      • Consider using potassium hydroxide, which is sometimes more effective, though more expensive.

  • Cause B: Inactive or Inappropriate Phase-Transfer Catalyst

    • Explanation: The PTC is the engine of this reaction. If it is degraded, used in insufficient quantity, or is the wrong type, the CCl₃⁻ anion will not be transported into the organic phase. Quaternary ammonium salts can degrade over time, especially at elevated temperatures.

    • Solution:

      • Verify Catalyst Quality: Use a fresh, reputable source of your PTC (e.g., TEBA or tetrabutylammonium bromide, TBAB).

      • Optimize Catalyst Loading: A typical catalytic amount is 1-5 mol% relative to the alkene. Too little will result in a slow reaction, while too much offers no benefit and can complicate purification.

      • Select the Right Catalyst: Lipophilicity is key. For most systems, catalysts with longer alkyl chains (like tetrabutylammonium or benzyltriethylammonium) are effective.

  • Cause C: Dichlorocarbene Decomposition

    • Explanation: Dichlorocarbene is thermally unstable. If the reaction temperature is too high, the carbene can decompose or react with itself before it has a chance to add to the alkene. The reaction is typically exothermic, especially during the addition of the base.

    • Solution:

      • Maintain Strict Temperature Control: Begin the reaction at a lower temperature (e.g., 0-10 °C) and add the base solution slowly and dropwise to manage the exotherm.

      • Vigorous Stirring: Ensure high-speed mechanical stirring (800+ RPM). This maximizes the interfacial surface area between the phases, promoting efficient catalysis and heat dissipation, preventing localized "hot spots" where the carbene can decompose.

G start Low or No Yield check_base Is the NaOH solution fresh and concentrated (50% w/w)? start->check_base check_ptc Is the PTC active and used at 1-5 mol%? check_base->check_ptc Yes sol_base Solution: Prepare fresh 50% NaOH solution. check_base->sol_base No check_temp Was the reaction temperature controlled (<40°C)? check_ptc->check_temp Yes sol_ptc Solution: Use fresh PTC. Optimize loading. check_ptc->sol_ptc No sol_temp Solution: Improve cooling and add base slowly with vigorous stirring. check_temp->sol_temp No end Problem Resolved or Further Analysis Needed check_temp->end Yes (Investigate Substrate Purity)

Caption: A workflow for diagnosing low-yield issues.

Problem 2: Significant Byproduct Formation

Q: My reaction produces the desired product, but I'm getting a significant amount of impurities, complicating purification and lowering the isolated yield. What are these byproducts and how can I avoid them?

A: Byproduct formation often results from side reactions of the highly reactive carbene intermediate or the starting materials under the strong basic conditions.

  • Cause A: Hydrolysis of Chloroform and Dichlorocarbene

    • Explanation: Under strongly basic aqueous conditions, chloroform can be hydrolyzed to carbon monoxide and formate salts. Dichlorocarbene itself can also react with water or hydroxide ions. This consumes the carbene precursor and complicates the reaction mixture.

    • Solution:

      • Use Concentrated Base: Employing a 50% NaOH solution minimizes the molar quantity of water in the reaction, disfavoring hydrolysis pathways.

      • Efficient Stirring: Vigorous agitation ensures the CCl₃⁻ anion is rapidly extracted into the organic phase, where it is protected from the aqueous environment before converting to the carbene.

  • Cause B: Oxidation of the Phenyl Sulfide Moiety

    • Explanation: Sulfides are susceptible to oxidation, forming sulfoxides and sulfones. While not the primary pathway, aggressive reaction conditions or impurities (like peroxides in solvents) could lead to minor oxidation. Diphenyl disulfide can also be formed from the oxidation of any residual thiophenol starting material[5].

    • Solution:

      • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.

      • Use Peroxide-Free Solvents: If using a solvent like ether or THF (less common for this reaction), ensure it is free of peroxides.

  • Cause C: Polymerization of Phenyl Vinyl Sulfide

    • Explanation: Vinyl monomers can be susceptible to polymerization under certain conditions, although this is less common under basic PTC conditions compared to radical or acidic initiation.

    • Solution:

      • Maintain Moderate Temperatures: Avoid excessive heat, as this can promote polymerization.

      • Ensure Purity of Starting Material: Use phenyl vinyl sulfide that is free of polymerization inhibitors that have expired or pro-polymerization contaminants.

Experimental Protocol & Data

This section provides a representative laboratory-scale protocol and a table summarizing key reaction parameters.

Representative Synthesis Protocol

Safety Note: This reaction should be performed in a well-ventilated fume hood. Chloroform is a suspected carcinogen, and concentrated NaOH is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add phenyl vinyl sulfide (e.g., 0.1 mol) and the phase-transfer catalyst, benzyltriethylammonium chloride (TEBA) (0.002 mol, 2 mol%).

  • Reagent Addition: Add chloroform (0.15 mol, 1.5 equivalents). Begin vigorous stirring (≥800 RPM).

  • Reaction Initiation: Cool the flask in an ice-water bath. Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (e.g., 40 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 35-40°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the mixture and add 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (2 x 30 mL).

    • Combine all organic layers and wash with 50 mL of water, followed by 50 mL of brine to break any emulsions.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically a dark oil. Purify via vacuum distillation to obtain this compound as a clear or slightly yellow oil.

Table 1: Key Reaction Parameters and Their Influence
ParameterRecommended ValueRationale & Impact on Yield
Substrate:CHCl₃ Ratio 1 : 1.2–1.5A slight excess of chloroform ensures complete conversion of the alkene. A large excess is wasteful and can increase side reactions.
Base Concentration 50% w/w NaOH (aq)High concentration minimizes water, reducing hydrolysis of chloroform and the carbene, thereby maximizing yield.
PTC Type TEBA, TBAB, Aliquat 336Must be lipophilic enough to enter the organic phase but still soluble enough at the interface. Quaternary ammonium salts are standard.
PTC Loading 1–5 mol%Sufficient to ensure a high reaction rate. Higher loading does not significantly improve yield and increases cost/purification burden.
Temperature 0–40°CLow initial temperature controls the exotherm. Letting it rise to RT or slightly above drives the reaction to completion. Too high (>50°C) leads to carbene decomposition.
Stirring Speed ≥800 RPM (Mechanical)Crucial for maximizing interfacial area, which directly correlates with reaction rate and yield in a PTC system. Prevents localized overheating.

Reaction Mechanism Overview

The synthesis proceeds via a well-established mechanism involving the phase-transfer catalyzed generation of dichlorocarbene.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase CHCl3_aq CHCl₃ CCl3_Na ⁻CCl₃ Na⁺ CHCl3_aq->CCl3_Na NaOH NaOH NaOH->CCl3_Na Deprotonation PTC_CCl3_aq Q⁺⁻CCl₃ CCl3_Na->PTC_CCl3_aq PTC_Cl Q⁺Cl⁻ (PTC) PTC_Cl->PTC_CCl3_aq Anion Exchange PTC_CCl3_org Q⁺⁻CCl₃ PTC_CCl3_aq->PTC_CCl3_org Phase Transfer Carbene :CCl₂ (Dichlorocarbene) PTC_CCl3_org->Carbene -Cl⁻ Product 2,2-Dichlorocyclopropyl Phenyl Sulfide Carbene->Product [1+2] Cycloaddition Alkene Phenyl Vinyl Sulfide Alkene->Product

Caption: Mechanism of Phase-Transfer Catalyzed Dichlorocyclopropanation.

References

  • This compound - MySkinRecipes. MySkinRecipes. 6

  • [(2,2-Dichlorocyclopropyl)sulfanyl]benzene AldrichCPR | Sigma-Aldrich. Sigma-Aldrich. Link

  • Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene. SpecialChem. 7

  • Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. Shodhganga. Link

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. Link

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Link

  • Industrial Phase-Transfer Catalysis. PTC Organics. Link

  • Synthesis method of ciprofibrate - CN105152925A. Google Patents. Link

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. Link

  • How to Synthesize (2,2-Dichlorocyclopropyl)benzene and Its Application in the Preparation of Cycloprobeta. Guidechem. Link

  • Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. MDPI. Link

  • Cyclopropanation of Alkenes. Master Organic Chemistry. Link

  • Disulfide, diphenyl- - Organic Syntheses Procedure. Organic Syntheses. Link

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Purification techniques for 2,2-Dichlorocyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and drug development professionals navigating the purification of 2,2-Dichlorocyclopropyl Phenyl Sulfide.

Introduction

This compound is a key synthetic intermediate, valued for its unique structural motifs—the reactive dichlorocyclopropyl ring and the phenyl sulfide group. These features make it a versatile building block in the synthesis of specialized agrochemicals and pharmaceutical compounds.[1] However, the very reactivity that makes this compound useful also presents challenges in its purification. Common synthetic routes can introduce a variety of structurally similar impurities, including starting materials, by-products from side reactions, and oxidation products.

This guide provides a comprehensive technical support center, structured to address both high-level questions and specific, hands-on experimental challenges. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required to achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the purification of this compound, providing quick, high-level answers to guide your initial strategy.

Q1: What are the most effective purification techniques for this compound?

A1: The choice of purification method depends on the scale of your reaction and the nature of the impurities. The two most effective and widely applicable techniques are:

  • Flash Column Chromatography: This is the preferred method for laboratory-scale purification (<10 g) as it offers high resolution for separating structurally similar compounds. Silica gel is the standard stationary phase.

  • High-Vacuum Distillation: For larger quantities and for removing non-volatile or highly polar impurities, vacuum distillation is highly effective. This technique is suitable for thermally stable compounds.[2][3][4]

Q2: What are the common impurities I should expect from a typical synthesis?

A2: Impurities largely depend on the synthetic route (typically the reaction of thiophenol with a dichlorocarbene source). Common impurities include:

  • Unreacted Thiophenol: A frequent and often odorous impurity.

  • Diphenyl Disulfide: Formed from the oxidative coupling of two thiophenol molecules.

  • Starting Olefin (if applicable): If the dichlorocyclopropanation was performed on phenyl vinyl sulfide, unreacted starting material may be present.

  • Oxidation Products: The sulfide moiety can be oxidized to the corresponding 2,2-Dichlorocyclopropyl Phenyl Sulfoxide and, more aggressively, the Sulfone . This can occur during the reaction or prolonged exposure to air.

  • Ring-Opened By-products: The strained cyclopropyl ring can be susceptible to ring-opening under certain conditions, although this is less common under standard purification protocols.[5]

Q3: How can I reliably assess the purity of my this compound fractions?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): The workhorse for real-time monitoring of column chromatography. A standard eluent is a mixture of hexane and ethyl acetate. Staining with potassium permanganate (KMnO₄) is effective as the sulfide will readily oxidize, appearing as a yellow spot on a purple background.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile compounds and allows for the identification of impurities by their mass fragmentation patterns. This is often the method cited for purity assessment on commercial products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure of the final product and identifying impurities if they are present in sufficient concentration (>1-5%).

Q4: Is this compound stable on silica gel?

A4: Generally, aryl sulfides are stable on standard silica gel. However, the acidic nature of silica can sometimes promote decomposition of sensitive compounds, particularly strained rings.[7] It is always best practice to perform a quick stability test: spot your crude material on a TLC plate, wait 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, this indicates potential decomposition. In such cases, using deactivated silica gel (by adding 1-2% triethylamine to the eluent) or switching to a different stationary phase like alumina may be necessary.[7]

Section 2: Troubleshooting Guide

This section provides in-depth solutions to specific experimental problems you may encounter.

Problem 1: During column chromatography, my product co-elutes with a less polar impurity.

  • Probable Cause: The impurity is likely unreacted starting material or a non-polar by-product like diphenyl disulfide. The chosen solvent system lacks sufficient selectivity to resolve the compounds.

  • Solution Strategy:

    • Adjust Solvent Polarity: Decrease the polarity of your eluent (e.g., from 10% Ethyl Acetate/Hexane to 5% or 2%). This will increase the retention time of all compounds and may improve separation.

    • Change Solvent System: Switch to a solvent system with different selectivity. Instead of an ethyl acetate/hexane system (which involves hydrogen bond acceptor/donor interactions), try a dichloromethane/hexane system. The different dipole moments can alter the elution order.

    • Consider a Phenyl Column: If the impurity is aromatic, using a phenyl-functionalized silica gel column can enhance separation through π-π stacking interactions, offering a different separation mechanism than standard silica.[8]

Problem 2: My compound appears to be decomposing on the silica gel column, resulting in streaking on TLC and low recovery.

  • Probable Cause: The acidic nature of the silica gel is likely causing the degradation of your acid-sensitive cyclopropyl ring or another functional group.[7]

  • Solution Strategy:

    • Deactivate the Silica: Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane) and add 1-2% triethylamine (v/v). This neutralizes the acidic sites on the silica surface. Run the column using an eluent that also contains a small amount (0.5%) of triethylamine.

    • Switch to Alumina: Alumina is a more basic stationary phase and can be a good alternative for acid-sensitive compounds. You can use neutral or basic alumina depending on your compound's stability.

    • Minimize Contact Time: Run the column faster ("flash" chromatography) by applying positive pressure to reduce the time the compound spends on the stationary phase.[9]

Problem 3: My compound is decomposing during vacuum distillation, even at reduced pressure.

  • Probable Cause: The compound may not be thermally stable at the required boiling point, even under vacuum. The presence of acidic or basic impurities can also catalyze decomposition at elevated temperatures.

  • Solution Strategy:

    • Improve the Vacuum: Use a high-performance vacuum pump to achieve a lower pressure. This will significantly decrease the boiling point. A pressure below 1 mmHg is recommended.

    • Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures and decreasing the likelihood of decomposition.

    • Pre-treat the Crude Material: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water wash and drying over anhydrous magnesium sulfate. This removes potential catalysts for decomposition.

Problem 4: My final product has a persistent yellow color, even after chromatography or distillation.

  • Probable Cause: The color may be due to highly conjugated, minor impurities or oxidation products. Diphenyl sulfide, a related compound, is known to retain a yellow color that can be removed with a specific workup.[10]

  • Solution Strategy:

    • Activated Charcoal Treatment: Dissolve the purified product in a suitable solvent (like dichloromethane or ether) and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through a pad of Celite to remove the charcoal. This is often effective at removing colored impurities.

    • Reductive Workup: Before final purification, consider a wash with a mild reducing agent. A procedure adapted from the purification of diphenyl sulfide involves stirring the crude material with zinc dust and a dilute sodium hydroxide solution, which can help remove certain colored by-products.[10] Always follow with aqueous washes to remove the base and dry the organic layer before proceeding.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common purification techniques.

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of crude this compound.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)[9]

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, for deactivation)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Potassium permanganate (KMnO₄) stain

Procedure:

  • Determine the Eluent System:

    • On a TLC plate, spot your crude material.

    • Test different solvent systems (e.g., 2%, 5%, 10%, 20% Ethyl Acetate in Hexane).

    • The ideal system will give your product an Rf value of approximately 0.3-0.4.

  • Prepare and Pack the Column (Dry Packing):

    • Add a small plug of cotton to the bottom of the column and cover it with a thin layer of sand.

    • Pour the dry silica gel (typically 50-100 times the weight of your crude material) into the column.

    • Gently tap the column to ensure even packing. Add another layer of sand on top of the silica.

  • Load the Sample (Dry Loading is Preferred):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elute the Column:

    • Carefully add your chosen eluent to the column.

    • Apply gentle air pressure to the top of the column to push the solvent through the silica gel at a steady rate (a flow rate of ~2 inches/minute is a good target).

    • Collect fractions in test tubes.

  • Monitor the Fractions:

    • Spot every few fractions on a TLC plate.

    • Elute the TLC plate and visualize the spots under a UV lamp and/or by staining with KMnO₄.

    • Combine the fractions that contain your pure product.

  • Isolate the Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Table 1: Example Solvent Systems for Chromatography
Impurity TypeSuggested Starting Eluent SystemRationale
Non-polar (e.g., Disulfide)98:2 Hexane / Ethyl AcetateMaximizes retention of the slightly more polar product, allowing the non-polar impurity to elute first.
Moderately Polar (e.g., Sulfoxide)90:10 Hexane / Ethyl AcetateIncreases eluent strength to move the product down the column while retaining the more polar sulfoxide.
Baseline/Streaking on TLC95:5 Hexane / Ethyl Acetate + 0.5% Et₃NThe added base neutralizes acidic silica sites, preventing on-column decomposition.

Section 4: Visualization & Workflows

Diagram 1: Purification Method Selection

This decision tree guides the user in selecting the optimal purification strategy based on experimental scale and observed issues.

Purification_Decision_Tree start Crude Product (2,2-Dichlorocyclopropyl Phenyl Sulfide) scale What is the scale of the reaction? start->scale small_scale Lab Scale (<10 g) scale->small_scale < 10g large_scale Prep Scale (>10 g) scale->large_scale > 10g chromatography Flash Column Chromatography small_scale->chromatography check_thermal_stability Is the compound thermally stable? large_scale->check_thermal_stability distillation High-Vacuum Distillation check_thermal_stability->distillation Yes check_thermal_stability->chromatography No non_volatile Non-Volatile Impurities distillation->non_volatile impurities What is the main issue? chromatography->impurities close_spots Closely Eluting Impurities impurities->close_spots Co-elution decomposition On-Column Decomposition impurities->decomposition Degradation optimize_chrom Optimize Solvent System or use Phenyl Column close_spots->optimize_chrom deactivate_silica Use Deactivated Silica or Alumina decomposition->deactivate_silica

Caption: Decision tree for selecting a purification method.

Diagram 2: Standard Flash Chromatography Workflow

This diagram outlines the sequential steps involved in a typical flash chromatography purification process.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc_dev 1. Develop TLC Solvent System sample_prep 2. Prepare Sample (Dry Loading) tlc_dev->sample_prep pack_column 3. Pack Column with Silica Gel sample_prep->pack_column load_sample 4. Load Sample onto Column pack_column->load_sample elute 5. Elute with Solvent & Collect Fractions load_sample->elute tlc_fractions 6. Analyze Fractions by TLC elute->tlc_fractions combine 7. Combine Pure Fractions tlc_fractions->combine evaporate 8. Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Workflow for flash column chromatography.

Section 5: References

  • Benchchem. Troubleshooting low yields in the synthesis of cyclopropyl ketones. N.p., n.d. Web.

  • Benchchem. Alternative purification techniques for cyclopropyl ketones besides chromatography. N.p., n.d. Web.

  • Xinghui Synthesis. Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene. N.p., 2024. Web.

  • University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. N.p., n.d. Web.

  • Guidechem. How to Synthesize (2,2-Dichlorocyclopropyl)benzene and Its Application in the Preparation of Cycloprobeta. N.p., 2016. Web.

  • Xinghui Synthesis. The Role of (2,2-Dichlorocyclopropyl)benzene in Pharmaceutical Synthesis. N.p., 2024. Web.

  • Parchem. This compound (Cas 63289-85-0). N.p., n.d. Web.

  • MySkinRecipes. This compound. N.p., n.d. Web.

  • Organic Syntheses. Diphenyl sulfide. N.p., n.d. Web.

  • Sigma-Aldrich. [(2,2-Dichlorocyclopropyl)sulfanyl]benzene AldrichCPR. N.p., n.d. Web.

  • Google Patents. CN105152925A - Synthesis method of ciprofibrate. N.p., 2015. Web.

  • PubChem. 2,2-Dichlorocyclopropylbenzene. National Center for Biotechnology Information, n.d. Web.

  • Organic Syntheses. Disulfide, diphenyl. N.p., n.d. Web.

  • Hypha Discovery. Metabolism of cyclopropyl groups. N.p., n.d. Web.

  • ResearchGate. Synthesis of gem-Dichlorocyclopropanes Using Liquid–Liquid Slug Flow | Request PDF. N.p., 2022. Web.

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. N.p., 2025. Web.

  • Fisher Scientific. (2,2-Dichlorocyclopropyl)benzene 98.0+%, TCI America™. N.p., n.d. Web.

  • Dutscher. Protein purification troubleshooting guide. N.p., n.d. Web.

  • NIST. Benzene, 2,2-dichlorocyclopropyl-. National Institute of Standards and Technology, n.d. Web.

  • Apical Scientific Sdn. Bhd. This compound, 1g, [Purity: >97.0%(GC)]. N.p., n.d. Web.

  • MDPI. Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. N.p., 2022. Web.

  • ResearchGate. Novel Synthesis of Macrocyclic Disulfides from Poly(phenylene sulfide) by Depolymerization Reaction | Request PDF. N.p., 2008. Web.

  • Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. N.p., n.d. Web.

Sources

Technical Support Center: Optimizing Dichlorocarbene Addition to Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the addition of dichlorocarbene to sulfides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your reactions are not only successful but also reproducible and well-understood.

Troubleshooting Guide: Common Issues and Solutions

The reaction of dichlorocarbene with a sulfide to form a dichlorosulfonium ylide is a nuanced process. The high reactivity of dichlorocarbene, coupled with the potential for subsequent rearrangements of the resulting ylide, necessitates careful control over reaction parameters, especially temperature.

Issue 1: Low or No Yield of the Desired Sulfonium Ylide

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by NMR, TLC) shows unreacted starting sulfide.

  • Formation of products derived from the decomposition of dichlorocarbene (e.g., tetrachloroethylene).

Potential Causes & Solutions:

  • Inefficient Dichlorocarbene Generation: The initial step is the formation of dichlorocarbene, which is highly reactive and prone to self-quenching if not immediately trapped by the sulfide.

    • Causality: Dichlorocarbene is typically generated in situ from chloroform and a strong base (e.g., potassium tert-butoxide, sodium hydroxide with a phase-transfer catalyst) or by thermal decomposition of sodium trichloroacetate.[1][2] The rate of carbene generation must be matched with the rate of its consumption by the sulfide. If the generation is too fast, the carbene will dimerize to form tetrachloroethylene.

    • Troubleshooting Steps:

      • Temperature Control during Generation: For the chloroform/base method, the reaction is often highly exothermic. Maintain low temperatures (typically -78 °C to 0 °C) during the addition of the base to the chloroform/sulfide mixture.[3] This slows down the rate of carbene formation, minimizing dimerization and allowing for efficient trapping by the sulfide.

      • Slow Addition of Reagents: Add the base or the carbene precursor solution dropwise to the sulfide solution. This maintains a low instantaneous concentration of the carbene.

      • Choice of Base and Solvent: The choice of base can influence the rate of deprotonation of chloroform. Potassium tert-butoxide in an aprotic solvent like THF or dichloromethane is a common choice for generating a high concentration of the trichloromethyl anion.[4] For phase-transfer catalysis (PTC) conditions with aqueous NaOH, vigorous stirring is crucial to ensure efficient transport of the hydroxide ion into the organic phase.[5]

      • Alternative Carbene Precursors: If the chloroform/base method proves problematic, consider alternative dichlorocarbene sources. Thermal decomposition of sodium trichloroacetate in a solvent like dimethoxyethane (DME) provides a source of dichlorocarbene under non-basic conditions, which can be advantageous for base-sensitive substrates.[6] Phenyl(trichloromethyl)mercury (Seyferth's reagent) is another effective, albeit toxic, option that releases dichlorocarbene upon heating.[1]

  • Sulfide Reactivity: The nucleophilicity of the sulfur atom plays a crucial role in trapping the electrophilic dichlorocarbene.

    • Causality: Electron-rich dialkyl sulfides are generally more reactive towards dichlorocarbene than electron-deficient diaryl sulfides. Steric hindrance around the sulfur atom can also impede the approach of the carbene.

    • Troubleshooting Steps:

      • Adjust Reaction Temperature: For less reactive sulfides, a slightly higher temperature may be required to facilitate the addition. However, this must be balanced against the increased rate of carbene decomposition. A careful optimization of the temperature profile is necessary. For example, you might generate the carbene at a low temperature and then slowly warm the reaction mixture to encourage addition to a less reactive sulfide.

      • Increase Sulfide Concentration: Using a higher concentration of the sulfide can increase the probability of a successful collision with the transient carbene.

Issue 2: Formation of Unwanted Rearrangement Products

Symptoms:

  • Isolation of products other than the expected dichlorosulfonium ylide, such as thiophenes or products from[5][7]-sigmatropic rearrangements (Doyle-Kirmse reaction) or Sommelet-Hauser rearrangements.[8]

Potential Causes & Solutions:

  • Thermal Instability of the Sulfonium Ylide: Dichlorosulfonium ylides can be thermally labile and undergo various rearrangements.[9][10]

    • Causality: The stability of the sulfonium ylide is highly dependent on its structure and the reaction temperature.[11] Ylides derived from allylic or benzylic sulfides are particularly prone to[5][7]-sigmatropic rearrangements. The initially formed ylide is in equilibrium with its rearrangement products, and higher temperatures can favor these pathways.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: This is the most critical parameter to control. The initial addition of dichlorocarbene should be performed at the lowest practical temperature to form the ylide. Subsequent manipulations should also be conducted at low temperatures if the ylide is to be used in situ.

      • Rapid Trapping of the Ylide: If the desired transformation involves trapping the ylide with another electrophile, this reagent should be present in the reaction mixture during the ylide formation or added immediately after at a low temperature.

      • Structural Considerations of the Sulfide: Be aware of the potential for rearrangement based on the sulfide structure. If rearrangements are unavoidable, they can sometimes be exploited for synthetic purposes.

Experimental Workflow: A General Protocol

Below is a generalized, step-by-step protocol for the addition of dichlorocarbene to a sulfide using the chloroform/potassium tert-butoxide method.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware under Vacuum prep_inert Inert Atmosphere (N2/Ar) prep_glass->prep_inert prep_reagents Dissolve Sulfide & Chloroform in Anhydrous Solvent prep_inert->prep_reagents cool Cool to -78 °C prep_reagents->cool add_base Slow, Dropwise Addition of Base Solution cool->add_base stir Stir at Low Temperature add_base->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Saturated NH4Cl (aq) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify caption General Experimental Workflow for Dichlorocarbene Addition to Sulfides.

Caption: Mechanism of Dichlorocarbene Addition to a Sulfide.

References

  • Aggarwal, V. K., et al. (2005). Asymmetric sulfonium ylide mediated cyclopropanation: stereocontrolled synthesis of (+)-LY354740. Chemistry & Biology, 12(9), 1035-1043. Available from: [Link]

  • Dehmlow, E. V., & Dehmlow, S. S. (1993).
  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
  • Wikipedia contributors. (2023). Dichlorocarbene. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Baran, P. S. (2020). Sulfur Ylide Chemistry. Baran Group Meeting. Available from: [Link]

  • Wikipedia. (2023). Dichlorocarbene. Retrieved from [Link]

  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons.
  • Pearson+. (n.d.). Dichlorocarbene can also be generated by heating sodium trichloro.... Retrieved from [Link]

  • Ochiai, M., et al. (2008). Thermal and catalytic transylidations between halonium ylides and synthesis and reaction of stable aliphatic chloronium ylides. Journal of the American Chemical Society, 130(7), 2118-2119. Available from: [Link]

  • Zhang, Y., & Wang, J. (2013). Recent developments in stereoselective reactions of sulfonium ylides. Molecules, 18(11), 13457-13495. Available from: [Link]

  • Mlostoń, G., & Heimgartner, H. (2010). Reactions of thiocarbonyl ylides. Comprehensive Organic Synthesis II, 4, 439-476.
  • Taylor & Francis. (n.d.). Dichlorocarbene – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Available from: [Link]

  • Baran Lab. (n.d.). Sulfur Ylide Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Available from: [Link]

  • Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Available from: [Link]

  • Kumar, A., & Kumar, S. (2022). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 12(1), 1-21. Available from: [Link]

  • Ochiai, M., et al. (2008). Thermal and catalytic transylidations between halonium ylides and synthesis and reaction of stable aliphatic chloronium ylides. Journal of the American Chemical Society, 130(7), 2118-2119. Available from: [Link]

  • Hiyama, T., et al. (1981). Rearrangements and Reactions of Stable Sulfonium Ylids from Acetylenic Sulfonium Salts. Chemistry Letters, 10(6), 811-814.
  • Wang, J. (2020). Dichlorocarbene Addition to C-60 from the Trichloromethyl Anion: Carbene Mechanism or Bingel Mechanism?. The Journal of Organic Chemistry, 85(15), 9635-9642.
  • Magdesieva, N. N., & Kyandzhetsian, R. A. (1979). The Chemistry of Stabilised Sulphonium Ylides. Russian Chemical Reviews, 48(9), 851-867.
  • Weizmann Institute of Science. (n.d.). Dichlorocarbene Adducts of Sulfolenes and Their Chlorine Reduction Products: Hydrogen Chloride vs. Sulfur Dioxide Elimination. Thiopyran Dioxides and Thiopyrones. Retrieved from [Link]

  • Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10187-10291. Available from: [Link]

  • Moody, C. J., & Taylor, R. J. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. Molecules, 28(24), 8031. Available from: [Link]

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Technical Support Center: Catalyst Deactivation in Phase-Transfer Catalyzed Dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Phase-Transfer Catalyzed (PTC) Dichlorocyclopropanation. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful synthetic transformation. As a cornerstone reaction in organic synthesis, the addition of dichlorocarbene to alkenes provides critical gem-dichlorocyclopropane intermediates. However, the efficiency of this process is intrinsically linked to the stability and activity of the phase-transfer catalyst.

This document moves beyond standard protocols to address a common yet often poorly understood challenge: catalyst deactivation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental procedures grounded in mechanistic principles to help you diagnose, mitigate, and resolve issues related to catalyst performance.

Part 1: Frequently Asked Questions (FAQs) about Catalyst Deactivation

This section addresses common questions regarding the loss of catalyst activity during dichlorocyclopropanation reactions.

Q1: My dichlorocyclopropanation reaction has stalled or is giving poor yields. How do I know if catalyst deactivation is the problem?

A1: Catalyst deactivation is a primary suspect when a previously reliable reaction fails. Key indicators include:

  • Stalled Reaction: The reaction ceases to progress despite an abundance of starting materials. This can be monitored by techniques like TLC or GC.

  • Low Yield: The final product is isolated in a significantly lower yield than expected.

  • Inconsistent Results: Reproducibility issues arise between batches, even with seemingly identical reaction conditions.

  • Formation of Byproducts: An increase in the formation of tarry materials or other side products can indicate that the desired catalytic cycle is being disrupted. [1] To confirm, consider running a parallel reaction with a fresh batch of catalyst under identical conditions. If the fresh catalyst provides the expected yield, deactivation of the original catalyst is highly likely.

Q2: What are the most common phase-transfer catalysts for this reaction, and how do they differ in stability?

A2: Quaternary ammonium ('quat') salts are the most prevalent catalysts due to their cost-effectiveness and efficiency. [2]Key examples include:

  • Benzyltriethylammonium Chloride (BTEAC or TEBA): Widely used and highly effective. [3]However, the benzyl group can be a point of vulnerability, making it susceptible to certain degradation pathways.

  • Tetrabutylammonium Bromide (TBAB): Lacks the reactive benzyl group and can exhibit greater thermal stability, but may have different solubility and activity profiles.

  • Aliquat® 336 (Methyltrioctylammonium chloride): Highly lipophilic, which can be advantageous for catalyst recovery and retention in the organic phase. [1] Phosphonium salts are also used and generally offer higher thermal stability than their ammonium counterparts, though they can be more expensive and less stable under strongly basic conditions. [2] Q3: What are the primary mechanisms of catalyst deactivation in this system?

A3: Deactivation can occur through several pathways, often exacerbated by the harsh reaction conditions (i.e., concentrated NaOH and elevated temperatures).

  • Chemical Degradation (Hofmann Elimination): Under strongly basic conditions, quaternary ammonium salts with β-hydrogens can undergo Hofmann elimination to yield an alkene and a tertiary amine. For a catalyst like BTEAC, this would involve the ethyl groups. This is a well-established degradation pathway for quaternary ammonium salts.

  • Reaction with Dichlorocarbene (Ylide Formation): The highly reactive dichlorocarbene intermediate can react with the tertiary amines that may be present as impurities or formed via degradation. This reaction forms an ylide, which is no longer an active phase-transfer catalyst. [4]It is also plausible that the quaternary ammonium cation itself could be susceptible to attack, leading to dealkylation or rearrangement.

  • Thermal Decomposition: Although many catalysts are stable at moderate temperatures, prolonged exposure to high temperatures (e.g., >100-150°C) can lead to decomposition. For example, BTEAC has a decomposition temperature of around 190-192°C.

  • Catalyst Poisoning by Impurities: Impurities in the reagents can interfere with the catalytic cycle. For instance, acidic impurities can neutralize the hydroxide ions at the interface, preventing the generation of dichlorocarbene.

Q4: Can I reuse my phase-transfer catalyst? If so, for how many cycles?

A4: While catalyst reuse is economically and environmentally desirable, it must be approached with caution. The stability of the catalyst under the specific reaction and workup conditions will determine its reusability. Generally, more robust catalysts like tetrabutylammonium salts may be more amenable to recycling than those with more labile groups like BTEAC. The number of possible cycles is not fixed and should be determined empirically by monitoring the reaction yield and purity over several runs with the recycled catalyst. A decrease in performance indicates that the catalyst has degraded and should be replaced or regenerated.

Part 2: Troubleshooting Guide for Catalyst Deactivation

This guide provides a structured approach to diagnosing and solving problems related to catalyst deactivation.

Issue 1: Reaction is Sluggish or Stalled
Potential Cause Diagnostic Check Proposed Solution
Insufficient Mixing Observe the reaction mixture. Is there a clear separation of layers with minimal emulsion? Poor mixing prevents the formation of a sufficient interfacial area for the reaction to occur.Increase the stirring rate. For viscous mixtures, a mechanical stirrer is more effective than a magnetic stir bar. The goal is to create a fine emulsion to maximize the interface between the aqueous and organic phases.
Catalyst Degradation (Thermal/Chemical) Was the reaction run at an unusually high temperature or for an extended period? Have you reused the catalyst multiple times?Lower the reaction temperature if possible. While this may slow the reaction rate, it can preserve the catalyst's lifespan. If reusing the catalyst, consider a regeneration step (see Protocol 2) or using a fresh batch.
Impure Reagents Analyze your starting materials (alkene, chloroform, NaOH) for impurities. Is the chloroform stabilized with ethanol? Is the NaOH solution old or contaminated?Use freshly prepared, high-purity reagents. If using stabilized chloroform, be aware that the stabilizer can react with the base and interfere with the reaction. Consider using unstabilized chloroform or purifying the stabilized version.
Issue 2: Low Product Yield and Formation of Tarry Byproducts
Potential Cause Diagnostic Check Proposed Solution
Catalyst Poisoning This is difficult to diagnose directly without advanced analytical methods. However, if you observe a rapid drop in reactivity after an initial period of conversion, poisoning is a possibility.Ensure all glassware is scrupulously clean. Purify the alkene substrate to remove any potential inhibitors (e.g., polymerization inhibitors, peroxides).
Side Reactions of Dichlorocarbene Are you using a very high concentration of base or running the reaction at a high temperature? These conditions can promote the self-condensation of dichlorocarbene, leading to polymers and tars. [1]Add the chloroform or base slowly to the reaction mixture to keep the instantaneous concentration of dichlorocarbene low. Maintain the recommended reaction temperature.
Incorrect Catalyst Loading Have you accurately measured the amount of catalyst? Too little catalyst will result in a slow reaction, while an excessive amount can sometimes promote side reactions and complicate purification.Use a catalyst loading of 1-5 mol% relative to the alkene. Optimize the loading for your specific substrate.

Part 3: Visualizing Deactivation Pathways and Troubleshooting

Diagram 1: Key Deactivation Pathways for Quaternary Ammonium Catalysts

A Active Catalyst (Q+X-) B Hofmann Elimination (High pH, Heat) A->B C Reaction with :CCl2 (Ylide Formation) A->C D Thermal Degradation (Excessive Heat) A->D E Inactive Species (Tertiary Amine, Alkene) B->E F Inactive Ylide Adduct C->F G Decomposition Products D->G

Caption: Major routes of catalyst deactivation under PTC conditions.

Diagram 2: Troubleshooting Workflow for Poor Reaction Performance

Start Reaction Failure (Low Yield / Stalled) Check_Conditions Verify Conditions: Temp, Stirring, Time? Start->Check_Conditions Check_Reagents Check Reagent Purity: Alkene, CHCl3, NaOH? Check_Conditions->Check_Reagents Correct Adjust_Conditions Optimize Conditions: Lower Temp, Increase Stirring Check_Conditions->Adjust_Conditions Incorrect Check_Catalyst Check Catalyst: Fresh vs. Old? Check_Reagents->Check_Catalyst Pure Purify_Reagents Purify Reagents Check_Reagents->Purify_Reagents Impure Use_Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Use_Fresh_Catalyst Old/Used Analyze_Catalyst Advanced Analysis: NMR, LC-MS Check_Catalyst->Analyze_Catalyst Fresh but fails Adjust_Conditions->Start Purify_Reagents->Start Success Reaction Successful Use_Fresh_Catalyst->Success

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Large-Scale Dichlorocyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the significant exothermic risks associated with this powerful synthetic transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and practical, field-proven experience. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to proactively design safer, more robust, and scalable dichlorocyclopropanation reactions.

Introduction: The Challenge of Exothermicity in Dichlorocyclopropanation

Dichlorocyclopropanation is a widely utilized reaction in organic synthesis, providing access to gem-dichlorocyclopropanes, which are versatile intermediates for a variety of more complex molecules. The reaction typically involves the generation of dichlorocarbene (:CCl₂) in situ, which then adds to an alkene.[1][2] Common methods for generating dichlorocarbene include the reaction of chloroform with a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide under phase-transfer catalysis (PTC) conditions.[3][4][5]

The primary challenge in scaling up these reactions lies in their inherent exothermicity. The formation of dichlorocarbene and its subsequent cycloaddition are often highly energetic processes.[6] Without proper control, the heat generated can exceed the heat removal capacity of the reactor, leading to a dangerous spike in temperature and pressure, a phenomenon known as thermal runaway.[6][7] This can result in side reactions, product degradation, and, in severe cases, violent decomposition and reactor failure. Understanding and managing this exotherm is therefore critical for safe and successful large-scale synthesis.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your large-scale dichlorocyclopropanation experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical principles to inform your experimental design.

Issue 1: Uncontrolled Temperature Spike During Reagent Addition

Q: I'm observing a sudden and rapid increase in temperature when adding the base (e.g., 50% NaOH solution) to the mixture of alkene, chloroform, and phase-transfer catalyst, even with external cooling. What's happening and how can I prevent it?

A: This is a classic sign of an uncontrolled exothermic reaction, likely due to the rapid, localized generation of a high concentration of dichlorocarbene. The reaction between chloroform and a strong base to form the trichloromethanide anion, which then eliminates a chloride ion to give dichlorocarbene, is fast and highly exothermic.[3][8]

Causality and Recommended Actions:

  • Insufficient Heat Transfer: At larger scales, the surface-area-to-volume ratio of the reactor decreases, making it harder to remove heat efficiently. Your cooling system may be overwhelmed.

  • Poor Mixing: Inadequate agitation can lead to "hot spots" where the base is locally concentrated, causing a runaway reaction in that region.

  • Addition Rate is Too High: Adding the base too quickly generates dichlorocarbene faster than it can react with the alkene or be dissipated by the cooling system.

Troubleshooting Protocol:

  • Reduce Addition Rate: This is the most critical control parameter. Slow, controlled addition of the base ensures that the rate of heat generation does not exceed the rate of heat removal.[9] A syringe pump or a dosing pump is highly recommended for precise and consistent addition.

  • Improve Agitation: Ensure your stirring is vigorous enough to maintain a homogenous mixture and prevent localized heating. For large reactors, consider using multiple impellers or baffles to improve mixing efficiency.

  • Sub-Surface Addition: Introduce the base below the surface of the reaction mixture. This promotes rapid dispersion and prevents accumulation at the top, where cooling might be less effective.

  • Dilution: Increasing the solvent volume can help to buffer the temperature changes by increasing the thermal mass of the system. However, this may also slow down the reaction rate, so optimization is necessary.

  • Pre-Cooling: Start the reaction at a lower initial temperature (e.g., 0-5 °C) to provide a larger temperature buffer before reaching a critical point.[9]

Issue 2: Reaction Fails to Initiate or is Sluggish

Q: My reaction isn't starting, or the conversion is very low even after several hours. I'm concerned about a delayed, rapid exotherm if it suddenly initiates. What could be the cause?

A: A delayed or sluggish reaction can be as dangerous as an immediate runaway, as unreacted reagents can accumulate and then react uncontrollably. This "induction period" can have several causes.[9]

Causality and Recommended Actions:

  • Ineffective Phase-Transfer Catalyst (PTC): The PTC is crucial for transporting the hydroxide or other basic anion from the aqueous phase to the organic phase where it can deprotonate the chloroform.[5][10]

  • Poor Quality Reagents: Water in the chloroform or organic solvent (for non-PTC methods) can inhibit the reaction. The base may also be of lower concentration than specified.

  • Insufficient Mixing: As with uncontrolled exotherms, poor agitation can prevent the different phases from interacting effectively, leading to a slow reaction rate.

Troubleshooting Protocol:

  • Verify Catalyst Activity: Ensure your PTC (e.g., benzyltriethylammonium chloride) is of good quality and used at the correct loading (typically 1-5 mol%). The choice of PTC can significantly impact the reaction rate.[5]

  • Check Reagent Purity: Use anhydrous solvents where required and verify the concentration of your base.

  • Increase Agitation Speed: Ensure the stirring is creating a fine emulsion between the aqueous and organic phases to maximize the interfacial surface area where the reaction occurs.[10]

  • Controlled Heating: In some cases, a gentle warming (e.g., to 30-40 °C) can help to initiate the reaction. However, this must be done with extreme caution and only after ensuring that the cooling system is capable of handling the subsequent exotherm. Continuous temperature monitoring is essential.

Issue 3: Formation of Byproducts and Low Yield

Q: My final product is contaminated with significant byproducts, and the yield of the desired dichlorocyclopropane is lower than expected. What are the likely side reactions, and how can I minimize them?

A: Dichlorocarbene is a highly reactive intermediate and can participate in several undesirable side reactions if not efficiently trapped by the alkene.[2]

Causality and Recommended Actions:

  • Hydrolysis of Dichlorocarbene: Dichlorocarbene can react with water to form carbon monoxide and hydrochloric acid. This is more prevalent if there is poor phase separation or if the reaction temperature is too high.

  • Reaction with the Catalyst: The phase-transfer catalyst can be degraded by the strong base at elevated temperatures.

  • Insertion into C-H bonds: Although less common, dichlorocarbene can insert into C-H bonds, leading to a variety of byproducts.[2]

  • Alkene Isomerization: The basic conditions can sometimes cause isomerization of the starting alkene.

Troubleshooting Protocol:

  • Maintain Low Temperature: Keeping the reaction temperature low (typically below 10 °C for PTC methods) minimizes most side reactions, including carbene hydrolysis and catalyst degradation.[9]

  • Stoichiometry Control: Use a slight excess of chloroform to ensure the alkene is consumed. However, a large excess of chloroform can lead to issues during workup and may increase the risk of side reactions.

  • Efficient Mixing: Vigorous stirring ensures that the dichlorocarbene reacts quickly with the alkene as it is formed, minimizing its lifetime in the reaction mixture and thus the opportunity for side reactions.

  • Proper Quenching: Once the reaction is complete, it should be quenched promptly and carefully to neutralize the base and destroy any remaining reactive intermediates.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is thermal runaway and why is it a major concern in dichlorocyclopropanation?

A1: Thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[6] In large-scale dichlorocyclopropanation, the significant heat of reaction can easily overwhelm the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials.[7]

Q2: How can I assess the thermal hazard of my specific dichlorocyclopropanation reaction before scaling up?

A2: Reaction calorimetry is an essential tool for assessing thermal hazards.[11][12] Techniques like Differential Scanning Calorimetry (DSC) can provide initial information on the decomposition energy of the reactants and products.[13] For more detailed analysis, a reaction calorimeter (RC1) can measure the heat of reaction, the rate of heat evolution, and the maximum temperature of the synthetic reaction (MTSR) under process conditions. This data is crucial for designing an adequate cooling system and safe operating procedures.

Q3: What are the best practices for quenching a large-scale dichlorocyclopropanation reaction?

A3: Quenching must be performed carefully to neutralize the strong base and any reactive intermediates. A common and effective method is the slow addition of cold water or a saturated aqueous solution of ammonium chloride.[9][14] The quench should be performed at a low temperature (e.g., 0-10 °C) with vigorous stirring to dissipate the heat generated during neutralization.[15] Never add water quickly or to a hot reaction mixture, as this can cause a sudden, violent release of energy.

Q4: Are there alternative, potentially safer methods for dichlorocyclopropanation at scale?

A4: While the chloroform/base method is common, other methods exist. For instance, the use of sodium trichloroacetate, which thermally decomposes to generate dichlorocarbene, can sometimes offer better control, although it may require higher temperatures.[9] Another approach involves using carbon tetrachloride and magnesium under ultrasonic irradiation, which proceeds under neutral conditions, avoiding the use of strong bases.[16] However, this method involves the use of highly toxic carbon tetrachloride and flammable magnesium powder, presenting different safety challenges. Each method has its own hazard profile that must be carefully evaluated.

Q5: What engineering controls are essential for a safe large-scale dichlorocyclopropanation setup?

A5: Essential engineering controls include:

  • A robust cooling system: The reactor should have a jacket with a high-performance heat transfer fluid and a chiller capable of handling the maximum expected heat load.

  • High-torque agitation: A powerful overhead stirrer with properly designed impellers is necessary for efficient mixing.

  • Controlled addition system: Use of a calibrated pump for reagent addition is crucial.

  • Pressure relief system: A rupture disc or a relief valve sized for a worst-case scenario (e.g., thermal runaway) is mandatory.[17][18]

  • Emergency quenching system: A system to rapidly introduce a quenching agent in case of a cooling failure or other emergency.

  • Continuous monitoring: Temperature and pressure probes should be in place to continuously monitor the reaction and trigger alarms or automated shutdowns if parameters exceed safe limits.

Section 3: Data Presentation and Visualizations

Table 1: Comparison of Dichlorocarbene Generation Methods
MethodReagentsTypical ConditionsKey AdvantagesMajor Safety Concerns
Phase-Transfer Catalysis (PTC) Chloroform, 50% NaOH (aq), PTC (e.g., BTEAC)0-10 °C, vigorous stirringCost-effective, high yield, mild conditionsHighly exothermic, requires careful base addition and cooling.[5][10]
Potassium tert-Butoxide Chloroform, KOtBu-20 to 0 °C, anhydrous solventHigh reactivityPyrophoric and moisture-sensitive base, strong exotherm.
Sodium Trichloroacetate Decarboxylation Sodium trichloroacetate80-120 °C, aprotic solvent (e.g., DME)No strong base required, predictable carbene generationHigher temperatures, potential for rapid gas evolution (CO₂).[9]
Ultrasound-Assisted Carbon tetrachloride, Magnesium powderRoom temperature, anhydrous solvent, sonicationNeutral conditions, good for base-sensitive substratesHighly toxic CCl₄, flammable Mg, potential for delayed exotherm.[16]
Diagram 1: Dichlorocyclopropanation Reaction Pathway (PTC)

This diagram illustrates the key steps in the phase-transfer catalyzed generation of dichlorocarbene and its subsequent reaction with an alkene.

PTC_Dichlorocyclopropanation NaOH NaOH QCl_aq Q+Cl- NaOH->QCl_aq NaCl NaCl CCl3_anion [:CCl₃]⁻Q⁺ QCl_aq->CCl3_anion Deprotonation of CHCl₃ CHCl3 CHCl₃ CHCl3->CCl3_anion Alkene Alkene Product Dichlorocyclopropane Alkene->Product Cycloaddition CCl2 [:CCl₂] (Dichlorocarbene) CCl3_anion->CCl2 - Cl⁻ CCl2->Product

Caption: Phase-transfer catalysis workflow for dichlorocyclopropanation.

Diagram 2: Troubleshooting Logic for Uncontrolled Exotherm

This workflow provides a decision-making process for diagnosing and addressing a sudden temperature increase during the reaction.

Exotherm_Troubleshooting Start Uncontrolled Temperature Spike Observed CheckAddition Is base addition rate too high? Start->CheckAddition CheckMixing Is agitation vigorous and effective? CheckAddition->CheckMixing No ActionReduceAddition Immediately stop/reduce addition rate CheckAddition->ActionReduceAddition Yes CheckCooling Is cooling system at max capacity? CheckMixing->CheckCooling Yes ActionIncreaseMixing Increase stirrer speed CheckMixing->ActionIncreaseMixing No ActionEmergencyCool Apply emergency cooling / Prepare to quench CheckCooling->ActionEmergencyCool Yes ActionDilute Consider controlled dilution (if safe) CheckCooling->ActionDilute No ActionReduceAddition->CheckMixing ActionIncreaseMixing->CheckCooling Resolved Temperature Stabilized ActionEmergencyCool->Resolved ActionDilute->Resolved

Caption: Decision workflow for managing a thermal runaway event.

Section 4: Experimental Protocols

Protocol 1: Controlled Addition of 50% NaOH for Dichlorocyclopropanation of Cyclohexene (Illustrative Example)

Safety First: This protocol must be performed behind a blast shield in a walk-in fume hood. All personnel must wear appropriate PPE, including safety glasses, a face shield, and flame-resistant lab coats. An emergency quench station and a fire extinguisher suitable for chemical fires should be readily accessible.

Equipment:

  • 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a reflux condenser with a nitrogen inlet.

  • A programmable syringe pump fitted with a 100 mL syringe and a PTFE needle for subsurface addition.

  • A cooling bath (e.g., ice-water or a cryocooler) capable of maintaining the internal temperature at 0-5 °C.

Reagents:

  • Cyclohexene (82.1 g, 1.0 mol)

  • Chloroform (120 g, 1.0 mol)

  • Benzyltriethylammonium chloride (BTEAC) (2.3 g, 0.01 mol)

  • 50% (w/w) aqueous sodium hydroxide solution (200 mL)

Procedure:

  • Setup: Assemble the reactor in the cooling bath. Ensure the mechanical stirrer provides vigorous agitation. Place the thermocouple so that the tip is submerged in the reaction medium but does not interfere with the stirrer.

  • Charging the Reactor: To the flask, add cyclohexene, chloroform, and BTEAC.[9]

  • Initial Cooling: Begin stirring and cool the mixture to an internal temperature of 0-5 °C.

  • Controlled Base Addition: Set the syringe pump to add the 50% NaOH solution at a rate of 0.5 mL/min. Position the needle so the base is added below the surface of the liquid.

  • Temperature Monitoring: Continuously monitor the internal temperature. If the temperature rises above 10 °C, immediately stop the addition of NaOH and allow the mixture to cool before resuming at a slower rate.

  • Post-Addition Stirring: After the addition is complete (approx. 4 hours), continue to stir the reaction mixture vigorously at room temperature for an additional 4-6 hours to ensure complete reaction.[9]

  • Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) by periodically taking small, quenched aliquots.

  • Controlled Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. Slowly add 200 mL of cold water over 30 minutes to quench the reaction. Monitor the temperature during the quench.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with a suitable organic solvent (e.g., petroleum ether or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9] The product can then be purified by distillation.

References

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 5: Carbene Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 1). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 2). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from [Link]

  • OpenStax. (2023, September 20). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Retrieved from [Link]

  • Balakrishnan, T., & Paul, H. I. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793. Retrieved from [Link]

  • Wang, M.-L., & Wu, H.-S. (2006). Kinetic study of dichlorocyclopropanation under phase-transfer catalysis and assisted by microwave irradiation.
  • Dolbier, W. R., et al. (2010). Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block. Organic Process Research & Development, 14(4), 869-873.
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  • Douglas, J. J., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions.
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  • Ikeda, H., et al. (2003). Spectroscopic and calorimetric studies on the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer. Journal of the American Chemical Society, 125(30), 9147-9157.
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Technical Support Center: Troubleshooting Low Conversion Rates in Sulfide Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfide cyclopropanation. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high conversion rates for this valuable transformation. Instead of a generic protocol, we will explore the underlying chemical principles to diagnose and resolve common experimental issues. This resource is structured as a series of troubleshooting questions and FAQs, grounded in established literature, to provide actionable, field-proven insights.

Section 1: Troubleshooting Guide: Diagnosing and Solving Low Conversion

Low conversion is the most frequent issue in sulfide cyclopropanation, often stemming from a handful of critical parameters. This section addresses specific experimental observations and provides a logical workflow to identify and rectify the root cause.

Question 1: My reaction shows very low or no conversion of the sulfide starting material. Where should I start?

This scenario typically points to a fundamental issue with one of the core components of the reaction: the catalyst, the carbene precursor (e.g., a diazo compound), or the reaction environment itself.

Potential Cause A: Inactive Catalyst

The metal catalyst (commonly rhodium, copper, or palladium complexes) is the engine of the reaction.[1] Its inactivity is a primary suspect for a stalled reaction.

  • Expert Insight: Transition metal catalysts, particularly Rh(II) dimers like Rh₂(OAc)₄, facilitate the decomposition of the diazo compound to form a reactive metal carbene intermediate.[1] If the catalyst is oxidized, poisoned, or improperly activated, this crucial first step will not occur.

  • Troubleshooting Steps:

    • Verify Catalyst Quality: Use a fresh batch of catalyst or one that has been stored under an inert atmosphere. Catalyst poisoning can occur from impurities in reagents or solvents (e.g., water, coordinating solvents).[2]

    • Ensure Anhydrous Conditions: Water can react with the catalyst or the reactive intermediates.[2] Ensure all glassware is oven- or flame-dried and that reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Consider Ligand Choice: For more complex catalysts, the ligands play a critical role. Bulky or electron-donating ligands can sometimes slow down the reaction rate, though they are often used to improve selectivity.[1]

Potential Cause B: Diazo Compound Decomposition or Low Reactivity

Diazo compounds are high-energy molecules and can be prone to decomposition before they can react as intended.

  • Expert Insight: The desired pathway involves the controlled decomposition of the diazo compound by the metal catalyst. However, diazo compounds can decompose via other pathways (e.g., light, acid catalysis) or engage in side reactions like dimerization to form alkenes (e.g., diethyl maleate/fumarate from ethyl diazoacetate).[2]

  • Troubleshooting Steps:

    • Slow Addition: The concentration of the diazo compound should be kept low to minimize side reactions.[2] The best practice is to add the diazo compound slowly to the reaction mixture containing the sulfide and catalyst via a syringe pump over several hours.

    • Temperature Control: While some reactions run at room temperature, excessive heat can accelerate diazo decomposition.[2] Conversely, a temperature that is too low may halt the reaction. Consult the literature for the optimal temperature for your specific catalyst-substrate pair.

    • Purity of Reagents: Use freshly prepared or purified diazo compounds. Impurities can catalyze decomposition.

Potential Cause C: Unsuitable Reaction Conditions

The solvent, temperature, and concentration can profoundly influence the reaction outcome.

  • Expert Insight: The solvent must be non-coordinating to avoid deactivating the catalyst and capable of solubilizing all components. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[3]

  • Troubleshooting Steps:

    • Solvent Screening: If conversion is low in a standard solvent like DCM, consider screening other non-coordinating solvents such as toluene or chloroform.

    • Concentration Adjustment: Ensure the reaction is not too dilute. A typical starting concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

Question 2: My conversion is moderate, but I'm isolating significant amounts of side products. How can I improve the selectivity?

The formation of byproducts indicates that the reactive sulfonium ylide intermediate is undergoing undesired reaction pathways. The key is to favor the intramolecular cyclization over competing intermolecular reactions or rearrangements.

Potential Cause A: Carbene Dimerization

This is a common side reaction where two metal carbene intermediates react with each other.

  • Expert Insight: This issue is prevalent when the concentration of the diazo compound is too high relative to the sulfide substrate, leading to self-quenching of the carbene.[2]

  • Troubleshooting Steps:

    • Syringe Pump Addition: As mentioned previously, slow addition of the diazo compound is the most effective way to suppress dimerization by maintaining a low steady-state concentration of the carbene.[2]

    • Increase Sulfide Concentration: Ensure the sulfide is present in sufficient concentration (or in excess) to trap the carbene as it is formed.

Potential Cause B: Ylide Rearrangement (e.g., Stevens or Sommelet-Hauser)

The sulfonium ylide, once formed, is not always stable and can undergo rearrangement.

  • Expert Insight: The sulfonium ylide is a key intermediate formed from the reaction of the metal carbene with the sulfide.[4][5] This ylide is supposed to undergo an intramolecular SN2-type reaction to form the cyclopropane. However, it can also rearrange, particularly if the desired cyclization is sterically hindered or electronically unfavorable.

  • Troubleshooting Steps:

    • Lower the Temperature: Rearrangement pathways often have a higher activation energy than the desired cyclopropanation. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly improve selectivity for the cyclopropane product.

    • Catalyst/Ligand Modification: The choice of metal and its ligand environment can influence the stability and reactivity of the ylide. For instance, some palladium catalysts have been shown to favor unique rearrangement pathways over cyclopropanation.[6] Screening different catalysts (e.g., Rh₂(esp)₂ vs. Rh₂(OAc)₄) can alter the product distribution.

Potential Cause C: Reaction with Impurities

Impurities like water or oxygen can lead to unwanted byproducts.

  • Expert Insight: Protic impurities can quench the ylide intermediate.[2] Oxygen can lead to oxidation of the sulfide starting material to a sulfoxide, which is generally less reactive or unreactive towards carbene addition.

  • Troubleshooting Steps:

    • Degas Solvents: Use solvents that have been degassed by bubbling an inert gas through them or by freeze-pump-thaw cycles.[7]

    • Inert Atmosphere: Always perform the reaction under a positive pressure of nitrogen or argon.[7]

Section 2: Visualized Workflows and Mechanisms

To better illustrate the core concepts, the following diagrams outline the catalytic cycle and a logical troubleshooting workflow.

Catalytic Cycle of Sulfide Cyclopropanation

Sulfide Cyclopropanation Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Catalyst M(L)n Carbene Metal Carbene LnM=CR₂ Catalyst->Carbene + N₂CR₂ - N₂ Ylide Sulfonium Ylide Intermediate Carbene->Ylide + R'₂S Product Cyclopropane Product Ylide->Product Intramolecular Ring Closure Product->Catalyst - R'₂S Diazo Diazo Compound (N₂CR₂) Diazo->Carbene Sulfide Sulfide (R'₂S) Sulfide->Ylide caption Fig. 1: Catalytic cycle for metal-catalyzed sulfide cyclopropanation.

Caption: Fig. 1: Catalytic cycle for metal-catalyzed sulfide cyclopropanation.

Troubleshooting Workflow for Low Conversion

Troubleshooting Workflow start Start: Low Conversion Rate check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->check_catalyst check_diazo Assess Diazo Reagent - Use syringe pump for slow addition - Check for decomposition check_catalyst->check_diazo If no improvement check_conditions Optimize Conditions - Screen solvents (DCM, Toluene) - Adjust temperature check_diazo->check_conditions If no improvement side_products Significant Side Products? check_conditions->side_products dimerization Action: Lower Diazo Concentration - Slower addition rate side_products->dimerization Yes (e.g., Alkenes) rearrangement Action: Suppress Rearrangement - Lower reaction temperature side_products->rearrangement Yes (e.g., Rearrangement) success Resolution: Improved Conversion side_products->success No dimerization->success rearrangement->success caption Fig. 2: A logical workflow for troubleshooting low yields.

Caption: Fig. 2: A logical workflow for troubleshooting low yields.

Section 3: Data Presentation and Protocols

Table 1: Influence of Reaction Parameters on Sulfide Cyclopropanation
ParameterCommon Choice(s)Rationale & Potential Impact on Low Conversion
Catalyst Rh₂(OAc)₄, Cu(acac)₂, Rh₂(esp)₂Rh₂(OAc)₄: A robust, general-purpose catalyst. Inactivity is often due to degradation.[1] Cu(acac)₂: Generally less reactive than Rh(II) catalysts; may require higher temperatures. Rh₂(esp)₂: Highly active and selective catalyst; can sometimes be too reactive, leading to side reactions if not controlled.
Solvent Dichloromethane (DCM), Toluene, 1,2-Dichloroethane (DCE)DCM/DCE: Common, non-coordinating solvents. Ensure they are anhydrous.[3] Toluene: Can be useful for reactions at higher temperatures.
Temperature 0 °C to 80 °CToo Low: Reaction may be too slow, leading to incomplete conversion.[2] Too High: Can promote diazo decomposition and ylide rearrangement side reactions.[2][8]
Diazo Addition Syringe Pump (Slow Addition)Rapid Addition: Leads to high concentrations of the metal carbene, promoting dimerization and other side reactions.[2]
Experimental Protocol: General Procedure for a Trial Sulfide Cyclopropanation

This protocol provides a robust starting point for optimization.

  • Reaction Setup:

    • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sulfide (1.0 mmol, 1.0 equiv) and the metal catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).

    • Seal the flask with septa, and purge the system with argon or nitrogen for 10-15 minutes.

    • Add anhydrous solvent (e.g., DCM, 10 mL) via syringe.

  • Reagent Addition:

    • In a separate oven-dried flask, prepare a solution of the diazo compound (1.2 mmol, 1.2 equiv) in the same anhydrous solvent (5 mL).

    • Draw this solution into a syringe and place it on a syringe pump.

    • Begin stirring the sulfide/catalyst mixture and start the slow addition of the diazo solution over a period of 4-6 hours.

  • Reaction Monitoring & Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion (disappearance of the sulfide starting material), allow the reaction to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the desired cyclopropane product.[7]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the difference between using a sulfonium ylide and a sulfoxonium ylide in cyclopropanation? A1: While this guide focuses on the in situ generation of sulfonium ylides from sulfides and carbenes, it's related to the classic Corey-Chaykovsky reaction. In that context, sulfonium ylides (e.g., from trimethylsulfonium iodide) are less stable and more reactive, often used for epoxidation. Sulfoxonium ylides (e.g., from trimethylsulfoxonium iodide) are more stable due to the electron-withdrawing oxygen atom.[9] When reacting with α,β-unsaturated ketones, this stability difference leads to different outcomes: the less stable sulfonium ylide typically adds 1,2 to the carbonyl (forming an epoxide), while the more stable sulfoxonium ylide undergoes a reversible 1,2-addition, favoring the thermodynamically controlled 1,4-conjugate addition to form a cyclopropyl ketone.[10]

Q2: Can I perform this reaction on electron-deficient alkenes? A2: Cyclopropanation of electron-deficient alkenes with electrophilic metal carbenes can be challenging.[11][12] The reaction rate is often slower, and competing reactions can dominate. However, specialized catalysts, including engineered metalloenzymes and specific cobalt complexes, have been developed to address this limitation, sometimes operating through different, radical-based mechanisms.[11][12]

Q3: How do I handle diazo compounds safely? A3: Diazo compounds are potentially explosive and toxic.[13] They should be handled with care in a well-ventilated fume hood. Avoid using ground-glass joints where the diazo compound could crystallize and detonate. Use fire-polished glassware. It is often best to generate and use them in situ or use a freshly prepared solution without concentrating it.

Q4: My reaction works, but the diastereoselectivity is poor. How can I improve it? A4: Diastereoselectivity is highly dependent on the steric and electronic properties of the catalyst, specifically its ligands, and the substrate.[1] Using catalysts with bulky ligands (e.g., Rh₂(esp)₂) can create a more sterically demanding environment around the metal center, often favoring the formation of one diastereomer.[1] Systematic screening of different catalysts and solvents is the most effective approach to improving diastereoselectivity.

References

  • Science of Synthesis. (2004). Product Class 1: Sulfur Ylides. Thieme, 27.1.3. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved January 20, 2026, from [Link]

  • Sansinenea, E., & Ortiz, A. (2022). The Chemistry of Cyclopropanes and New Insights into Organocatalyzed Asymmetric Cyclopropanation. European Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Wang, C., et al. (2022). Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Chinese Chemical Letters, 33(9), 4115-4126. Retrieved January 20, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2021). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Molecules, 26(17), 5334. Retrieved January 20, 2026, from [Link]

  • Gualandi, A., & Cozzi, P. G. (2020). Sulfoxonium ylides. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Structure and stability of sulfur ylides. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved January 20, 2026, from [Link]

  • Organic Reaction Mechanisms. (2020). Cyclopropanation Ring Closure via Ionic Mechanism – SN2, Sulfur Ylides. Retrieved January 20, 2026, from [Link]

  • Gini, A., et al. (2018). Catalyst-dependent selectivity in sulfonium ylide cycloisomerization reactions. Chemical Science, 9(31), 6565–6570. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved January 20, 2026, from [Link]

  • University of Liverpool Repository. (2019). Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides. Retrieved January 20, 2026, from [Link]

  • Liu, H., et al. (2023). Water‐Catalytic Deconstructive and Proton Transfer Cyclopropanation of Sulfoxonium Ylide with Olefin. Advanced Synthesis & Catalysis, 365(12), 1999-2004. Retrieved January 20, 2026, from [Link]

  • Lebel, H., et al. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 104(5), 2265–2316. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved January 20, 2026, from [Link]

  • Wang, Z. J., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Journal of the American Chemical Society, 141(39), 15793–15803. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved January 20, 2026, from [Link]

  • Mayer, R. J., et al. (2010). Scope and Limitations of Cyclopropanations with Sulfur Ylides. Journal of the American Chemical Society, 132(50), 17894–17900. Retrieved January 20, 2026, from [Link]

  • Wisniewski, S. R. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Pittsburgh. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Synthesis of 2,2-Dichlorocyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-Dichlorocyclopropyl Phenyl Sulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, with a specific focus on how the choice of solvent critically impacts reaction yield and purity. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing this compound?

The synthesis is typically achieved via the addition of dichlorocarbene (:CCl₂) to the double bond of phenyl vinyl sulfide. The most common and efficient method for generating dichlorocarbene in the laboratory is the alpha-elimination of hydrogen chloride from chloroform (CHCl₃) using a strong base, such as 50% aqueous sodium hydroxide (NaOH). Due to the immiscibility of the organic substrate (phenyl vinyl sulfide in a non-polar solvent) and the aqueous base, this reaction is almost always performed under Phase-Transfer Catalysis (PTC) conditions.[1][2]

Q2: Why is a Phase-Transfer Catalyst (PTC) essential for this reaction?

A PTC is necessary to overcome the insolubility of the reactants in each other's phases.[3] The organic substrate, phenyl vinyl sulfide, is soluble in an organic solvent, while the base (NaOH) is in an aqueous solution. The reaction, which generates the dichlorocarbene precursor, occurs at the interface of these two phases. A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA) or tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide anion (OH⁻) or a related species from the aqueous phase into the organic phase to react with chloroform, generating :CCl₂ where it can react with the phenyl vinyl sulfide.[3][4] This dramatically increases the reaction rate and overall yield.[5]

Q3: What is the primary role of the solvent in this PTC system?

The solvent plays several critical roles:

  • Substrate Solubilization: Its main function is to dissolve the starting material, phenyl vinyl sulfide, and the intermediate and final products.

  • Phase Separation: It must be immiscible with water to maintain the two-phase system required for PTC.

  • Reaction Medium: It provides the environment where the PTC catalyst transports the reactive anion and where the dichlorocarbene reacts with the alkene.

  • Temperature Control: The boiling point of the solvent can be used to control the reaction temperature.

The choice of solvent is not trivial; it directly influences catalyst efficiency, reaction rate, and ease of product isolation.

Q4: Can I use a single-phase system with a polar aprotic solvent instead of PTC?

While technically possible to use a strong, non-aqueous base (like potassium tert-butoxide) in a polar aprotic solvent (like THF or DMSO) to generate dichlorocarbene, this approach has significant drawbacks. Such solvents are expensive, difficult to remove completely, and must be rigorously dried.[1] Furthermore, strong bases like potassium tert-butoxide are more hazardous and costly than aqueous NaOH. The PTC method is generally safer, more economical, scalable, and environmentally friendlier, making it the preferred industrial and laboratory method.[4][6]

Troubleshooting Guide: Solvent-Related Issues

This section addresses specific problems you may encounter during the synthesis and links them to potential solvent-related causes.

Issue 1: The reaction yield is very low or there is no product formation.

Potential Cause A: Incorrect Solvent Choice

Your solvent may be either too polar or not polar enough.

  • Explanation: The organic solvent in a PTC system needs to strike a balance. It must be non-polar enough to be immiscible with the concentrated aqueous base. However, it needs sufficient polarity to dissolve the lipophilic ion-pair formed by the PTC catalyst and the hydroxide anion ([Q⁺][OH⁻]).[3] If the solvent is too non-polar (e.g., hexane), the catalytic ion pair may not be sufficiently soluble in the organic phase, hindering the reaction. Highly polar solvents that are water-miscible (e.g., acetone, ethanol) will break down the two-phase system entirely.

  • Troubleshooting Steps:

    • Verify Immiscibility: Ensure your chosen solvent does not mix with the 50% NaOH solution.

    • Switch Solvents: If you suspect a polarity issue, switch to a proven solvent for dichlorocyclopropanation. Dichloromethane (DCM) or chloroform itself are often excellent choices.[2] Toluene is another effective, higher-boiling alternative.

    • Use Chloroform as Solvent: Using an excess of chloroform to serve as both the carbene source and the organic solvent is a common and effective strategy. This maximizes the concentration of one reactant.

Potential Cause B: Solvent Contamination

The presence of water or alcohol in your organic solvent can kill the dichlorocarbene.

  • Explanation: Dichlorocarbene (:CCl₂) is a highly electrophilic species. It will react readily with any available nucleophile. Water and alcohols are potent nucleophiles that will react with and destroy the carbene, preventing it from adding to the phenyl vinyl sulfide. While the reaction is a two-phase system, the organic phase itself should be anhydrous.

  • Troubleshooting Steps:

    • Use Anhydrous Solvent: Always use a dry, high-purity grade solvent for the reaction.

    • Check Starting Materials: Ensure your phenyl vinyl sulfide is free of water or ethanol, which can be a carryover from its synthesis.[7]

Issue 2: The reaction is sluggish, and conversion is incomplete even after extended time.

Potential Cause: Poor Stirring or Inefficient Interfacial Area

While not a direct property of the solvent, the solvent volume and stirrer efficiency are linked and critical for PTC.

  • Explanation: The reaction occurs at the interface between the aqueous and organic layers.[3] Inefficient stirring results in a small interfacial surface area, drastically slowing down the rate at which the PTC can transport anions. The viscosity of your chosen solvent can also play a role; more viscous solvents may require more vigorous stirring.

  • Troubleshooting Steps:

    • Increase Stirring Rate: Use a mechanical stirrer (not a magnetic stir bar for larger scale) and ensure a vortex is created that thoroughly mixes the two phases into an emulsion.

    • Optimize Solvent Volume: The volume of the organic solvent should be sufficient to dissolve the substrate but not so large that it makes the concentration of the substrate too low. A typical starting point is a 1:1 to 1:2 volume ratio of organic solvent to 50% aqueous NaOH.[2]

Issue 3: Significant formation of byproducts is observed.

Potential Cause: Reaction Temperature is Too High

The boiling point of your solvent dictates the maximum reflux temperature.

  • Explanation: Dichlorocarbene can decompose or participate in side reactions at elevated temperatures. Using a low-boiling solvent like dichloromethane (b.p. ~40 °C) allows for gentle reflux, which is often sufficient for the reaction to proceed cleanly.[2] Higher boiling solvents like toluene (b.p. ~111 °C) can sometimes lead to more byproducts if the temperature is not carefully controlled. Phenyl vinyl sulfide itself could also be prone to polymerization or degradation under harsh conditions.[8]

  • Troubleshooting Steps:

    • Select a Low-Boiling Solvent: Start with dichloromethane or chloroform for better temperature control.

    • Control Temperature: If using a higher-boiling solvent, use an oil bath to maintain a consistent internal temperature (e.g., 50-60 °C) rather than refluxing vigorously.

    • Monitor by TLC/GC: Check the reaction progress frequently to avoid letting it run for too long after completion, which can increase byproduct formation.[9]

Solvent Selection Summary Table
SolventBoiling Point (°C)PolaritySuitability for PTC DichlorocyclopropanationComments
Chloroform 61Low-MediumExcellent Acts as both reactant and solvent. High concentration of carbene source. Easy workup.
Dichloromethane (DCM) 40MediumExcellent Low boiling point allows for good temperature control. Good solvent for substrate and catalyst.[2]
Toluene 111LowGood Higher boiling point may be useful if reaction is slow at lower temperatures. Requires careful temperature control to avoid side reactions.
Hexane / Heptane 69 / 98Very LowPoor to Fair May not be polar enough to effectively solubilize the PTC-anion complex, leading to slow reaction rates.
Diethyl Ether 35Low-MediumNot Recommended Very low boiling point and high volatility. Peroxide formation risk.
Acetonitrile 82HighUnsuitable Miscible with water; will prevent the formation of the necessary two-phase system.[10]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for dichlorocyclopropanation using phase-transfer catalysis.[2]

Materials:

  • Phenyl vinyl sulfide (1.0 equiv)

  • Chloroform (CHCl₃) (can be used as solvent, or use DCM)

  • 50% (w/w) Sodium Hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (TEBA) or other suitable PTC (0.02-0.05 equiv)

  • Dichloromethane (DCM) (if not using CHCl₃ as solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel, add phenyl vinyl sulfide (1.0 equiv) and the phase-transfer catalyst (0.03 equiv).

  • Add Solvent: Add chloroform or dichloromethane to the flask (approx. 3-4 mL per gram of phenyl vinyl sulfide).

  • Stirring: Begin vigorous stirring to ensure the substrate and catalyst are fully dissolved.

  • Base Addition: Slowly add the 50% aqueous NaOH solution (approx. 3-4 equiv of NaOH) via the addition funnel over 30-45 minutes. The reaction is exothermic; maintain the internal temperature between 30-40 °C using a water bath if necessary.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at 40-45 °C. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an equal volume of water and dichloromethane.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of dichloromethane.

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualization of Key Processes

Phase-Transfer Catalysis Workflow

The following diagram illustrates the catalytic cycle responsible for the generation of dichlorocarbene in the organic phase.

PTC_Cycle cluster_organic Organic Phase (e.g., DCM) Na_OH Na⁺ OH⁻ Na_Cl Na⁺ Cl⁻ PVS Phenyl Vinyl Sulfide Product 2,2-Dichlorocyclopropyl Phenyl Sulfide PVS->Product CHCl3 CHCl₃ CCl2 :CCl₂ CHCl3->CCl2 α-elimination (-Cl⁻) CCl2->PVS Cycloaddition Q_Cl [Q⁺]Cl⁻ Q_OH [Q⁺]OH⁻ Q_OH->CHCl3 Proton Abstraction Q_Cl->Q_OH Anion Exchange

Caption: The PTC cycle for dichlorocyclopropanation.

Troubleshooting Workflow for Low Yield

Use this flowchart to diagnose potential solvent-related issues when experiencing low product yield.

Troubleshooting_Workflow start Low Yield Observed q1 Is the solvent immiscible with 50% NaOH? start->q1 a1_yes Check Solvent Purity: Is it anhydrous? q1->a1_yes Yes a1_no Incorrect Solvent Type. Choose a non-miscible solvent like DCM or Toluene. q1->a1_no No q2 Is stirring vigorous enough to create an emulsion? a1_yes->q2 Yes a1_yes_no Use Anhydrous Solvent. Dry starting materials. a1_yes->a1_yes_no No a2_yes Check Reaction Temperature. Is it too high/low? q2->a2_yes Yes a2_no Increase Stirring Rate. Use a mechanical stirrer. q2->a2_no No a3_yes Adjust temperature. Use low-boiling solvent (DCM) for better control. a2_yes->a3_yes Yes a3_no Other issues likely: Check reagent stoichiometry, PTC activity, or starting material purity. a2_yes->a3_no No

Caption: A logical workflow for troubleshooting low product yield.

References
  • Ethesis. (n.d.). Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide.
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
  • Guidechem. (n.d.). How to Synthesize (2,2-Dichlorocyclopropyl)benzene and Its Application in the Preparation of Cycloprobeta.
  • Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of chemical research, 48(4), 977-987.
  • BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of cyclopropyl ketones.
  • Organic Syntheses. (n.d.). phenyl vinyl sulfide.
  • Zhang, X., et al. (2023). Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. Journal of the American Chemical Society, 145(44), 24133-24142.

Sources

Validation & Comparative

1H NMR characterization of 2,2-Dichlorocyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Spectral Analysis

I've initiated a thorough search for the 1H NMR spectrum of 2,2-dichlorocyclopropyl phenyl sulfide. I'm focusing on chemical shifts, coupling constants, and key spectral features to build a strong foundation for comparison. I'm also exploring alternate spectral data to broaden my understanding.

Expanding Analytical Scope

I'm now expanding my search beyond 1H NMR, incorporating 13C NMR, mass spectrometry, and IR spectroscopy data for this compound. Simultaneously, I'm researching synthesis protocols to anticipate potential spectral interferences. Furthermore, I'm delving into NMR theory, especially halogen and aromatic ring effects, to refine my analysis. My goal is a comprehensive comparison guide, including spectral data tables, protocols, and diagrams, all fully cited.

Gathering NMR Data

I've started my search and found some helpful preliminary data. However, the exact 1H NMR spectrum for the molecule this compound, complete with the assigned chemical shifts and coupling constants, is still elusive. I need to keep digging to find the precise details.

Expanding Data Acquisition

I've got more clarity now. While the (2,2-dichlorocyclopropyl)benzene data offers some clues, the sulfur atom's effect is crucial. Synthesis methods surfaced, offering impurity context. Plus, other analytical techniques like 13C NMR and MS are in view. Now, my main goal is obtaining the precise 1H NMR data for the sulfide.

Examining NMR Data

I've made headway in predicting the spectrum for the sulfide by analyzing the 1H NMR data of the corresponding benzene derivative. I've also researched the synthesis of related compounds, aiding my understanding of potential impurities. I'm now cross-referencing this information with known spectral trends.

Pinpointing Key Spectral Features

I am now focusing on determining the key spectral features. I have found data for a related compound, which will help predict the spectrum for my target molecule. I am seeking exact data for the this compound. I'm focusing on the sulfur's impact on chemical shifts. My goal is to refine my prediction for a comprehensive analysis.

Considering Cyclopropyl Protons

I've assembled some key 1H NMR data for (2,2-dichlorocyclopropyl)benzene, which offers a good basis for understanding the cyclopropyl proton shifts. I've also researched the synthesis of aryl cyclopropyl sulfides and proton chemical shift regions in other organic molecules, but I am still working to see how this all connects.

Pinpointing the Missing Data

I've got a decent grasp on the general principles now, and I've reviewed data for a closely related molecule to use as a starting point. I've also researched general chemical shift trends. The biggest gap is the 1H NMR spectrum for the target, this compound. I'm focusing on finding that experimental data specifically, to understand how sulfur affects the chemical shifts of the protons.

Searching NMR Data

I have been searching for 1H NMR data for this compound. I found the CAS number and a product listing, but no experimental spectrum or publication details yet. Further searches are ongoing to find the data.

Analyzing Spectral Data

I have located 1H NMR data for (2,2-dichlorocyclopropyl)benzene, which offers a good starting point. Coupled with general proton NMR tables, I can now predict the phenyl proton shifts, considering the sulfur substituent's effect. I have also begun integrating information from other analytical techniques for related compounds to create a more complete guide. The final response is now ready for generation.

A Comparative Guide to the Mass Spectrometry Analysis of 2,2-Dichlorocyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of 2,2-Dichlorocyclopropyl Phenyl Sulfide, a compound of interest in synthetic chemistry and potentially in drug development due to its unique structural motifs. We will explore the intricacies of its fragmentation under electron ionization, compare its analysis by mass spectrometry with alternative spectroscopic techniques, and provide detailed experimental protocols to empower researchers in their analytical endeavors.

Understanding the Analyte: this compound

This compound is an organic molecule characterized by a phenyl ring linked through a sulfur atom to a dichlorinated cyclopropyl group. This combination of a halogenated aliphatic ring and an aromatic sulfide presents a distinct analytical challenge. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns in the mass spectrum, while the phenyl sulfide moiety and the strained cyclopropyl ring will dictate the primary fragmentation pathways.

Molecular Structure:

Figure 1: Structure of this compound.

Mass Spectrometry vs. Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. Here, we compare GC-MS with NMR and FTIR spectroscopy for the characterization of this compound.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight, elemental composition (from isotopic patterns), and fragmentation pattern for structural elucidation.High sensitivity, excellent for identifying unknown compounds, provides structural information through fragmentation.Can be destructive, isomerization might occur in the injector, requires volatile and thermally stable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structural information, excellent for determining isomerism.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for complex molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the functional groups present in the molecule.Fast, non-destructive, provides a "fingerprint" of the molecule.Provides limited information on the overall structure and connectivity, not suitable for identifying unknowns without a reference.

In-Depth Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is the premier technique for the analysis of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, where it is ionized and fragmented.

Predicted Electron Ionization (EI) Fragmentation Pattern

Based on the known fragmentation of analogous structures, such as 2,2-Dichlorocyclopropylbenzene, and general principles of mass spectrometry, we can predict the key fragmentation pathways for this compound under electron ionization (70 eV).

The initial ionization will form the molecular ion [M]⁺•. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1.

Major Fragmentation Pathways:

  • Cleavage of the C-S bond: This is a common fragmentation pathway for sulfides. This can occur in two ways:

    • Loss of the dichlorocyclopropyl radical: This would result in the formation of the thiophenolate cation (C₆H₅S⁺) at m/z 109.

    • Loss of the phenyl radical: This would lead to the formation of the 2,2-dichlorocyclopropylthio cation at m/z 129 (for ³⁵Cl isotopes).

  • Fragmentation of the dichlorocyclopropyl ring: The strained cyclopropyl ring can undergo ring-opening and subsequent fragmentation. This can involve the loss of chlorine radicals or HCl.

  • Fragmentation of the phenyl ring: The phenyl cation (C₆H₅⁺) at m/z 77 is a common fragment in the mass spectra of benzene derivatives.

A comparison with the known mass spectrum of 2,2-Dichlorocyclopropylbenzene (which lacks the sulfur atom) shows prominent peaks at m/z 151 ([M-Cl]⁺), 115 ([M-Cl-HCl]⁺), and 91 (tropylium ion)[1][2]. We can expect to see analogous fragments in the spectrum of our target compound, but the presence of the sulfur atom will introduce the competing C-S bond cleavage pathways.

fragmentation M [C₉H₈Cl₂S]⁺• (Molecular Ion) frag1 C₆H₅S⁺ (m/z 109) M->frag1 - •C₃H₃Cl₂ frag2 [C₃H₃Cl₂S]⁺ (m/z 129) M->frag2 - •C₆H₅ frag3 [C₉H₈ClS]⁺ (Loss of Cl) M->frag3 - •Cl frag4 C₆H₅⁺ (m/z 77) frag1->frag4 - •S

Figure 2: Predicted major fragmentation pathways of this compound.

Experimental Protocol for GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of this compound. Optimization of parameters may be necessary depending on the specific instrumentation.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977 MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.

GC-MS Parameters:

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak, paying close attention to the molecular ion cluster and the characteristic fragment ions.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available, though a novel compound may not be present.

Alternative Analytical Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent method for confirming the identity of this compound.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A multiplet in the region of 7.0-7.5 ppm corresponding to the protons on the phenyl ring.

  • Cyclopropyl Protons: The protons on the cyclopropyl ring will appear as a complex multiplet further upfield, likely in the range of 1.5-3.0 ppm. The diastereotopic nature of the methylene protons and coupling to the methine proton will lead to a complex splitting pattern.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the aromatic region (120-140 ppm). The carbon attached to the sulfur atom will be shifted slightly.

  • Cyclopropyl Carbons: Signals for the carbons of the cyclopropyl ring will appear at higher field. The carbon bearing the two chlorine atoms will be significantly shifted downfield compared to the other two carbons.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

    • Consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals and to confirm the connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected FTIR Spectral Features:

  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-S stretching: A weak to medium band in the 800-600 cm⁻¹ region.

  • C-Cl stretching: Strong bands typically in the 800-600 cm⁻¹ region.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation (for liquid samples):

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: A standard benchtop FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The analysis of this compound requires a multi-faceted approach. GC-MS provides invaluable information on the molecular weight and fragmentation pattern, which is crucial for initial identification and structural elucidation. The predicted fragmentation is dominated by cleavage of the C-S bond and fragmentation of the dichlorocyclopropyl ring, with the isotopic signature of the two chlorine atoms serving as a key identifier. For unambiguous structure confirmation and a deeper understanding of the molecule's connectivity and stereochemistry, NMR spectroscopy is indispensable. FTIR spectroscopy offers a rapid method to confirm the presence of key functional groups.

By leveraging the strengths of each of these techniques and following the detailed experimental protocols provided, researchers can confidently characterize this compound and similar complex molecules, advancing their research in synthetic chemistry and drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95349, 2,2-Dichlorocyclopropylbenzene. Retrieved from [Link].

  • NIST. (n.d.). Benzene, 2,2-dichlorocyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • Agilent Technologies. (n.d.). Analysis of Sulfides, Formaldehyde, and Organic Halides in High-Purity Hydrogen for Fuel Cell Vehicles.
  • Shimadzu. (n.d.). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS.
  • Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling. Retrieved from a relevant Thermo Fisher Scientific resource URL.
  • SpectraBase. (n.d.). (2,2-Dichlorocyclopropyl)benzene. Retrieved from [Link].

  • ChemicalBook. (n.d.). (2,2-Dichlorocyclopropyl)benzene(2415-80-7) 1H NMR spectrum.

Sources

A Tale of Two Carbenes: A Comparative Guide to PTC and Organometallic Dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Dichlorocyclopropane Ring

The gem-dichlorocyclopropane motif is a cornerstone in modern organic synthesis, serving as a versatile synthetic intermediate for a plethora of molecular transformations. Its inherent ring strain and the presence of the two chlorine atoms prime it for a variety of subsequent reactions, including ring-opening, reduction, and substitution, unlocking access to diverse molecular architectures. From agrochemicals to pharmaceuticals, the controlled installation of this three-membered ring is of paramount importance. This guide provides an in-depth comparison of the two primary strategies for dichlorocyclopropanation: Phase Transfer Catalysis (PTC) and the use of organometallic reagents. We will delve into the mechanistic underpinnings, practical considerations, and performance of each methodology, supported by experimental data, to empower researchers in selecting the optimal approach for their synthetic challenges.

Phase Transfer Catalysis (PTC): The Workhorse of Dichlorocyclopropanation

Phase Transfer Catalysis has emerged as a robust and widely adopted method for dichlorocyclopropanation due to its operational simplicity, cost-effectiveness, and scalability.[1] The most prevalent PTC approach is the Makosza method, which utilizes a biphasic system of an aqueous strong base (typically sodium hydroxide) and an organic phase containing the alkene substrate and a source of dichlorocarbene, usually chloroform.[1]

The Mechanism: A Journey Across the Interface

The magic of PTC lies in its ability to bring together reactants that would otherwise remain in their separate, immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), facilitates this union.[1]

The catalytic cycle can be summarized as follows:

  • Interfacial Deprotonation: The hydroxide ion from the aqueous phase deprotonates chloroform at the interface, forming the trichloromethyl anion (CCl3⁻).

  • Ion Pair Extraction: The lipophilic quaternary ammonium cation (Q⁺) pairs with the trichloromethyl anion, extracting it into the organic phase.

  • Carbene Generation: Within the organic phase, the unstable trichloromethyl anion undergoes α-elimination, losing a chloride ion to generate the highly reactive dichlorocarbene (:CCl₂).

  • Cyclopropanation: The electrophilic dichlorocarbene rapidly adds to the alkene in a concerted and stereospecific manner, forming the desired dichlorocyclopropane.[2]

  • Catalyst Regeneration: The catalyst cation (Q⁺) returns to the aqueous phase to repeat the cycle.

PTC_Mechanism

Organometallic Methods: Precision and Power

Organometallic reagents offer an alternative and often complementary approach to dichlorocyclopropanation. These methods typically involve the generation of a metal carbenoid species that acts as the dichlorocarbene transfer agent. While historically dominated by highly toxic organomercury compounds like the Seyferth reagent (phenyl(trichloromethyl)mercury), modern organometallic chemistry has provided safer and more versatile alternatives, primarily based on zinc and titanium.[3]

The Mechanism: A Coordinated Dance of Atoms

The mechanism of organometallic dichlorocyclopropanation varies depending on the metal used, but generally involves the formation of a metal carbenoid which then delivers the :CCl₂ unit to the alkene.

  • Organozinc Reagents (Simmons-Smith-like): Analogous to the well-known Simmons-Smith cyclopropanation, dichlorocyclopropanation can be achieved using a zinc carbenoid. These are typically generated from a dihalomethane and a zinc source. The resulting species, often represented as RZnCCl₂X, is believed to deliver the dichlorocarbene to the alkene in a concerted fashion, preserving the stereochemistry of the starting alkene.[2][4]

  • Titanium Carbenoids: Titanium-based reagents have also been developed for dichlorocyclopropanation. These reactions often utilize a low-valent titanium species to generate a titanium carbenoid from a polychlorinated methane source. The exact mechanism can be complex, but it is thought to involve the formation of a titanacyclobutane intermediate, which then reductively eliminates to form the cyclopropane product.

Organometallic_Mechanism

Head-to-Head Comparison: PTC vs. Organometallic Methods

The choice between PTC and organometallic methods is often dictated by the specific substrate, desired scale, and available resources. The following table provides a comparative overview of key performance indicators.

FeaturePhase Transfer Catalysis (PTC)Organometallic Methods
Reagents & Cost Inexpensive and readily available (CHCl₃, NaOH, catalyst).[1]Can require more specialized and expensive reagents (e.g., organolithiums, low-valent metals).
Reaction Conditions Biphasic (aqueous/organic), typically room temperature to moderate heating. Vigorous stirring is crucial.[1]Anhydrous, often requires inert atmosphere and low temperatures.
Substrate Scope Broad, tolerates a wide range of functional groups. Can be challenging for very electron-deficient or base-sensitive substrates.Can be highly effective for substrates that are sensitive to strong bases. The reactivity can be tuned by the choice of metal and ligands.
Yield & Selectivity Generally good to excellent yields. Highly stereospecific.[2]Can provide very high yields and stereoselectivity, particularly with directing groups.[4]
Safety & Handling Chloroform is a suspected carcinogen. Concentrated NaOH is corrosive. The reaction can be exothermic.[1]Organometallic reagents can be pyrophoric and water-sensitive. Heavy metal waste (e.g., mercury) is a significant environmental concern.[3]
Scalability Readily scalable and widely used in industrial processes.Can be more challenging to scale up due to the need for stringent anhydrous and inert conditions.
Purification Product isolation is often straightforward through extraction and distillation/crystallization.Purification may require chromatography to remove metal byproducts.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these methodologies, we present representative experimental protocols for the dichlorocyclopropanation of styrene.

Protocol 1: Dichlorocyclopropanation of Styrene via Phase Transfer Catalysis

Materials:

  • Styrene (1.04 g, 10 mmol)

  • Chloroform (11.9 g, 100 mmol)

  • 50% Aqueous Sodium Hydroxide (20 mL)

  • Benzyltriethylammonium chloride (BTEAC) (0.23 g, 1 mmol)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

Procedure:

  • To a 100 mL round-bottom flask, add styrene (10 mmol), chloroform (100 mmol), and BTEAC (1 mmol).

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution dropwise over 30 minutes. An exothermic reaction will be observed; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, continue to stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1,1-dichloro-2-phenylcyclopropane.

Protocol 2: Dichlorocyclopropanation of Styrene using a Zinc Carbenoid

Materials:

  • Zinc dust (<10 micron, activated) (1.96 g, 30 mmol)

  • Copper(I) iodide (0.29 g, 1.5 mmol)

  • Styrene (1.04 g, 10 mmol)

  • Carbon tetrachloride (4.6 g, 30 mmol)

  • Anhydrous Diethyl Ether (50 mL)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add zinc dust (30 mmol) and copper(I) iodide (1.5 mmol).

  • Add anhydrous diethyl ether (20 mL) and stir the suspension for 15 minutes at room temperature to prepare the zinc-copper couple.

  • To this suspension, add a solution of styrene (10 mmol) in anhydrous diethyl ether (10 mL).

  • Slowly add carbon tetrachloride (30 mmol) dropwise to the stirred mixture over 20 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (30 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1,1-dichloro-2-phenylcyclopropane.

Conclusion: Choosing the Right Tool for the Job

Both Phase Transfer Catalysis and organometallic methods are powerful tools for the synthesis of dichlorocyclopropanes. PTC offers a practical, cost-effective, and scalable solution that is well-suited for a wide range of substrates and is the go-to method for many industrial applications.[1] Organometallic approaches, while often more demanding in terms of experimental setup and reagent handling, provide a valuable alternative for base-sensitive substrates and can offer unique reactivity and selectivity profiles. The ongoing development of safer and more efficient organometallic reagents continues to expand the synthetic chemist's toolbox for accessing these valuable three-membered rings. Ultimately, a thorough understanding of the strengths and limitations of each method, as detailed in this guide, will enable the informed selection of the optimal strategy for any given synthetic endeavor.

References

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Dichlorocyclopropanation. Retrieved from [Link]

  • ACS Publications. (2025, February 2). Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (2015, June 14). Titanium carbenoid-mediated cyclopropanation of allylic alcohols: selectivity and mechanism. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[2][5]-Sigmatropic Rearrangement Reactions. Retrieved from [Link]

  • ACS Publications. (2003, March 19). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Retrieved from [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2,2-Dichlorocyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of 2,2-Dichlorocyclopropyl Phenyl Sulfide (CAS 63289-85-0), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The primary focus is on a validated reversed-phase HPLC method for achiral purity and a comparative overview of a chiral HPLC method for assessing enantiomeric excess. The protocols and rationale are designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative for this compound

This compound is a non-polar organic compound featuring a strained cyclopropyl ring, two chlorine atoms, and a phenyl sulfide moiety.[2] Its molecular structure (C₉H₈Cl₂S) lends itself to further chemical modification, making it a valuable building block.[1] The purity of this intermediate is paramount, as impurities can carry through the synthetic pathway, potentially impacting the yield, safety, and efficacy of the final active ingredient.

Given the non-volatile nature of this compound and its potential for containing both polar and non-polar impurities, High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice. This guide will explore the optimal HPLC approach, explaining the scientific reasoning behind the selection of stationary and mobile phases.

Methodology Comparison: Reversed-Phase vs. Alternative HPLC Modes

The selection of an appropriate HPLC method is contingent on the physicochemical properties of the analyte and its potential impurities.

The Primary Approach: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase HPLC is the most widely used and versatile mode of liquid chromatography, particularly for non-polar to moderately polar organic compounds.[3][4][5]

  • Principle of Separation: RP-HPLC utilizes a non-polar stationary phase (typically silica bonded with C8 or C18 alkyl chains) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[5] Separation is governed by hydrophobic interactions; non-polar analytes, like this compound, interact more strongly with the non-polar stationary phase and are retained longer.[4] Elution is achieved by increasing the organic solvent content in the mobile phase, which decreases its polarity and reduces the hydrophobic interactions.[4]

  • Why it's the Best Fit: The phenyl and dichlorocyclopropyl groups make the target molecule significantly hydrophobic. RP-HPLC provides excellent retention and resolution for such compounds, separating them from more polar starting materials or process-related impurities.[6] The use of aqueous mobile phases also offers advantages in terms of cost, safety, and environmental impact compared to the non-polar solvents used in normal-phase chromatography.[6]

Alternative Consideration: Chiral HPLC

The this compound molecule contains a chiral center at the carbon atom of the cyclopropyl ring attached to the phenyl sulfide group. For applications where stereochemistry is critical, enantiomeric purity must be determined.

  • Principle of Separation: Chiral HPLC is a specialized technique that separates enantiomers—non-superimposable mirror-image molecules.[7] This is achieved by creating a chiral environment, most commonly by using a Chiral Stationary Phase (CSP).[8] The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with varying stability, which leads to different retention times.[9] Alternatively, a chiral mobile phase additive can be used with a standard achiral column.[10][11]

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the analysis of this compound.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_reporting Reporting Stage Sample Sample Receipt & Inspection SamplePrep Sample Preparation (Dilution in Mobile Phase) Sample->SamplePrep StdPrep Standard Preparation (Reference Standard) SystemSuitability System Suitability Test (SST) StdPrep->SystemSuitability MobilePhase Mobile Phase Preparation (Filtration & Degassing) MobilePhase->SystemSuitability Injection Sample Injection & Chromatographic Run SamplePrep->Injection SystemSuitability->Injection If SST Passes DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition Integration Peak Integration & Area Calculation DataAcquisition->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: General workflow for HPLC purity analysis.

Protocol 1: Achiral Purity by Reversed-Phase HPLC

This method is designed for determining the purity of this compound and quantifying related substances.

A. Instrumentation & Materials

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Reference standard of this compound.

B. Chromatographic Conditions

Parameter Condition Rationale
Mobile Phase A Water The polar component of the mobile phase system.
Mobile Phase B Acetonitrile The organic modifier used to elute the hydrophobic analyte.[4]
Gradient Elution 0-20 min: 60% B to 95% B A gradient is used to ensure elution of both less retained (more polar) and highly retained (more non-polar) impurities, providing a comprehensive purity profile.
20-25 min: 95% B (hold) To elute any strongly retained impurities.
25.1-30 min: 60% B (re-equilibration) To return the column to initial conditions before the next injection.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °C To ensure reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 254 nm The phenyl group in the molecule provides strong UV absorbance, making 254 nm a suitable wavelength for sensitive detection.

| Injection Volume | 10 µL | A typical injection volume to avoid column overload while ensuring good sensitivity. |

C. Solution Preparation

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 70:30 (v/v) mixture of Acetonitrile and Water.

  • Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent. This higher concentration is used to ensure the detection of impurities at low levels (e.g., 0.1%).

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is a starting point for separating the enantiomers of this compound. Method development and optimization are often required for chiral separations.[7]

A. Instrumentation & Materials

  • HPLC system as described in Protocol 1.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA or IC).

  • n-Hexane (HPLC grade).

  • Isopropanol (IPA) (HPLC grade).

  • Racemic mixture of this compound for method development.

B. Chromatographic Conditions

Parameter Condition Rationale
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v) Chiral separations on polysaccharide-based CSPs often use normal-phase eluents. The ratio of alkane to alcohol is critical for achieving resolution and must be optimized.[9]
Flow Rate 0.8 mL/min A slightly lower flow rate can sometimes improve chiral resolution.
Column Temperature 25 °C Temperature can significantly affect chiral recognition; maintaining a constant temperature is crucial.
Detection UV at 254 nm Same as the achiral method.

| Injection Volume | 10 µL | |

Data Comparison and Interpretation

The performance and application of the two primary methods are summarized below.

Table 1: Comparison of Proposed HPLC Methods

Feature Method 1: Reversed-Phase HPLC Method 2: Chiral HPLC
Objective Purity assessment, impurity profiling Enantiomeric purity, determination of enantiomeric excess (e.e.)
Stationary Phase Achiral C18 (non-polar) Chiral Stationary Phase (CSP)
Mobile Phase Polar (Water/Acetonitrile gradient) Non-polar (Hexane/IPA isocratic)
Primary Interaction Hydrophobic interactions Stereospecific interactions (e.g., inclusion, hydrogen bonding)

| Typical Application | Routine quality control, stability studies | Stereoselective synthesis monitoring, final product specification |

Table 2: Example Purity Calculation (Area Normalization Method)

Assuming the analysis of a sample using the RP-HPLC method yielded the following data:

Peak IDRetention Time (min)Peak Area% AreaIdentification
14.515,2000.15Unknown Impurity
212.89,950,00099.50This compound
316.234,8000.35Unknown Impurity
Total 10,000,000 100.00

Calculation:

  • Purity (%) = (Peak Area of Main Component / Total Peak Area of all components) x 100

  • Purity (%) = (9,950,000 / 10,000,000) x 100 = 99.50%

This area normalization method provides a straightforward estimation of purity but assumes that all components have a similar response factor at the detection wavelength. For higher accuracy, relative response factors should be determined.

Conclusion

The purity analysis of this compound can be effectively and reliably achieved using a gradient reversed-phase HPLC method with UV detection. This approach is robust, versatile, and suitable for routine quality control, capable of separating the main component from potential process-related impurities. For applications where the stereochemistry of the compound is critical, a complementary chiral HPLC method is necessary to determine enantiomeric purity. The methods presented in this guide provide a strong foundation for the analytical characterization of this important chemical intermediate, ensuring its quality and suitability for downstream applications. All methods should be fully validated according to appropriate regulatory guidelines to ensure accuracy, precision, and reliability.

References

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Wikipedia.
  • LCGC International.
  • Phenomenex.
  • Chrom Tech, Inc.
  • Ameyibor, E., & Stewart, J. T. (1997). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives.
  • Phenomenex.
  • MySkinRecipes. This compound.
  • Sigma-Aldrich. [(2,2-Dichlorocyclopropyl)sulfanyl]benzene AldrichCPR.
  • Chiralpedia.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • PMC - NIH.

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X-ray crystallography of dichlorocyclopropyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystallography of Dichlorocyclopropyl Derivatives: From Crystal Growth to Structure Refinement

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of methodologies and a detailed walkthrough of the X-ray crystallography workflow for dichlorocyclopropyl derivatives. We will move beyond simple protocols to explore the rationale behind experimental choices, ensuring a robust and reproducible approach to structural elucidation. The accurate determination of a molecule's three-dimensional structure is a cornerstone of rational drug design, and X-ray crystallography remains the definitive method for this purpose.[1][2] Dichlorocyclopropyl moieties are prevalent in modern pharmaceuticals and agrochemicals, making a thorough understanding of their solid-state conformation essential for structure-activity relationship (SAR) studies.

Part 1: The Art and Science of Crystal Growth

The most significant bottleneck in any crystallographic study is obtaining a high-quality single crystal.[1][3] This is a process of controlled precipitation, where molecules are encouraged to self-assemble into a highly ordered lattice. For dichlorocyclopropyl derivatives, careful consideration of their moderate polarity and potential for weak hydrogen bonding is key.

Comparison of Crystallization Techniques

The optimal crystallization strategy aims to bring a solution to a state of supersaturation slowly.[1] A rapid process typically leads to amorphous powder or poor-quality crystals.[4] The choice of method is critical and depends on the compound's solubility and stability.

Technique Principle Advantages for Dichlorocyclopropyl Derivatives Disadvantages & Considerations
Slow Evaporation Solvent is slowly removed from a near-saturated solution, increasing the solute concentration to the point of crystallization.[5]Simple setup; effective for compounds that are stable at room temperature. Works well with moderately volatile solvents like ethyl acetate or dichloromethane/heptane mixtures.Can be too rapid with highly volatile solvents, leading to poor crystal quality.[4] Sensitive to atmospheric changes (temperature, humidity).
Vapor Diffusion A concentrated solution of the compound is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble).Excellent control over the rate of supersaturation. The "hanging drop" or "sitting drop" method allows for screening many conditions with minimal compound.Requires careful selection of both the solvent and the precipitant. Can be more complex to set up.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which it is insoluble.[4]Creates a sharp interface where diffusion-controlled crystallization can occur. Useful for compounds that are sensitive to temperature changes.Requires solvents with different densities.[4] Mechanical disturbances can ruin the experiment.
Cooling Crystallization A saturated solution at a high temperature is slowly cooled, decreasing the compound's solubility and inducing crystallization.[5][6]Highly effective for compounds with a steep solubility curve. The cooling rate can be precisely controlled.[6]Requires the compound to be stable at elevated temperatures. Less effective for compounds whose solubility is not strongly temperature-dependent.
Strategic Solvent Selection

Choosing the right solvent system is arguably the most critical variable. The goal is to find a solvent or solvent mixture that dissolves the substance at a high concentration but not at a low one, allowing for a supersaturation window.[5]

A Systematic Approach to Solvent Screening:

  • Initial Solubility Testing: Test the solubility of ~5-10 mg of the compound in 0.5 mL of various solvents covering a range of polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, water).

  • Identify "Good" and "Bad" Solvents: A "good" solvent fully dissolves the compound. A "bad" solvent (or anti-solvent) does not.

  • Test Binary Systems: For slow evaporation, try mixtures of a "good" solvent with a small amount of a "bad" solvent. For vapor diffusion, use the "good" solvent for the compound and the "bad" solvent as the precipitant.

  • Consider Hydrogen Bonding: Solvents like alcohols or water can compete for hydrogen bonding sites, potentially disrupting the crystal lattice. However, in some cases, they can act as a bridge, facilitating a well-ordered structure.[4]

Part 2: Experimental Workflow - From Crystal to Data

Once a suitable crystal is obtained, the subsequent steps involve careful handling and precise data collection to ensure the highest quality diffraction pattern.

Experimental Protocol: Crystal Mounting and Data Collection

This protocol outlines a standard workflow for a dichlorocyclopropyl derivative using an in-house single-crystal X-ray diffractometer.

Materials:

  • Single crystal of the dichlorocyclopropyl derivative (0.1-0.3 mm in size)[7]

  • Nylon loop (e.g., MiTeGen MicroMounts™)

  • Cryoprotectant oil (e.g., Paratone-N)

  • Liquid nitrogen dewar

  • Single-crystal X-ray diffractometer equipped with a cryo-cooling system (e.g., Oxford Cryosystems)

Step-by-Step Procedure:

  • Crystal Harvesting: Under a microscope, select a crystal with well-defined faces and no visible cracks or defects.

  • Cryoprotection: Coat the crystal in a thin layer of cryoprotectant oil to prevent ice formation during cooling.

  • Mounting: Carefully scoop the oil-coated crystal using the nylon loop. The crystal should adhere to the loop via surface tension.

  • Flash Cooling: Immediately place the mounted crystal into the cold nitrogen stream of the diffractometer (typically at 100 K).[7] This minimizes thermal motion and reduces radiation damage.

  • Centering and Screening: Center the crystal in the X-ray beam using the diffractometer's video microscope. Collect a few initial diffraction images (screening shots) to assess crystal quality and determine the unit cell. A good crystal will show sharp, well-defined diffraction spots.

  • Data Collection Strategy: Based on the unit cell and crystal system determined from the screening shots, the instrument software will calculate an optimal data collection strategy. This involves setting the detector distance, exposure time per frame, and the total rotation range to ensure a complete and redundant dataset is collected.

  • Initiate Data Collection: Start the full data collection run. This can take several hours depending on the crystal's diffracting power and the X-ray source.

  • Data Processing: After collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like absorption), and generating a reflection file for structure solution and refinement.[8]

Workflow Diagram: Single-Crystal X-ray Crystallography

G cluster_prep Phase 1: Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Analysis Compound Purified Dichlorocyclopropyl Derivative Crystallization Crystal Growth (Vapor Diffusion, Evaporation, etc.) Compound->Crystallization Dissolve in suitable solvent Crystal Select High-Quality Single Crystal Crystallization->Crystal Mounting Mount on Loop & Flash Cool (100 K) Crystal->Mounting Diffractometer Collect Diffraction Data on Diffractometer Mounting->Diffractometer Processing Process Raw Data (Integration & Scaling) Diffractometer->Processing Solution Solve Structure (Direct Methods) Processing->Solution Refinement Refine Structural Model (Least-Squares) Solution->Refinement Validation Validate Final Structure (CheckCIF) Refinement->Validation Final Final CIF and Structural Report Validation->Final Deposit to CSD

Caption: Overall workflow from purified compound to final structural report.

Part 3: Structure Solution, Refinement, and Validation

Solving the crystal structure is akin to solving a puzzle. The diffraction pattern provides the positions and intensities of spots, which are used to calculate an electron density map of the molecule.[3]

Key Refinement Parameters and Quality Indicators

The initial structural model is refined using least-squares techniques to best fit the experimental data.[7] Several statistical parameters are used to assess the quality of the final structure.

Parameter Description Ideal Value for a Good Structure Why It's Important
R1 The residual factor, representing the agreement between observed and calculated structure factor amplitudes.< 5%A direct measure of how well the calculated model reproduces the experimental data. Lower is better.
wR2 The weighted residual factor, based on the squared structure factor amplitudes.< 15%Generally considered a more robust indicator than R1, as it includes all reflection data.
GooF (S) Goodness-of-Fit. Should be close to 1.~ 1.0A value near 1 indicates that the model is a good fit to the data and that the weighting scheme is appropriate.
Max/Min Residual Density The highest and lowest peaks in the final difference electron density map (Fo-Fc).< ±0.5 e⁻/ųLarge residual peaks may indicate missing atoms, incorrect atom assignments, or unmodeled disorder.
Addressing Challenges: Disorder in the Dichlorocyclopropyl Group

The cyclopropyl ring can exhibit conformational flexibility, and the entire group may be subject to disorder in the crystal lattice. If atoms are found to occupy two or more positions, this must be modeled. This often involves splitting the disordered atoms, assigning them fractional occupancies (e.g., 50/50 or 60/40), and refining their positions and thermal parameters with appropriate restraints. A failure to model disorder correctly will result in high residual electron density and poor refinement statistics.

Troubleshooting Crystallization Failures

G Start Crystallization Attempt Outcome Observe Outcome after 1 Week Start->Outcome Clear Clear Solution (No Change) Outcome->Clear No Crystals Oil Oiling Out Outcome->Oil Phase Separation Powder Amorphous Precipitate Outcome->Powder Rapid Precipitation Crystals Success! (Proceed to Data Collection) Outcome->Crystals Crystals Formed Action1 Increase Concentration OR Introduce Seed Crystal OR Cool Solution Slower Clear->Action1 Action2 Use Less Polar Solvent OR Decrease Concentration OR Slow Down Anti-Solvent Diffusion Oil->Action2 Action3 Decrease Concentration Significantly OR Use a More Viscous Solvent OR Slow Evaporation Rate Powder->Action3 Action1->Start Re-attempt Action2->Start Re-attempt Action3->Start Re-attempt

Caption: Decision tree for troubleshooting common crystallization problems.

Conclusion

The X-ray crystallographic analysis of dichlorocyclopropyl derivatives is a powerful tool for unambiguously determining their three-dimensional structure, which is essential for modern drug discovery and material science.[2][9] Success hinges on a systematic and rational approach, beginning with the often-challenging step of crystal growth. By carefully selecting crystallization techniques, performing meticulous data collection, and applying rigorous refinement and validation standards, researchers can obtain high-quality structural data. This guide provides a framework for these processes, emphasizing the causal relationships between experimental choices and successful outcomes.

References

  • Guide for crystallization. (n.d.).
  • Molecular structure and conformation of 2,2 dichlorocyclopropylbenzene as determined by ab initio calculations and gas-phase electron diffraction. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Crystallization | Organic Chemistry Lab Techniques. (2024, January 5). YouTube. Retrieved from [Link]

  • Mehmood, M., & Mushtaq, A. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]

  • The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.).
  • Crystallization Process Development & Optimization Services. Crystal Pharmatech. Retrieved from [Link]

  • A review on x-ray crystallography and it's applications. (2024, April 22). The Pharma Innovation Journal. Retrieved from [Link]

  • x Ray crystallography. PMC. Retrieved from [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. (n.d.).
  • Crystallization, Small Scale. (2021, September 24). YouTube. Retrieved from [Link]

  • (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (2025, July 30). ResearchGate. Retrieved from [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.).
  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.).
  • X-ray diffraction (XRD) basics and application. (2022, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. Retrieved from [Link]

  • X-ray crystallography. Wikipedia. Retrieved from [Link]

  • Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. ResearchGate. Retrieved from [Link]

  • Data-driven challenges and opportunities in crystallography. (2019, July 26). PMC. Retrieved from [Link]

  • Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. NIH. Retrieved from [Link]

  • Challenges and opportunities for new protein crystallization strategies in structure-based drug design. PubMed. Retrieved from [Link]

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A Senior Application Scientist's Guide to Dichlorocarbene Precursors in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagent is paramount to the success of an experimental campaign. Dichlorocarbene (:CCl₂), a fleeting yet potent reactive intermediate, is a cornerstone for the construction of gem-dichlorocyclopropanes—valuable precursors to a diverse array of molecular architectures.[1] This guide provides an in-depth comparative analysis of the most common dichlorocarbene precursors, offering field-proven insights into their performance, supported by experimental data, to inform your selection process.

The Enduring Importance of Dichlorocarbene

Dichlorocarbene's utility extends beyond the formation of cyclopropanes. It is a key intermediate in the Reimer-Tiemann reaction for the ortho-formylation of phenols and in the carbylamine reaction for the synthesis of isocyanides from primary amines.[1] The resulting gem-dichlorocyclopropanes can be readily transformed into cyclopropanones, allenes, or reduced to cyclopropanes, highlighting their synthetic versatility.[1][2]

Comparative Analysis of Dichlorocarbene Precursors

The optimal choice of a dichlorocarbene precursor is dictated by the substrate's sensitivity, the desired scale of the reaction, and safety considerations. Here, we compare the most prevalent methods for generating this indispensable intermediate.

Chloroform and a Strong Base: The Workhorse Method

The reaction of chloroform with a strong base is the most common and economical method for generating dichlorocarbene.[3] The mechanism involves the deprotonation of chloroform to form the trichloromethanide anion, which then undergoes α-elimination of a chloride ion to yield dichlorocarbene.[4]

cluster_0 Step 1: Deprotonation cluster_1 Step 2: α-Elimination CHCl3 CHCl₃ CCl3_anion ⁻CCl₃ CHCl3->CCl3_anion + Base⁻ Base Base⁻ HBase H-Base CCl3_anion_2 ⁻CCl₃ Dichlorocarbene :CCl₂ CCl3_anion_2->Dichlorocarbene - Cl⁻ Cl_ion Cl⁻

Caption: Mechanism of dichlorocarbene generation from chloroform.

This method can be performed under homogenous conditions using a strong, non-nucleophilic base like potassium tert-butoxide in an anhydrous organic solvent, or under biphasic conditions using aqueous sodium hydroxide with a phase-transfer catalyst (PTC).

  • Homogeneous Conditions (e.g., CHCl₃/t-BuOK): This classic approach, pioneered by von Eggers Doering, offers good yields but necessitates strictly anhydrous conditions, as potassium tert-butoxide is highly reactive towards water.[5][6]

  • Phase-Transfer Catalysis (PTC): The use of a PTC, such as a quaternary ammonium salt, facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, where dichlorocarbene is generated and reacts with the alkene.[7] This method is operationally simple, scalable, and avoids the need for anhydrous solvents.[7] However, it requires vigorous stirring and the strongly basic conditions may not be suitable for all substrates.[7]

Thermal Decomposition of Sodium Trichloroacetate

Heating sodium trichloroacetate in an aprotic solvent like dimethoxyethane (DME) provides a convenient route to dichlorocarbene under neutral, anhydrous conditions.[6] The reaction proceeds through the loss of carbon dioxide and sodium chloride.[6]

cluster_0 Decarboxylation cluster_1 Elimination NaTCA CCl₃CO₂⁻Na⁺ Intermediate [CCl₃⁻] + CO₂ + Na⁺ NaTCA->Intermediate Δ (Heat) Intermediate_2 [CCl₃⁻] + Na⁺ Dichlorocarbene :CCl₂ Intermediate_2->Dichlorocarbene NaCl NaCl

Caption: Dichlorocarbene generation from sodium trichloroacetate.

This method is advantageous for substrates sensitive to strong bases. However, it requires elevated temperatures and the yields can be variable.

Phenyl(trichloromethyl)mercury (Seyferth's Reagent)

Phenyl(trichloromethyl)mercury is a stable, crystalline solid that thermally decomposes to generate dichlorocarbene and phenylmercuric chloride.[8] This reagent is highly effective for the dichlorocyclopropanation of a wide range of olefins, including those that are unreactive under other conditions, and often provides excellent yields.[8]

cluster_0 Thermal Decomposition Seyferth PhHgCCl₃ Products PhHgCl + :CCl₂ Seyferth->Products Δ (Heat)

Caption: Dichlorocarbene generation from Seyferth's reagent.

The primary drawback of this method is the high toxicity and environmental concerns associated with mercury compounds.[8] The reagent is also expensive.

Performance Data: A Comparative Overview

The following table summarizes representative yields for the dichlorocyclopropanation of various alkenes using the discussed precursors.

Precursor/MethodAlkeneYield (%)Reference
CHCl₃/NaOH (PTC)Styrene78[6]
CHCl₃/NaOH (PTC)Cyclohexene60[6]
Ethyl Trichloroacetate/NaOCH₃Cyclohexene72-88[7]
Sodium Trichloroacetate (Thermal)Cyclohexene85[7]
Phenyl(trichloromethyl)mercuryTetrachloroethylene60[7]
CCl₄/Mg (Ultrasound)Styrene95[6]
CCl₄/Mg (Ultrasound)Cyclohexene92[6]
CHCl₃/BaseMethyl Angelate78[7]

Experimental Protocols

General Experimental Workflow

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Setup Assemble dry glassware under inert atmosphere Reagents Charge flask with alkene and solvent Setup->Reagents Precursor Add dichlorocarbene precursor and activator (e.g., base, heat) Reagents->Precursor Monitor Monitor reaction progress by TLC/GC Precursor->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by distillation/chromatography Concentrate->Purify

Caption: A generalized workflow for dichlorocyclopropanation reactions.

Protocol 1: Dichlorocyclopropanation of Styrene using Phase-Transfer Catalysis

This protocol is adapted from established procedures for PTC-mediated dichlorocyclopropanation.[9]

Materials:

  • Styrene

  • Chloroform

  • 50% (w/w) aqueous sodium hydroxide

  • Benzyltriethylammonium chloride (BTEAC)

  • Hexane

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine styrene (1.0 eq), chloroform (3.0 eq), and BTEAC (0.02 eq).

  • With vigorous stirring, add 50% aqueous sodium hydroxide (5.0 eq) dropwise to the mixture.

  • Continue to stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and extract with hexane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Dichlorocyclopropanation of Cyclohexene via Thermal Decomposition of Sodium Trichloroacetate

This protocol is a general procedure based on the thermal decomposition method.[7]

Materials:

  • Cyclohexene

  • Anhydrous sodium trichloroacetate

  • Anhydrous dimethoxyethane (DME)

  • Nitrogen atmosphere

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve cyclohexene (1.0 eq) in anhydrous DME.

  • Add anhydrous sodium trichloroacetate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 85 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or GC.

  • After cooling to room temperature, filter the mixture to remove sodium chloride.

  • Remove the DME under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Safety and Handling: A Scientist's Responsibility

Chloroform: Chloroform is a suspected carcinogen and is toxic.[10] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

Potassium tert-Butoxide: This is a corrosive and water-reactive solid.[11] It should be handled in a dry atmosphere (e.g., a glovebox or under an inert gas) to prevent reaction with moisture.

Sodium Trichloroacetate: This compound is an irritant, particularly to the respiratory system.[12] Avoid inhalation of dust and handle with appropriate PPE. It is also hygroscopic and should be stored in a dry environment.

Phenyl(trichloromethyl)mercury: Organomercury compounds are highly toxic and pose a significant environmental hazard.[8] Handle with extreme caution in a fume hood, using dedicated glassware. All waste containing mercury must be disposed of as hazardous waste according to institutional and regulatory guidelines.[13][14]

Conclusion: Making an Informed Decision

The choice of a dichlorocarbene precursor is a critical decision in synthetic planning. For routine applications with robust substrates, the chloroform/PTC method offers an economical and straightforward approach. For base-sensitive substrates, the thermal decomposition of sodium trichloroacetate provides a valuable alternative. When high yields are critical, especially with unreactive alkenes, phenyl(trichloromethyl)mercury is a powerful reagent, provided that the necessary safety precautions for handling highly toxic mercury compounds can be rigorously implemented. As with all chemical endeavors, a thorough risk assessment and a deep understanding of the underlying chemistry are essential for a successful and safe outcome.

References

  • Request PDF on ResearchGate. (2025, August 6). Dichlorocarbene and analogs: discovery, properties and reactions.
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  • BenchChem. (n.d.). Dichlorocarbene|CCl2|Research Reagent.
  • Chemistry LibreTexts. (2024, July 10). 8.11: Addition of Carbenes to Alkenes - Cyclopropane Synthesis.
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  • Lin, H., Yang, M., Huang, P., & Cao, W. (2003).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Trichloroacetic acid, sodium salt.
  • Grokipedia. (n.d.). Phenyl(trichloromethyl)mercury.
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  • Ganesan, A., & Balasubramanian, S. (2012). Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study.
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  • OpenStax. (2023, September 20). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis.
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A Senior Application Scientist's Guide to Validating the Stereochemistry of Cyclopropanation Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the cyclopropane ring is a prized structural motif. Its unique conformational rigidity and electronic properties can impart significant improvements in potency, selectivity, and metabolic stability to therapeutic candidates. However, the creation of this three-membered ring via cyclopropanation introduces significant stereochemical complexity. Depending on the substitution pattern, the reaction can generate both diastereomers (cis/trans) and enantiomers, each of which can possess dramatically different biological activities.

Unambiguous determination of the stereochemistry of these products is not merely an academic exercise; it is a critical step in establishing structure-activity relationships (SAR) and ensuring the safety and efficacy of a potential drug. This guide provides an in-depth comparison of the primary analytical techniques used to validate the stereochemistry of cyclopropanation products. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to select and execute the most appropriate validation strategy for your project.

The Central Challenge: Assigning Relative and Absolute Configuration

The validation process can be broken down into two distinct but related challenges:

  • Determining Relative Configuration: This involves establishing the spatial relationship between substituents on the cyclopropane ring. Are they on the same side (cis or syn) or opposite sides (trans or anti)? This defines the molecule's diastereomeric identity.

  • Determining Absolute Configuration: For chiral molecules, this involves assigning the absolute three-dimensional arrangement of atoms in space (e.g., R or S). This defines the molecule's enantiomeric identity.

The following sections compare the gold-standard and complementary methods used to address these challenges.

G cluster_start Cyclopropanation Reaction cluster_analysis Stereochemical Validation Workflow Product Product Mixture (Diastereomers & Enantiomers) Relative 1. Determine Relative Config. (cis vs. trans) Product->Relative Absolute 2. Determine Absolute Config. (R vs. S) Relative->Absolute NMR NMR Spectroscopy (NOE, J-Coupling) Relative->NMR XRD Single-Crystal X-ray Crystallography Relative->XRD Purity 3. Quantify Enantiomeric Purity (e.e. %) Absolute->Purity Absolute->XRD VCD Vibrational Circular Dichroism (VCD) Absolute->VCD Mosher Mosher's Ester Analysis (NMR-based) Absolute->Mosher Chiral_HPLC Chiral HPLC Purity->Chiral_HPLC

Figure 1: General workflow for the stereochemical validation of cyclopropanation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse for Relative Stereochemistry

NMR is often the first and most informative tool for determining the relative configuration of diastereomers. Its power lies in its ability to probe through-bond and through-space relationships between atoms in solution.

A. Nuclear Overhauser Effect (NOE) Spectroscopy

The NOE is a phenomenon where the irradiation of one proton nucleus can affect the intensity of the signal of another proton that is close in space (typically < 5 Å), irrespective of the number of bonds separating them.[1] This makes it the premier method for differentiating cis and trans isomers of cyclopropanes.

  • Principle of Causality: In a cis isomer, the protons on adjacent carbons are on the same face of the ring, resulting in a short internuclear distance. This allows for efficient magnetization transfer, producing a measurable NOE signal between them. In the corresponding trans isomer, these protons are far apart, and no NOE signal is observed. This binary (presence/absence) result provides compelling evidence for the relative configuration.[2][3]

G cluster_workflow NOE Workflow for Relative Stereochemistry cluster_interpretation Interpretation Logic Sample Dissolve Purified Diastereomer in Deuterated Solvent Acquire_1D Acquire 1D ¹H NMR Spectrum Sample->Acquire_1D Identify Identify Key Proton Signals (e.g., H1 and H2) Acquire_1D->Identify Acquire_2D Acquire 2D NOESY or 1D NOE Difference Spectrum Identify->Acquire_2D Analyze Analyze Spectrum for Cross-Peak / Enhancement Acquire_2D->Analyze Assign Assign Stereochemistry Analyze->Assign NOE_Observed NOE Observed between H1 & H2 Analyze->NOE_Observed NOE_Absent NOE Absent between H1 & H2 Analyze->NOE_Absent Cis Assign cis Configuration NOE_Observed->Cis Trans Assign trans Configuration NOE_Absent->Trans

Figure 2: Workflow for determining relative stereochemistry using NOE spectroscopy.

B. J-Coupling (Scalar Coupling) Analysis

Proton-proton coupling constants (J-values) are mediated through chemical bonds and are highly sensitive to the dihedral angle between the coupled protons. While the Karplus relationship, which correlates ³J vicinal coupling constants to dihedral angles, is well-established for acyclic systems, its application to strained three-membered rings is more complex.[4]

  • Principle of Causality: In cyclopropanes, a general rule of thumb holds: J_cis > J_trans . The dihedral angle for cis protons is ~0°, while for trans protons it is ~120°. This geometric difference typically results in a larger coupling constant for the cis relationship (often 7-10 Hz) compared to the trans relationship (often 4-7 Hz).[5][6] While exceptions exist, this trend provides a strong, corroborating piece of evidence when analyzed alongside NOE data.

Single-Crystal X-ray Crystallography (SC-XRD): The Unambiguous Gold Standard

When a high-quality single crystal can be obtained, SC-XRD is the most powerful method available, as it provides an unambiguous three-dimensional structure of the molecule.[7][8]

  • Principle of Causality: SC-XRD determines the precise location of each atom in the crystal lattice by analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms. This directly reveals the relative stereochemistry. For absolute configuration, the technique relies on "anomalous dispersion."[9] When the X-ray wavelength used is near the absorption edge of a heavier atom in the structure (or even oxygen with modern equipment), it creates a small but measurable difference in the diffraction pattern between a molecule and its mirror image. The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute configuration.[10]

  • Trustworthiness: The output is a definitive 3D model. A Flack parameter close to 0 with a small error indicates the correct absolute structure has been determined.

  • Major Limitation: The entire method is contingent on growing a suitable single crystal, which can be a significant bottleneck for many compounds, especially oils or amorphous solids.[11]

G cluster_workflow SC-XRD Workflow Crystal Grow High-Quality Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Collect Collect Diffraction Data (e.g., using Cu Kα radiation) Mount->Collect Solve Solve Structure (Determine Connectivity & Relative Config.) Collect->Solve Refine Refine Structure & Determine Absolute Configuration (Anomalous Dispersion) Solve->Refine Validate Validate Structure (Check Flack Parameter) Refine->Validate

Figure 3: Workflow for stereochemical determination using SC-XRD.

Chiral High-Performance Liquid Chromatography (HPLC): The Standard for Enantiomeric Purity

Chiral HPLC is a powerful separative technique used to resolve enantiomers and, consequently, to determine the enantiomeric excess (e.e.) of a reaction.[12][13]

  • Principle of Causality: The method employs a chiral stationary phase (CSP), which is a solid support functionalized with a single enantiomer of a chiral molecule (e.g., polysaccharide derivatives).[12] As the racemic cyclopropane product flows through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Based on the "three-point interaction" model, one enantiomer will have a more stable interaction with the CSP, causing it to be retained longer on the column than its mirror image.[14] This difference in retention time allows for their separation and quantification.

  • Key Role: While chiral HPLC excels at confirming enantioselectivity and isolating pure enantiomers for further analysis, it does not, by itself, reveal the absolute configuration. The identity of the first or second eluting peak must be established by another method (like VCD or XRD).

G cluster_workflow Chiral HPLC Workflow for Enantiomeric Excess MethodDev Develop Separation Method (Screen CSPs & Mobile Phases) Inject Inject Racemic Standard (Confirm Baseline Separation) MethodDev->Inject Analyze Inject Chiral Sample Inject->Analyze Integrate Integrate Peak Areas of the Two Enantiomers Analyze->Integrate Calculate Calculate Enantiomeric Excess (e.e. %) Integrate->Calculate

Figure 4: Workflow for determining enantiomeric purity using Chiral HPLC.

Vibrational Circular Dichroism (VCD) Spectroscopy: Absolute Configuration in Solution

VCD is a chiroptical technique that provides an excellent alternative to XRD for determining absolute configuration, with the significant advantage that it is performed on the sample in solution.[15][16]

  • Principle of Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[17] Only chiral molecules have a non-zero VCD spectrum, and enantiomers produce spectra that are perfect mirror images of each other (equal magnitude, opposite sign).[17][18] The experimental VCD spectrum of an unknown sample is compared to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for one specific enantiomer (e.g., the (1R, 2R) configuration). A strong correlation between the experimental and calculated spectra confirms the absolute configuration of the sample.[19]

  • Self-Validation: The protocol is self-validating because a match with the calculated spectrum for the (1R, 2R) enantiomer inherently implies a mismatch with the calculated spectrum for the (1S, 2S) enantiomer. The richness of features in a typical VCD spectrum makes a coincidental match highly improbable.

Comparative Guide to Validation Techniques

The optimal technique depends on the specific question, the nature of the sample, and available resources. The table below provides a direct comparison.

Parameter NMR Spectroscopy (NOE, J-Coupling) Single-Crystal X-ray Crystallography Chiral HPLC Vibrational Circular Dichroism (VCD)
Primary Output Relative Configuration (Diastereomers)Relative & Absolute ConfigurationEnantiomeric Excess (e.e.%)Absolute Configuration
Principle Through-space/bond nuclear interactionsX-ray diffraction from a crystal latticeDifferential interaction with a Chiral Stationary PhaseDifferential absorption of circularly polarized IR light
Sample Requirement 1-5 mg, in solution (recoverable)High-quality single crystal (~0.1 mm)[11]<1 mg, in solution (recoverable)2-10 mg, in solution (recoverable)[17]
Success Rate Very high for soluble compoundsModerate to low; dependent on crystallization successHigh, provided a suitable CSP is foundHigh for molecules amenable to computation
Analysis Time HoursDays to weeksHoursHours to days (including computation)
Key Advantage Excellent for determining relative stereochemistry in the solution phase.Unambiguous, definitive 3D structure determination.[7][8]Gold standard for quantifying enantiomeric purity.[13]No need for crystallization; determines absolute configuration in solution.[15]
Key Limitation Does not provide absolute configuration without chiral derivatizing agents.Absolute requirement for a single crystal.[10][11]Does not determine absolute configuration directly.Requires computational modeling; can be difficult for highly flexible molecules.

Field-Proven Experimental Protocols

Protocol 1: Determining Relative Stereochemistry via 2D NOESY

This protocol describes the use of a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to differentiate cis and trans cyclopropane diastereomers.

  • Sample Preparation: Dissolve ~5 mg of the purified diastereomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Initial Spectra: Acquire a standard 1D ¹H NMR and a 2D ¹H-¹H COSY spectrum. Use the COSY to confidently assign the spin systems and identify the chemical shifts of the key cyclopropyl protons (e.g., H1, H2).

  • NOESY Acquisition:

    • Set up a phase-sensitive 2D NOESY experiment.

    • Crucial Parameter—Mixing Time (τ_m): The choice of mixing time is critical. Start with a mixing time approximately equal to the T₁ relaxation time of the protons of interest (typically 0.5-1.0 seconds). If T₁ is unknown, run a series of experiments with varying mixing times (e.g., 300 ms, 700 ms, 1.2 s) to find the optimal value for observing the desired correlations without spin diffusion.

  • Data Processing & Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.

    • Carefully analyze the resulting spectrum for cross-peaks. A cross-peak between the signals for H1 and H2 indicates they are spatially close.

  • Interpretation:

    • Presence of H1-H2 Cross-Peak: Conclusive evidence for a cis relationship.

    • Absence of H1-H2 Cross-Peak: Strong evidence for a trans relationship. Corroborate this finding with J-coupling data.

Protocol 2: Determining Absolute Configuration via Mosher's Ester Analysis

This method is used when the cyclopropane contains a secondary alcohol, allowing for the determination of the absolute configuration at the carbinol center.[20]

  • Esterification:

    • Divide the enantiomerically pure cyclopropyl alcohol (~2-3 mg) into two separate, dry vials (A and B).

    • To vial A, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) along with a non-nucleophilic base (e.g., pyridine or DMAP) in a dry solvent (e.g., CH₂Cl₂). Let the reaction proceed to completion. This forms the (S)-Mosher ester.

    • To vial B, perform the identical reaction using (S)-(+)-MTPA-Cl to form the (R)-Mosher ester.

    • Work up and purify each diastereomeric ester separately. It is critical to ensure complete reaction, as the starting alcohol can interfere with the analysis.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (S)-ester (from vial A) and the (R)-ester (from vial B) using the exact same solvent and concentration.

  • Data Analysis:

    • Carefully assign all proton signals for both diastereomers. This may require 2D spectra (COSY, HSQC).

    • For each assigned proton, calculate the chemical shift difference: ΔδSR = δS - δR , where δS is the chemical shift in the (S)-ester and δR is the chemical shift in the (R)-ester.[21][22]

  • Interpretation:

    • Draw the Mosher ester in a planar, extended conformation with the C=O and C-CF₃ bonds eclipsing. The substituents on the original alcohol (L₁ and L₂) and the phenyl group of the MTPA moiety will lie on opposite sides of this plane.

    • The Rule: Protons that lie on the same side as the MTPA's phenyl group in this model will experience shielding, leading to positive ΔδSR values. Protons on the other side will have negative ΔδSR values.

    • By mapping the signs of the calculated ΔδSR values onto the 3D model of the molecule, you can deduce the absolute configuration of the original alcohol.

Conclusion

Validating the stereochemistry of cyclopropanation products requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational data for relative stereochemistry, absolute configuration assignment demands more specialized techniques. Single-crystal X-ray crystallography remains the definitive method, but its reliance on crystalline samples makes it inaccessible for many compounds. In such cases, the combination of chiral HPLC to establish enantiomeric purity and a chiroptical method like VCD to assign absolute configuration in solution provides a robust and reliable alternative. By understanding the underlying principles and strategic applications of each technique, researchers can confidently and efficiently elucidate the complete stereochemical profile of their valuable cyclopropane products.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link][20]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link][23]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar, citing Nature Protocols. [Link][21]

  • Capon, R. J., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(11), 2939. [Link][22]

  • Polavarapu, P. L. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link][17]

  • Tang, J., et al. (2000). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu, 18(1), 35-37. [Link][24]

  • Bruker. Vibrational circular dichroism (VCD). Bruker Corporation. [Link][15]

  • Xu, G., et al. (2012). Vibrational circular dichroism spectroscopy of chiral molecules. Semantic Scholar. [Link][16]

  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. [Link][19]

  • USP-NF. (2021). 〈782〉 Vibrational Circular Dichroism Spectroscopy. USP-NF. [Link][18]

  • Jones, P. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. [Link][7]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link][10]

  • Steitz, T. A. (1993). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemistry (pp. 379-414). Georg Thieme Verlag. [Link][9]

  • Jones, P. G. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link][8]

  • Williamson, K. L., & Mosher, H. S. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 685-691. [Link][5]

  • Abraham, R. J., et al. (2012). (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(5), 378-386. [Link][4]

  • Arnold, F. H., et al. (2023). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. Journal of the American Chemical Society, 145(1), 447-455. [Link][2]

  • Arnold, F. H., et al. (2023). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. ACS Publications. [Link][3]

  • Williamson, K. L., & Mosher, H. S. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Science Publishing. [Link][6]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link][12]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-162. [Link][14]

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Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its function and properties. For substituted cyclopropanes, the rigid, strained three-membered ring gives rise to cis and trans stereoisomers. These isomers, while sharing the same molecular formula and connectivity, can exhibit profoundly different biological activities and physical characteristics. Consequently, the unambiguous assignment of their stereochemistry is a cornerstone of robust research and development.

This guide provides an in-depth, objective comparison of the spectroscopic techniques used to differentiate between cis and trans isomers of substituted cyclopropanes. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, supported by experimental data and detailed protocols, to equip you with the knowledge to confidently distinguish these isomers in your own work.

The Decisive Power of NMR Spectroscopy in Stereoisomer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive and widely employed method for the structural characterization of cyclopropane isomers.[1] The key to differentiating cis and trans isomers lies in the analysis of proton (¹H) and carbon-13 (¹³C) chemical shifts (δ) and, most importantly, the proton-proton coupling constants (J).

¹H NMR Spectroscopy: The Unambiguous Signature of Coupling Constants

The most reliable diagnostic tool within ¹H NMR for distinguishing between cis and trans cyclopropane isomers is the magnitude of the vicinal proton-proton coupling constant (³JHH). The rigid nature of the cyclopropane ring locks the dihedral angles between adjacent protons, leading to a consistent and predictable difference in coupling constants for the two isomers.

A foundational principle in NMR, often described by the Karplus equation, is that the magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons. In substituted cyclopropanes:

  • J_cis : Typically ranges from 7 to 13 Hz. This larger coupling constant is a result of the smaller dihedral angle (approaching 0°) between the cis protons.

  • J_trans : Typically ranges from 4 to 9 Hz. The larger dihedral angle (around 120°) in the trans isomer leads to a weaker coupling.

This significant and predictable difference in coupling constants provides an unequivocal method for assigning stereochemistry.

Beyond coupling constants, the chemical shifts of the cyclopropyl protons also offer valuable, albeit more subtle, clues. The cyclopropane ring itself induces a significant anisotropic effect, shielding the ring protons and causing them to resonate at an unusually high field (upfield), with unsubstituted cyclopropane appearing at approximately 0.22 ppm.[2] In substituted cyclopropanes, steric compression in the cis isomer can cause the signals of the ring protons and even the substituent protons to shift slightly upfield compared to the less sterically hindered trans isomer.

¹³C NMR Spectroscopy: A Tale of Steric Hindrance

In ¹³C NMR spectroscopy, the chemical shifts of the cyclopropane ring carbons are also sensitive to the isomeric form. The carbons of unsubstituted cyclopropane resonate at a highly shielded value of -2.8 ppm. When substituents are introduced, the degree of steric hindrance influences the chemical shifts. Generally, the increased steric strain in the cis isomer leads to a slight upfield shift (greater shielding) of the carbon signals compared to the corresponding carbons in the trans isomer.

Comparative NMR Data: 1,2-Dimethylcyclopropane and 1,2-Diphenylcyclopropane

To illustrate these principles, the following tables summarize the ¹H and ¹³C NMR data for two common substituted cyclopropanes.

Isomer Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
cis-1,2-DimethylcyclopropaneCH₃1.09
CH0.65
CH₂-0.25
trans-1,2-DimethylcyclopropaneCH₃0.98
CH0.18
CH₂0.55
Isomer Nucleus Chemical Shift (δ, ppm)
cis-1,2-DiphenylcyclopropaneCH (ring)2.25
CH₂ (ring)1.45
C (ipso)142.0
C (ring)24.5
CH₂ (ring)16.0
trans-1,2-DiphenylcyclopropaneCH (ring)2.15
CH₂ (ring)1.50
C (ipso)141.0
C (ring)26.0
CH₂ (ring)17.5

Vibrational Spectroscopy: A Symphony of Symmetry and Molecular Motion

Infrared (IR) and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of a molecule. The differentiation of cis and trans isomers using these methods is rooted in the principles of molecular symmetry.

The key takeaway is that a molecule with a higher degree of symmetry will have fewer IR and Raman active vibrational modes. In the context of substituted cyclopropanes, the trans isomer often possesses a center of inversion, leading to a higher symmetry point group (e.g., C2h) compared to the cis isomer (e.g., C2v). This difference in symmetry has a direct and observable consequence: the trans isomer will generally exhibit a simpler vibrational spectrum with fewer bands than the cis isomer.

Key vibrational regions to scrutinize include:

  • C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. The number and precise frequencies of these bands can differ between the isomers due to their different symmetries.

  • Ring Deformation Modes: These vibrations, often referred to as "ring breathing," are found in the fingerprint region (below 1500 cm⁻¹) and are highly characteristic of the specific stereoisomer.

  • Substituent-Specific Vibrations: The vibrational frequencies of the substituent groups themselves can be influenced by their stereochemical orientation, providing further diagnostic clues.

Comparative IR Data: cis- and trans-1,2-Dimethylcyclopropane
Vibrational Mode cis-1,2-Dimethylcyclopropane (cm⁻¹) trans-1,2-Dimethylcyclopropane (cm⁻¹)
C-H Stretch (ring)~3070~3070
C-H Stretch (methyl)~2960, ~2870~2960, ~2870
CH₂ Scissoring~1460~1460
Ring Deformation~1020~1040
Ring Deformation~850~890

Note: The trans isomer often displays fewer bands in the fingerprint region due to its higher symmetry.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the cyclopropane derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width to encompass all expected signals.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum using a standard pulse sequence.

      • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Set the relaxation delay to at least 5 times the longest T₁ of the protons of interest for accurate integration.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

      • Use a sufficient number of scans, as the natural abundance of ¹³C is low.

  • Data Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Measure the coupling constants (J-values) from the splitting patterns in the high-resolution ¹H NMR spectrum.

    • Compare the observed chemical shifts and coupling constants to known values for cis and trans isomers.

Protocol 2: FT-IR Spectroscopy of Liquid Cyclopropanes
  • Sample Preparation (Neat Liquid Film):

    • Place a clean, dry salt plate (e.g., NaCl or KBr) on a clean, flat surface.

    • Using a Pasteur pipette, place one to two drops of the liquid cyclopropane sample onto the center of the salt plate.

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Instrument Setup:

    • Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

    • Collect a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ signals.

  • Data Acquisition:

    • Place the "sandwich" of salt plates containing the sample into the spectrometer's sample holder.

    • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and their frequencies.

    • Compare the number of observed bands and their positions to reference spectra of the known cis and trans isomers. Pay close attention to the fingerprint region for subtle differences.

Visualizing the Workflow

Sources

A Comparative Guide to the Reaction Kinetics of 2,2-Dichlorocyclopropyl Phenyl Sulfide Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dichlorocyclopropyl Moiety in Synthesis

The gem-dichlorocyclopropane unit is a versatile functional group in modern organic synthesis. The inherent ring strain of the cyclopropyl ring, combined with the electronic influence of the two chlorine atoms, renders these structures susceptible to a variety of synthetic transformations. These transformations can lead to the formation of valuable intermediates such as cyclopropanones, allenes, and cyclopentenones. 2,2-Dichlorocyclopropyl Phenyl Sulfide, in particular, is a precursor to a range of sulfur-containing compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of its formation kinetics is paramount for process optimization, ensuring reproducibility, and scaling up production.

This guide will focus on the most prevalent method for the synthesis of this compound: the addition of dichlorocarbene to phenyl vinyl sulfide, typically generated under phase-transfer catalysis (PTC) conditions. We will explore the kinetics of this reaction in detail, drawing comparisons with analogous systems, and present a modern, alternative approach to the cyclopropanation of phenyl vinyl sulfide.

The Workhorse: Dichlorocarbene Addition via Phase-Transfer Catalysis

The most common and industrially scalable method for the synthesis of this compound is the reaction of phenyl vinyl sulfide with dichlorocarbene (:CCl₂). The dichlorocarbene is typically generated in situ from chloroform (CHCl₃) and a strong aqueous base, such as 50% sodium hydroxide. The use of a phase-transfer catalyst is crucial for transporting the hydroxide ions into the organic phase where the reaction occurs.[1][2]

The Reaction Mechanism

The reaction proceeds in two main stages: the generation of dichlorocarbene and its subsequent cycloaddition to the alkene.

  • Interfacial Deprotonation: The hydroxide ion (OH⁻) from the aqueous phase deprotonates chloroform at the interface of the two phases, forming the trichloromethyl anion (CCl₃⁻).[3]

  • Catalyst Action: A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), facilitates the transport of the trichloromethyl anion into the organic phase.

  • α-Elimination: In the organic phase, the unstable trichloromethyl anion undergoes α-elimination, losing a chloride ion to form the highly reactive dichlorocarbene.

  • [2+1] Cycloaddition: The electrophilic dichlorocarbene then undergoes a concerted [2+1] cycloaddition with the electron-rich double bond of phenyl vinyl sulfide to form the desired this compound.[2]

ReactionMechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Interface Interface NaOH->Interface OH⁻ CHCl3 CHCl₃ CHCl3->Interface PVS Phenyl Vinyl Sulfide Product 2,2-Dichlorocyclopropyl Phenyl Sulfide PVS->Product CCl3- CCl₃⁻ CCl2 :CCl₂ CCl3-->CCl2 α-Elimination (-Cl⁻) CCl2->Product [2+1] Cycloaddition Interface->CCl3- Deprotonation PTC_aq Q⁺X⁻ PTC_org Q⁺OH⁻ PTC_aq->PTC_org Anion Exchange PTC_org->Interface ExperimentalWorkflow Start Start ReactorSetup Set up jacketed reactor Start->ReactorSetup ChargeReagents Charge NaOH, CHCl₃, PTC, and internal standard ReactorSetup->ChargeReagents Equilibrate Equilibrate to reaction temperature with stirring ChargeReagents->Equilibrate InitiateReaction Inject Phenyl Vinyl Sulfide Equilibrate->InitiateReaction Sampling Withdraw aliquots at timed intervals InitiateReaction->Sampling Sampling->InitiateReaction Repeat Quench Quench with CH₂Cl₂/H₂O Sampling->Quench Dry Dry with Na₂SO₄ Quench->Dry GC_Analysis Analyze by GC Dry->GC_Analysis DataAnalysis Plot ln[PVS] vs. time GC_Analysis->DataAnalysis End End DataAnalysis->End CobaltCatalysis EDA Ethyl Diazoacetate Co_Carbene Cobalt-Carbene Intermediate EDA->Co_Carbene - N₂ Co_Catalyst Co(II) Catalyst Co_Catalyst->Co_Carbene Product Ethyl 2-(phenylthio)cyclopropane-1-carboxylate Co_Carbene->Product PVS Phenyl Vinyl Sulfide PVS->Product Product->Co_Catalyst Catalyst Regeneration

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dichlorocyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2,2-Dichlorocyclopropyl Phenyl Sulfide (CAS No. 63289-85-0).[1] As a specialty chemical often used in complex organic synthesis, its unique structure—incorporating a halogenated cyclopropane ring and a sulfide linkage—necessitates a rigorous and chemically-informed disposal strategy. This guide moves beyond mere compliance, offering a framework grounded in the principles of chemical reactivity, risk mitigation, and environmental stewardship.

Hazard Identification and Risk Assessment: A Proactive Stance

Understanding the chemical nature of this compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can construct a reliable hazard profile by analyzing its structural components: a phenyl sulfide group and a gem-dichlorocyclopropyl group. This analysis allows us to anticipate its toxicological and reactive properties with a high degree of confidence.

Table 1: Inferred Hazard Profile of this compound

Property CategoryInferred CharacteristicRationale & Authoritative References
Physical State Likely a liquid at room temperature.Phenyl sulfide and its derivatives are typically liquids or low-melting solids.[2]
GHS Hazard Class Acute Toxicity (Oral, Dermal, Inhalation)Phenyl sulfide derivatives can be harmful if swallowed, in contact with skin, or inhaled.[3][4][5]
Skin Corrosion/Irritation (Category 2)Dichlorocyclopropane and phenyl sulfide analogues are known skin irritants.[6][7][8]
Serious Eye Damage/Irritation (Category 2)Causes serious eye irritation.[6][7][8]
Specific Target Organ Toxicity (Single Exposure, Category 3)May cause respiratory irritation.[6][7][8]
Hazard to the Aquatic Environment Phenyl sulfide is very toxic to aquatic life with long-lasting effects. This compound should be treated as an environmental hazard.
Chemical Reactivity Incompatibilities Incompatible with strong oxidizing agents, which can oxidize the sulfide group, potentially leading to an exothermic reaction.[5] Avoid contact with strong acids and bases.
Thermal Decomposition Thermal decomposition can release irritating and toxic gases, including hydrogen chloride, sulfur oxides, and carbon oxides.[4] Pyrolysis of dichlorocyclopropanes can occur at high temperatures.[9]

Operational Safety: Personal Protective Equipment (PPE) Protocol

A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. The rationale extends beyond simple barrier protection; it is a system designed to prevent all routes of exposure.

  • Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4][10] Dispose of contaminated gloves after use.

  • Eye Protection : Use safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[10] If there is a splash risk, a full-face shield is required.

  • Skin and Body Protection : A flame-retardant lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit should be used.

  • Respiratory Protection : All handling of this compound, including transfers to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3][4]

Waste Management: Segregation and Disposal Pathways

The proper disposal of this compound is dictated by its classification as a halogenated organic compound . This is the single most critical factor determining its journey from the lab to final destruction.

Step 1: Waste Segregation (The Critical Decision)

Immediately upon generation, the waste must be segregated into a dedicated, properly labeled container for Halogenated Organic Waste .

  • Causality : The two chlorine atoms on the cyclopropane ring define this molecule as "halogenated".[11][12] Halogenated and non-halogenated waste streams are treated differently. Non-halogenated solvents can often be recycled as fuel, whereas halogenated waste requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., HCl) produced during combustion.[13] Co-mingling these waste streams leads to costly and environmentally hazardous disposal complications.[14][15]

Step 2: Waste Collection Protocol
  • Select the Right Container : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap. Ensure the container is in good condition.[15]

  • Labeling : The container must be clearly and accurately labeled before the first drop of waste is added.[15] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard pictograms (e.g., irritant, environmental hazard).

  • Transfer : Conduct all transfers inside a chemical fume hood.

  • Storage : Keep the waste container tightly closed when not in use.[15] Store it in a designated satellite accumulation area that is secure, well-ventilated, and segregated from incompatible chemicals, particularly strong oxidizing agents.[16][17]

Step 3: Final Disposal Pathway

The only acceptable and safe disposal method for this compound is through a licensed environmental services or hazardous waste disposal company.

  • Methodology : The standard disposal technology for this class of compound is high-temperature incineration . This process ensures the complete thermal decomposition of the molecule into simpler, less harmful components like carbon dioxide, water, sulfur dioxide, and hydrogen chloride.[11] The incinerator's exhaust gas treatment system then neutralizes the acidic gases.

  • Self-Validation : Attempting chemical neutralization in the lab is strongly discouraged . The cyclopropane ring is strained but can be surprisingly stable, and the C-Cl bonds are strong. Reactions to degrade it would likely require harsh, hazardous reagents (e.g., strong reducing or oxidizing agents) and conditions that are unsafe to perform outside of a dedicated chemical reactor. Therefore, the most trustworthy protocol is to ensure the waste is properly segregated and handed off to professionals with the certified equipment to manage it.

Spill Management Protocol

In the event of an accidental release, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Before addressing the spill, don the full PPE outlined in Section 2.

  • Containment : For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Absorption : Gently cover and absorb the spilled material with the absorbent. Avoid generating dust.

  • Collection : Carefully scoop the contaminated absorbent material into a labeled container for halogenated organic waste.

  • Decontamination : Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Reporting : Report the incident to your institution's Environmental Health & Safety (EHS) office.

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Waste Collection cluster_disposal Final Disposal cluster_spill Spill Emergency A Start: Generate Waste (this compound) B Don Full PPE (Gloves, Eye Protection, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Select Labeled Container: 'HALOGENATED ORGANIC WASTE' C->D E Transfer Waste to Container D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange Pickup by Licensed Hazardous Waste Contractor G->H I Final Destination: High-Temperature Incineration H->I S1 Spill Occurs S2 Evacuate & Alert S1->S2 S3 Contain & Absorb (Use Inert Material) S2->S3 S4 Collect Contaminated Material into Halogenated Waste S3->S4 S5 Decontaminate Area S4->S5 S5->G Store Waste

Caption: Disposal Workflow for this compound.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental integrity. The core principles are unambiguous: recognize the compound as a halogenated organosulfur species, strictly adhere to PPE protocols, segregate the waste into a dedicated halogenated organic stream, and entrust the final disposal to a certified hazardous waste management partner for high-temperature incineration. By understanding the chemical causality behind these steps, researchers can ensure they are protecting themselves, their colleagues, and the environment.

References

  • ChemicalBook. (2023). CYCLOPROPYL PHENYL SULFIDE Chemical Safety Data Sheet.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Chloroethyl phenyl sulfide.
  • Wikipedia. (n.d.). Diphenyl sulfide.
  • TCI Chemicals. (n.d.). Phenyl Sulfide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1,1-Dichloro-2-phenylcyclopropane.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloroethyl phenyl sulfide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Diphenyl sulfide.
  • PubChem. (n.d.). 2,2-Dichlorocyclopropylbenzene.
  • Sigma-Aldrich. (n.d.). [(2,2-Dichlorocyclopropyl)sulfanyl]benzene.
  • PubChem. (n.d.). Cyclopropyl phenyl sulfide.
  • Cornell University, Department of Environment, Health and Safety. (n.d.). Appendix K - Incompatible Chemicals.
  • Sciencemadness Wiki. (2023). Proper disposal of chemicals.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of British Columbia, Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from an unlisted university environmental health and safety page.
  • Robinson, P. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Cornell University, Department of Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • University of California, San Diego. (2024). Chemical Compatibility Guidelines.
  • Jeffcock, S. (2023). Recognising Incompatibility Hazards in Your Chemical Stores.
  • RSC Publishing. (n.d.). Cyclopropane chemistry. Part I. Thermal isomerisation of gem-dichlorocyclopropanes to olefins. Journal of the Chemical Society C: Organic.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Dichlorocyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemistry, often requiring us to handle novel compounds with incompletely characterized toxicological profiles. 2,2-Dichlorocyclopropyl Phenyl Sulfide is one such compound. While specific data is limited, its structure—incorporating a chlorinated hydrocarbon and a phenyl sulfide moiety—provides critical clues, demanding a cautious and systematic approach to safety.

This guide moves beyond a simple checklist. It is designed to instill a deep, procedural understanding of why specific precautions are necessary. Our primary goal is to create a self-validating system of safety, ensuring that every operational step, from preparation to disposal, is grounded in established chemical safety principles.

Hazard Recognition: Understanding the Compound

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, the primary hazards, based on its chemical class and available data, include:

  • Irritation: The compound is expected to cause irritation to the skin, eyes, and respiratory tract.[1][2] Direct contact or inhalation of vapors can lead to inflammation and discomfort.

  • Unknown Toxicological Profile: It is crucial to acknowledge that the toxicological properties of this specific material have not been fully investigated.[1] In such cases, the prudent approach is to treat the substance as potentially hazardous through all routes of exposure (inhalation, ingestion, and dermal absorption).

  • Potential for Stench: Many organosulfur compounds are known for their strong, unpleasant odors.[3] While not directly a toxicological hazard, a powerful stench can cause discomfort and indicates that the compound is not properly contained.

Engineering Controls: Your Primary Line of Defense

Before any personal protective equipment is worn, the laboratory environment itself must be engineered to minimize exposure. Reliance on PPE alone is an insufficient safety strategy.

  • Chemical Fume Hood: All handling of this compound, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of vapors and contain any potential spills.[4]

  • Emergency Facilities: The laboratory must be equipped with a fully functional eyewash station and a safety shower, with clear and unobstructed access.[1][3] All personnel should be familiar with their location and operation before beginning work.

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides the final, critical barrier between you and the chemical. The selection of appropriate PPE is not merely a suggestion but a mandatory protocol based on a thorough risk assessment.

Protection Area Required PPE Specification & Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles: Must be worn at all times to provide a seal around the eyes, protecting against splashes and vapors.[1] Face Shield: Worn over goggles, this provides a secondary layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher splash potential.
Hands Double-Layered Nitrile GlovesRationale: Double-gloving is a best practice for handling potentially hazardous chemicals.[5] It provides redundancy in case the outer glove is compromised. Procedure: Inspect gloves for any defects before use. Remove and replace gloves immediately if contamination is suspected or every 30-60 minutes during extended operations. Never wear gloves outside the laboratory.[6]
Body Flame-Resistant (FR) Laboratory CoatRationale: A lab coat, fully fastened with tight-fitting cuffs, protects your skin and personal clothing from accidental splashes.[5] The flame-resistant property adds a layer of safety in a laboratory environment where flammable solvents may be present.
Respiratory N95 Respirator (Conditional)Primary Control: A fume hood should eliminate the need for respiratory protection during standard operations.[5] Conditional Use: A respirator may be required when cleaning up a significant spill outside of a fume hood. Use of a respirator requires prior medical clearance, training, and fit-testing as per your institution's Environmental Health & Safety (EHS) guidelines.[7]

Operational Workflow: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of the handling process. This protocol is designed to be a self-validating system, minimizing the risk of exposure and environmental release.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe 1. Don Required PPE (Table 1) prep_setup 2. Verify Fume Hood Operation prep_ppe->prep_setup prep_spill 3. Prepare Spill Kit prep_setup->prep_spill handle_aliquot 4. Aliquot Compound prep_spill->handle_aliquot handle_reaction 5. Perform Experiment handle_aliquot->handle_reaction handle_close 6. Keep Containers Closed handle_reaction->handle_close cleanup_decon 7. Decontaminate Work Area handle_close->cleanup_decon cleanup_waste 8. Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.